Product packaging for Atr-IN-17(Cat. No.:)

Atr-IN-17

Cat. No.: B12413273
M. Wt: 440.6 g/mol
InChI Key: DCZZPXFZPCAQAL-CQSZACIVSA-N
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Description

Atr-IN-17 is a useful research compound. Its molecular formula is C22H28N6O2S and its molecular weight is 440.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28N6O2S B12413273 Atr-IN-17

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H28N6O2S

Molecular Weight

440.6 g/mol

IUPAC Name

1-[5-[(3R)-3-methylmorpholin-4-yl]-3-(5-methyl-4H-pyrazol-3-yl)-[1,2]thiazolo[4,5-b]pyridin-7-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C22H28N6O2S/c1-13-10-16(26-25-13)18-19-20(31-27-18)15(22(21(23)29)6-4-3-5-7-22)11-17(24-19)28-8-9-30-12-14(28)2/h11,14H,3-10,12H2,1-2H3,(H2,23,29)/t14-/m1/s1

InChI Key

DCZZPXFZPCAQAL-CQSZACIVSA-N

Isomeric SMILES

C[C@@H]1COCCN1C2=NC3=C(C(=C2)C4(CCCCC4)C(=O)N)SN=C3C5=NN=C(C5)C

Canonical SMILES

CC1COCCN1C2=NC3=C(C(=C2)C4(CCCCC4)C(=O)N)SN=C3C5=NN=C(C5)C

Origin of Product

United States

Foundational & Exploratory

Atr-IN-17: A Technical Guide to its Function and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of Atr-IN-17, a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. It explores the fundamental role of ATR in the DNA Damage Response (DDR), the mechanism by which this compound disrupts this pathway, and the experimental methodologies used to characterize its activity.

Introduction: The Central Role of ATR in Genome Integrity

The ATR protein kinase is a critical regulator of genomic stability and a master conductor of the cellular response to DNA damage and replication stress.[1][2][3] As a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, ATR is activated by the presence of single-stranded DNA (ssDNA), a common intermediate that forms at stalled replication forks or during the processing of other DNA lesions.[1][4]

Upon activation, ATR orchestrates a complex signaling network that leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[3][5] This response is crucial for preventing the propagation of genetic errors. Many cancer cells exhibit high levels of replication stress and often have defects in other DDR pathways, making them particularly dependent on the ATR signaling pathway for survival.[2][6] This dependency creates a therapeutic window for inhibitors that can selectively target these vulnerabilities.[6]

This compound: A Potent and Selective ATR Kinase Inhibitor

This compound (also known as compound 88) is a potent and selective small molecule inhibitor of the ATR kinase.[7] By directly targeting the kinase activity of ATR, this compound effectively abrogates the downstream signaling cascade, making it a valuable tool for cancer research and a promising candidate for therapeutic development.

Mechanism of Action: Abrogating the DNA Damage Checkpoint

The primary function of this compound is to inhibit the catalytic activity of ATR, thereby preventing the phosphorylation of its numerous downstream substrates. The most well-characterized of these is the checkpoint kinase Chk1.[6][8][9]

The Canonical ATR Signaling Pathway:

  • Sensing Damage: Replication stress or DNA damage generates regions of ssDNA, which are coated by Replication Protein A (RPA).[4][5]

  • ATR Recruitment and Activation: The ATR-ATRIP complex is recruited to these RPA-coated ssDNA sites.[1][5][9] Full activation of ATR's kinase activity requires other proteins, including the 9-1-1 checkpoint clamp and TopBP1, which directly stimulates the ATR-ATRIP complex.[9][10][11]

  • Signal Transduction: Activated ATR phosphorylates hundreds of substrates, a key one being Chk1 at serine 345.[8][9]

  • Cell Cycle Arrest: Phosphorylated Chk1 is released from chromatin and, in turn, phosphorylates and inactivates CDC25 phosphatases.[11] This prevents the activation of cyclin-dependent kinases (CDKs) and leads to cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[8][11]

Inhibition by this compound: this compound competitively binds to the ATP-binding pocket of ATR, preventing it from phosphorylating its targets. This action disrupts the signaling cascade at its apex. By blocking Chk1 phosphorylation, this compound overrides the DNA damage-induced cell cycle checkpoint.[6] Consequently, cells with damaged DNA are unable to arrest their progression through the cell cycle. They are forced to enter mitosis prematurely, leading to a lethal outcome known as mitotic catastrophe and subsequent apoptosis.[2][8] This mechanism is particularly effective in cancer cells with high intrinsic replication stress or defects in other checkpoint pathways (e.g., ATM or p53 deficiency), an approach known as synthetic lethality.[3][8]

ATR_Signaling_Pathway cluster_activation ATR Activation cluster_downstream Downstream Signaling DNA_Damage Replication Stress / ssDNA Formation RPA RPA Coating DNA_Damage->RPA ATR_ATRIP ATR-ATRIP Recruitment RPA->ATR_ATRIP TopBP1 TopBP1 / 9-1-1 Complex ATR_ATRIP->TopBP1 Active_ATR Active ATR Kinase TopBP1->Active_ATR Chk1 Chk1 Active_ATR->Chk1 Phosphorylation pChk1 p-Chk1 CDC25 CDC25 Phosphatases pChk1->CDC25 Phosphorylation (Inactivation) CDK CDK Inactivation CDC25->CDK Arrest Cell Cycle Arrest (G2/M Checkpoint) CDK->Arrest Repair DNA Repair Arrest->Repair

Caption: The canonical ATR signaling pathway initiated by DNA damage.

Atr_IN_17_Mechanism cluster_activation ATR Activation cluster_downstream Downstream Signaling Blockade DNA_Damage Replication Stress / ssDNA Formation RPA RPA Coating DNA_Damage->RPA ATR_ATRIP ATR-ATRIP Recruitment RPA->ATR_ATRIP TopBP1 TopBP1 / 9-1-1 Complex ATR_ATRIP->TopBP1 Active_ATR Active ATR Kinase TopBP1->Active_ATR Chk1 Chk1 Active_ATR->Chk1 Blocked No_pChk1 No Chk1 Phosphorylation AtrIN17 This compound AtrIN17->Active_ATR CDC25_Active CDC25 Remains Active No_pChk1->CDC25_Active CDK_Active CDK Remains Active CDC25_Active->CDK_Active Mitosis Premature Mitotic Entry CDK_Active->Mitosis Apoptosis Mitotic Catastrophe & Apoptosis Mitosis->Apoptosis

Caption: Mechanism of this compound action, leading to checkpoint abrogation.

Quantitative Data

The potency of this compound has been quantified through cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the effectiveness of an inhibitor.

CompoundAssay TypeCell LineIC50 ValueReference
This compoundCell ViabilityLoVo (human colon cancer)1 nM[7]

Key Experimental Protocols

Characterizing the function of an ATR inhibitor like this compound involves a series of standard biochemical and cell-based assays. While detailed, step-by-step protocols are specific to individual laboratories, the conceptual framework for these experiments is outlined below.

This is the most direct method to confirm that this compound inhibits ATR kinase activity within the cell. The protocol measures the phosphorylation of downstream ATR targets, such as Chk1.

  • Objective: To assess the dose-dependent inhibition of DNA damage-induced Chk1 phosphorylation by this compound.

  • Methodology:

    • Cell Culture: Plate cancer cells (e.g., HCT116, LoVo) and allow them to adhere.

    • Pre-treatment: Treat cells with a range of this compound concentrations for a specified period (e.g., 1-2 hours).

    • Induce DNA Damage: Expose cells to a DNA damaging agent (e.g., Hydroxyurea, UV radiation, or Camptothecin) to activate the ATR pathway. A vehicle-treated control group is also included.

    • Lysis: Harvest the cells and prepare whole-cell lysates.

    • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

    • SDS-PAGE and Transfer: Separate proteins by size using gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Chk1 (p-Chk1 S345) and total Chk1. An antibody for a loading control (e.g., GAPDH or β-actin) is also used.

    • Detection: Use secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Expected Outcome: In cells treated with a DNA damaging agent, a strong p-Chk1 signal should be present. This signal should decrease in a dose-dependent manner with increasing concentrations of this compound, while total Chk1 levels remain unchanged.

WB_Workflow A 1. Seed Cells B 2. Pre-treat with this compound (Dose Range) A->B C 3. Induce DNA Damage (e.g., UV, HU) B->C D 4. Lyse Cells & Quantify Protein C->D E 5. SDS-PAGE & Western Transfer D->E F 6. Probe with Antibodies (p-Chk1, Total Chk1, GAPDH) E->F G 7. Detect & Analyze F->G

Caption: Workflow for a Western Blot to assess ATR target engagement.

These assays quantify the cytotoxic or cytostatic effects of this compound on cancer cell lines.

  • Objective: To determine the IC50 value of this compound.

  • Methodology:

    • Cell Plating: Seed cells in 96-well plates at a low density.

    • Treatment: Treat cells with a serial dilution of this compound.

    • Incubation: Incubate the cells for a prolonged period (e.g., 72-120 hours) to allow for effects on proliferation to manifest.

    • Quantification: Measure cell viability using a reagent such as MTT, resazurin, or a luminescence-based assay (e.g., CellTiter-Glo) that measures ATP content.

  • Expected Outcome: A dose-response curve is generated, from which the IC50 value—the concentration of this compound that inhibits cell proliferation by 50%—can be calculated.[7]

This technique is used to visualize the cellular consequences of ATR inhibition, such as the accumulation of unrepaired DNA damage.

  • Objective: To determine if treatment with this compound in combination with a DNA damaging agent leads to an increase in DNA double-strand breaks, marked by γH2AX foci.

  • Methodology:

    • Cell Culture: Grow cells on coverslips.

    • Treatment: Treat cells with this compound, a DNA damaging agent, or a combination of both.

    • Fixation and Permeabilization: Fix the cells and permeabilize their membranes.

    • Staining: Incubate with a primary antibody against a DNA damage marker (e.g., γH2AX) and a fluorescently-labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is also used.

    • Imaging: Visualize the cells using fluorescence microscopy.

  • Expected Outcome: ATR inhibition prevents the repair of damage induced by replication stress, leading to the collapse of replication forks and the formation of DNA double-strand breaks. This results in a significant increase in the number and intensity of γH2AX foci per nucleus in the combination treatment group compared to either agent alone.

Conclusion

This compound is a potent inhibitor of the ATR kinase, a central component of the DNA damage response pathway. Its mechanism of action involves the direct inhibition of ATR's catalytic activity, leading to the abrogation of the G2/M checkpoint. This forces cancer cells, which are highly reliant on this checkpoint for survival amidst high replication stress, into premature and lethal mitosis. The functional characterization of this compound relies on a suite of established experimental protocols designed to confirm target engagement and quantify its potent anti-proliferative effects. As such, this compound serves as a powerful tool for investigating DDR pathways and represents a promising strategy in the development of targeted cancer therapies.

References

A Technical Guide to the Discovery and Development of ATR Inhibitors: A Case Study Perspective on Atr-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways essential for maintaining genomic integrity.[1][2] ATR is activated by a broad spectrum of DNA damage, particularly replication stress, which is a hallmark of many cancer cells.[3] This reliance of cancer cells on the ATR pathway for survival presents a therapeutic window for ATR inhibitors, which can selectively target tumor cells and enhance the efficacy of DNA-damaging agents like chemotherapy and radiation.[1]

Publicly available information on the specific ATR inhibitor, Atr-IN-17, is limited. It has been identified as a potent ATR kinase inhibitor with a reported IC50 of 1 nM in LoVo cancer cells and is also referred to as compound 88 in patent literature.[4] This guide will, therefore, provide a comprehensive technical overview of the discovery and development process for a potent and selective ATR inhibitor, using the general principles and methodologies applicable to a compound like this compound.

The ATR Signaling Pathway: A Key Guardian of the Genome

The ATR signaling pathway is a complex cascade that senses stalled replication forks and single-stranded DNA (ssDNA) breaks.[5][6][7] Upon DNA damage, ATR is recruited to the site and activated, leading to the phosphorylation of a multitude of downstream substrates, most notably the checkpoint kinase 1 (Chk1).[1][5] This initiates a signaling cascade that results in cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[1][5] By inhibiting ATR, the cell's ability to cope with DNA damage is compromised, leading to the accumulation of genomic instability and ultimately, cell death, a process known as synthetic lethality, particularly in cancer cells with pre-existing DDR defects.[1]

ATR_Signaling_Pathway cluster_1 Sensor & Recruitment cluster_2 Signal Transduction cluster_3 Cellular Response ssDNA Single-Stranded DNA (ssDNA) RPA RPA Complex ssDNA->RPA 9-1-1 9-1-1 Complex ssDNA->9-1-1 loaded by Rad17 DSB Double-Strand Breaks (DSBs) DSB->ssDNA ATRIP ATRIP RPA->ATRIP TopBP1 TopBP1 9-1-1->TopBP1 ATR ATR Kinase ATRIP->ATR recruits Chk1 Chk1 Kinase ATR->Chk1 phosphorylates TopBP1->ATR activates CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) Chk1->CellCycleArrest ForkStabilization Replication Fork Stabilization Chk1->ForkStabilization DNARepair DNA Repair Chk1->DNARepair

Figure 1: Simplified ATR Signaling Pathway.

Discovery and Preclinical Development of an ATR Inhibitor

The journey from a therapeutic concept to a clinical candidate involves a rigorous and systematic process of discovery and preclinical evaluation.

Target Identification and Validation

The initial step involves identifying and validating ATR as a viable drug target. This is supported by several lines of evidence:

  • Genetic studies: Demonstrating that the loss of ATR function is lethal to cells, particularly in the context of other DDR gene mutations (e.g., ATM or p53 deficiency), which are common in cancer.[8]

  • Upregulation in tumors: Many cancers exhibit high levels of replication stress, leading to a dependency on the ATR pathway for survival.

  • Preclinical models: The use of kinase-dead ATR constructs or early-stage inhibitors has shown sensitization of cancer cells to chemotherapy.[5]

Assay Development and High-Throughput Screening (HTS)

To identify novel ATR inhibitors, robust and sensitive assays are developed for a high-throughput screening (HTS) campaign.

  • Biochemical Assays: These assays directly measure the enzymatic activity of purified ATR kinase. A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which detects the phosphorylation of a substrate peptide by ATR.

  • Cell-Based Assays: These assays assess the activity of the inhibitor in a cellular context. For example, a high-content imaging assay can be used to measure the inhibition of ATR-mediated phosphorylation of a downstream target like Chk1 in response to a DNA damaging agent.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Hits from the HTS are subjected to medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties. This iterative process involves synthesizing and testing analogs of the initial hits to establish a structure-activity relationship (SAR). The goal is to develop a lead compound with optimal characteristics.

Quantitative Data for a Representative ATR Inhibitor

The following table summarizes typical quantitative data for a potent and selective ATR inhibitor. (Note: This data is representative and not specific to this compound).

Parameter Value Assay Type Significance
ATR Kinase IC50 < 5 nMBiochemical (e.g., TR-FRET)Potency against the target enzyme.
pChk1 Cellular IC50 < 20 nMCell-based (e.g., Western Blot, ELISA)Target engagement and pathway inhibition in cells.
Selectivity (vs. other kinases) > 100-foldKinase panel screeningMinimizes off-target effects.
Cell Viability IC50 (monotherapy) 50 - 500 nMCell proliferation assay (e.g., CellTiter-Glo)Anti-proliferative activity as a single agent.
Cell Viability IC50 (in combination) < 50 nMCell proliferation assay with a DNA damaging agentPotentiation of standard-of-care therapies.
Plasma Protein Binding < 99%Equilibrium dialysisInfluences the free drug concentration.
Oral Bioavailability (in mice) > 30%Pharmacokinetic studySuitability for oral administration.
Experimental Protocols: Key Assays

ATR Kinase Inhibition Assay (TR-FRET)

  • Reagents: Recombinant human ATR kinase, biotinylated substrate peptide, ATP, and a TR-FRET antibody pair (e.g., anti-phospho-substrate antibody and a streptavidin-fluorophore conjugate).

  • Procedure: a. The test compound is serially diluted in DMSO and added to a 384-well plate. b. ATR kinase and the substrate peptide are added to the wells. c. The kinase reaction is initiated by the addition of ATP and incubated at room temperature. d. The reaction is stopped, and the TR-FRET detection reagents are added. e. After incubation, the plate is read on a TR-FRET-compatible plate reader.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cellular pChk1 Inhibition Assay (Western Blot)

  • Cell Line: A cancer cell line known to have a functional ATR-Chk1 pathway (e.g., LoVo, HCT116).

  • Procedure: a. Cells are seeded in 6-well plates and allowed to adhere overnight. b. Cells are pre-treated with serial dilutions of the ATR inhibitor for 1-2 hours. c. DNA damage is induced by treating the cells with a topoisomerase inhibitor (e.g., camptothecin) or hydroxyurea for a defined period. d. Cells are lysed, and protein concentration is determined. e. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. f. The membrane is probed with primary antibodies against phospho-Chk1 (Ser345) and total Chk1, followed by secondary antibodies. g. Protein bands are visualized using an imaging system.

  • Data Analysis: The intensity of the phospho-Chk1 band is normalized to the total Chk1 band, and the IC50 is determined from the dose-response curve.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Phenotypic Assays cluster_2 In Vivo Evaluation Biochemical_Assay Biochemical Assay (e.g., TR-FRET) Cellular_Assay Cellular Target Engagement (e.g., pChk1 Western Blot) Biochemical_Assay->Cellular_Assay Selectivity_Screen Kinase Selectivity Panel Cellular_Assay->Selectivity_Screen Monotherapy Monotherapy Cell Viability Selectivity_Screen->Monotherapy Combination Combination Therapy (with DNA damaging agents) Monotherapy->Combination PK_PD Pharmacokinetics & Pharmacodynamics Combination->PK_PD Efficacy Xenograft Efficacy Studies PK_PD->Efficacy

Figure 2: General Experimental Workflow for ATR Inhibitor Characterization.
In Vivo Studies

Promising lead compounds are advanced into in vivo studies to evaluate their pharmacokinetic (PK), pharmacodynamic (PD), and efficacy profiles in animal models.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound are assessed to determine its bioavailability and dosing schedule.

  • Pharmacodynamics: Tumor biopsies from treated animals are analyzed to confirm target engagement in vivo (e.g., reduction in pChk1 levels).

  • Efficacy: The anti-tumor activity of the inhibitor, both as a monotherapy and in combination with standard-of-care agents, is evaluated in tumor xenograft models.

Drug_Discovery_Pipeline Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Lead_Gen Lead Generation & SAR HTS->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Preclinical Preclinical Development (In Vivo Studies) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Figure 3: Simplified Drug Discovery and Development Pipeline.

Conclusion

The development of ATR inhibitors represents a promising therapeutic strategy in oncology. By targeting a key vulnerability of cancer cells, these agents have the potential to be effective as monotherapies in tumors with specific DDR defects and as potent sensitizers to conventional cancer therapies. While specific details on the discovery and development of this compound are not widely available, the principles and methodologies outlined in this guide provide a comprehensive framework for understanding the rigorous process of bringing a novel ATR inhibitor from the laboratory to the clinic. Further research and clinical trials will continue to define the therapeutic potential of this class of drugs in various cancer types.[1][3]

References

Atr-IN-17: A Technical Overview of a Novel ATR Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a complex signaling network that maintains genomic integrity. In response to replication stress—a hallmark of many cancer cells—ATR activation coordinates cell cycle arrest, replication fork stabilization, and DNA repair.[1][2] This dependency makes ATR a compelling therapeutic target in oncology. Inhibition of ATR can lead to the accumulation of DNA damage, replication fork collapse, and ultimately, synthetic lethality, particularly in tumors with existing DDR defects, such as those with ATM or p53 mutations.[1][2] This document provides a technical overview of Atr-IN-17, a potent ATR kinase inhibitor, detailing its mechanism of action, available preclinical data, and the key experimental protocols used for its characterization.

Introduction to the ATR Signaling Pathway

ATR is a serine/threonine-protein kinase that, along with Ataxia Telangiectasia Mutated (ATM) kinase, orchestrates the cellular response to DNA damage.[1][2][3] While ATM primarily responds to DNA double-strand breaks (DSBs), ATR is the master regulator of the response to a broad spectrum of DNA damage and replication problems, most notably the presence of single-stranded DNA (ssDNA).[3][4][5]

The activation of the ATR pathway is a multi-step process initiated by the detection of ssDNA, which is often coated by Replication Protein A (RPA).[1][4][6] This RPA-ssDNA platform serves as a scaffold for the recruitment of the ATR-ATRIP (ATR-Interacting Protein) complex.[1][7] Full activation of ATR's kinase function requires additional factors. The Rad17-RFC complex loads the Rad9-Rad1-Hus1 (9-1-1) checkpoint clamp onto the DNA at the ssDNA-dsDNA junction.[7][8] This allows for the recruitment of Topoisomerase Binding Protein 1 (TopBP1), which directly interacts with and stimulates the kinase activity of ATR.[7][9]

Once active, ATR phosphorylates a multitude of substrates to orchestrate the cellular response.[7] A key downstream effector is Checkpoint Kinase 1 (Chk1).[4][10] ATR-mediated phosphorylation of Chk1 on serine 345 (pChk1 S345) activates it, leading to the phosphorylation of downstream targets like Cdc25 phosphatases.[11] This cascade results in cell cycle arrest, typically at the G2/M checkpoint, providing time for DNA repair.[1][12] ATR signaling also stabilizes stalled replication forks, preventing their collapse into lethal DSBs, and suppresses the firing of late replication origins to conserve resources.[2][11]

This compound: Mechanism of Action and Preclinical Data

This compound is a potent and selective inhibitor of ATR kinase. By competitively binding to the ATP-binding site of the kinase, it prevents the phosphorylation of downstream targets, thereby abrogating the entire signaling cascade. This inhibition disrupts critical cellular processes, leading to the accumulation of unresolved replication stress, collapse of replication forks, and ultimately, cell death through mitotic catastrophe.[1][2]

Data Presentation

The publicly available quantitative data for this compound is currently limited. The compound is noted for its potent anticancer activity in the LoVo colorectal cancer cell line.

ParameterValueCell Line / ConditionNotes
Cellular IC50 1 nMLoVo (Human Colorectal Carcinoma)Demonstrates high cellular potency.
Biochemical IC50 Not Available-Measures direct enzyme inhibition.
Selectivity Profile (Ki) Not Available-Determines inhibition against other kinases (e.g., ATM, DNA-PK, mTOR).
In Vivo Efficacy Not Available-Data from animal models (e.g., tumor growth inhibition).

Table 1: Summary of available preclinical data for this compound.

Mandatory Visualizations

Signaling Pathway Diagram

ATR_Signaling_Pathway cluster_input DNA Damage & Replication Stress cluster_activation ATR Activation Cascade cluster_inhibitor cluster_downstream Downstream Effects ssDNA ssDNA Generation RPA RPA Coating ssDNA->RPA ATRIP ATR-ATRIP Recruitment RPA->ATRIP Rad17 Rad17 & 9-1-1 Clamp Loading ATRIP->Rad17 TopBP1 TopBP1 Recruitment & Activation Rad17->TopBP1 ATR_Active Active ATR Kinase TopBP1->ATR_Active Activates Chk1 Chk1 Phosphorylation (pChk1) ATR_Active->Chk1 Phosphorylates ForkStab Replication Fork Stabilization ATR_Active->ForkStab Repair DNA Repair ATR_Active->Repair AtrIN17 This compound AtrIN17->ATR_Active Inhibits CellCycle Cell Cycle Arrest (G2/M) Chk1->CellCycle

Figure 1: The ATR Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow Diagrams

Biochemical_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound 1. Serially Dilute This compound Mix 3. Combine Components in 384-well Plate Compound->Mix Enzyme 2. Prepare ATR Enzyme, Substrate (e.g., GST-p53), and ATP Solution Enzyme->Mix Incubate 4. Incubate at RT (e.g., 30-60 min) Mix->Incubate Terminate 5. Add Termination Buffer & Detection Reagents (HTRF) Incubate->Terminate Read 6. Read Plate (Fluorescence) Terminate->Read Analyze 7. Calculate IC50 Read->Analyze

Figure 2: Workflow for a biochemical kinase inhibition assay (e.g., HTRF).

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_blotting Immunoblotting cluster_analysis Analysis Seed 1. Seed Cancer Cells (e.g., LoVo) Treat 2. Treat with this compound Seed->Treat Damage 3. Induce DNA Damage (e.g., Hydroxyurea, UV) Treat->Damage Harvest 4. Harvest & Lyse Cells Damage->Harvest Quantify 5. Protein Quantification (BCA Assay) Harvest->Quantify Load 6. SDS-PAGE & Transfer to PVDF Membrane Quantify->Load Block 7. Block Membrane Load->Block Probe 8. Incubate with Primary Abs (pChk1, Chk1, γH2AX, Tubulin) Block->Probe Detect 9. Incubate with Secondary Ab & Add Substrate Probe->Detect Image 10. Image Chemiluminescence Detect->Image Analyze 11. Quantify Band Intensity Image->Analyze

Figure 3: Workflow for cellular target engagement via Western Blot.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint & Analysis Implant 1. Implant Human Tumor Cells (e.g., LoVo) into Immunodeficient Mice Grow 2. Allow Tumors to Reach Palpable Size (e.g., 100-200 mm³) Implant->Grow Randomize 3. Randomize Mice into Treatment Groups Grow->Randomize Dose 4. Administer this compound or Vehicle Control (e.g., Daily, Oral) Randomize->Dose Measure 5. Measure Tumor Volume (e.g., 2-3 times/week) Dose->Measure Monitor 6. Monitor Body Weight & Animal Health Dose->Monitor Measure->Dose Endpoint 7. Continue Until Endpoint (e.g., Tumor Size Limit) Measure->Endpoint Analyze 8. Analyze Tumor Growth Inhibition (TGI) Endpoint->Analyze PD 9. (Optional) Collect Tumors for Pharmacodynamic Analysis Endpoint->PD

Figure 4: Workflow for an in vivo tumor xenograft efficacy study.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize ATR inhibitors like this compound.

Biochemical Kinase Inhibition Assay (HTRF)

This assay quantifies the direct inhibitory effect of a compound on the kinase activity of the purified ATR enzyme.

  • Objective: To determine the in vitro IC50 value of this compound against ATR kinase.

  • Materials:

    • Recombinant human ATR/ATRIP enzyme complex.

    • Substrate: GST-p53 peptide.[11]

    • ATP (Adenosine triphosphate).

    • This compound.

    • Assay Buffer (e.g., 25 mM HEPES, 0.01% Brij-35, 5 mM DTT).[11]

    • 384-well low-volume assay plates.

    • HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents.

  • Procedure:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute into the assay buffer.

    • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound solution.[11]

    • Enzyme/Substrate Addition: Add 2.5 µL of a solution containing the ATR/ATRIP enzyme and the GST-p53 substrate.[11]

    • Initiation: Add 2.5 µL of the ATP solution to initiate the kinase reaction. The final ATP concentration should be near its Km value for accurate Ki determination.

    • Incubation: Centrifuge the plate briefly and incubate at room temperature for 30-60 minutes.[11]

    • Termination and Detection: Stop the reaction by adding termination buffer containing EDTA. Add HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-serine antibody and XL665-labeled anti-GST antibody).

    • Data Acquisition: Incubate as required by the detection kit manufacturer, then read the plate on an HTRF-compatible plate reader.

    • Analysis: Calculate the ratio of emission signals and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter variable slope equation to determine the IC50 value.

Cellular Target Engagement Assay (Western Blot)

This assay confirms that the compound inhibits ATR activity within cancer cells by measuring the phosphorylation of its direct downstream target, Chk1.

  • Objective: To measure the dose-dependent inhibition of Chk1 phosphorylation (Ser345) by this compound in cells.

  • Materials:

    • LoVo or other suitable cancer cell lines.

    • Cell culture medium and supplements.

    • This compound.

    • DNA damaging agent (e.g., Hydroxyurea, 4-NQO, or a UV transilluminator).[12]

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies: Rabbit anti-pChk1 (Ser345), Rabbit anti-Chk1, Rabbit anti-γH2AX, Mouse anti-β-Tubulin.

    • HRP-conjugated secondary antibodies.

    • ECL (Enhanced Chemiluminescence) substrate.

  • Procedure:

    • Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight.

    • Treatment: Pre-treat cells with a dose range of this compound for 1-2 hours.

    • DNA Damage Induction: Add a DNA damaging agent (e.g., 2 mM Hydroxyurea for 4 hours) or expose cells to UV radiation (e.g., 20 J/m²) to activate the ATR pathway.[12]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

    • SDS-PAGE and Transfer: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate with primary antibodies overnight at 4°C.

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane extensively, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

    • Analysis: Quantify the band intensities. Normalize the pChk1 signal to the total Chk1 signal to determine the extent of target inhibition.

In Vivo Tumor Xenograft Efficacy Study

This study evaluates the anti-tumor activity of the compound in a living organism.

  • Objective: To determine the efficacy of this compound as a monotherapy or in combination with a DNA damaging agent to inhibit tumor growth in a mouse model.

  • Materials:

    • Immunodeficient mice (e.g., SCID or nude mice).[13][14]

    • A suitable human cancer cell line for implantation (e.g., LoVo, or an ATM-deficient line like GRANTA-519).[15]

    • This compound formulated in an appropriate vehicle for administration (e.g., oral gavage).

    • Calipers for tumor measurement.

  • Procedure:

    • Cell Implantation: Subcutaneously inject 5-10 million cancer cells into the flank of each mouse.[13]

    • Tumor Growth: Monitor mice until tumors reach a predetermined average size (e.g., 100-200 mm³).

    • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

    • Treatment: Administer the compound and vehicle according to the planned schedule (e.g., once daily by oral gavage).[14]

    • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.

    • Endpoint: Continue the study until tumors in the control group reach a specified endpoint size, or for a fixed duration.

    • Analysis: Euthanize the animals and excise the tumors. Compare the final tumor volumes and the rate of tumor growth between the treated and control groups. Calculate the Tumor Growth Inhibition (TGI).

    • Pharmacodynamic (PD) Analysis (Optional): A satellite group of animals can be used for PD studies. Tumors are collected at specific time points after the final dose and analyzed by Western blot for pChk1 inhibition to confirm target engagement in vivo.[6]

Conclusion

This compound is a potent inhibitor of the ATR kinase, a central component of the DNA Damage Response pathway. By disrupting the cellular response to replication stress, this compound demonstrates significant cytotoxic activity in cancer cells. The high potency observed in the LoVo cell line suggests its potential as an effective anticancer agent, particularly in tumors characterized by high levels of replication stress or deficiencies in other DDR pathways, creating a synthetic lethal paradigm. Further elucidation of its biochemical profile, selectivity, and in vivo efficacy is necessary to fully define its therapeutic potential for progression into clinical development.

References

The Core of Cellular Defense: An In-depth Technical Guide to the DNA Damage Response Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of the genome is paramount for cellular function and organismal survival. Cells are constantly subjected to a barrage of endogenous and exogenous agents that can damage DNA, leading to mutations, genomic instability, and diseases such as cancer. To counteract these threats, eukaryotic cells have evolved a sophisticated and intricate network of signaling pathways collectively known as the DNA Damage Response (DDR). This technical guide provides a comprehensive overview of the core DDR pathways, focusing on the principal kinases ATM, ATR, and DNA-PK. It details key experimental methodologies, presents quantitative data for comparative analysis, and visualizes the complex signaling cascades and workflows.

Core Signaling Pathways of the DNA Damage Response

The DDR is orchestrated by a trio of apical phosphatidylinositol 3-kinase-related kinases (PIKKs): Ataxia-Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). These kinases act as sensors and signal transducers, initiating downstream cascades that coordinate cell-cycle checkpoints, DNA repair, and, in cases of irreparable damage, apoptosis or senescence.[1]

The ATM-Chk2 Signaling Pathway

ATM is the primary sensor for DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[2] In its inactive state, ATM exists as a dimer. Upon sensing a DSB, the MRE11-RAD50-NBS1 (MRN) complex binds to the broken DNA ends and recruits ATM.[3] This recruitment leads to the autophosphorylation of ATM at serine 1981, causing its dimerization and activation.[4] Activated ATM then phosphorylates a plethora of downstream targets to orchestrate the cellular response to DSBs.[5]

A key substrate of ATM is the checkpoint kinase 2 (Chk2), which is phosphorylated at threonine 68.[6] Activated Chk2, in turn, phosphorylates downstream effectors to induce cell cycle arrest, providing time for DNA repair. This pathway converges on critical cell cycle regulators like p53 and CDC25 phosphatases.[7]

ATM_Pathway DSB DNA Double-Strand Break MRN MRN Complex (MRE11-RAD50-NBS1) DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive recruits & activates ATM_active ATM-p (active monomer) (pS1981) ATM_inactive->ATM_active autophosphorylation Chk2_inactive Chk2 (inactive) ATM_active->Chk2_inactive phosphorylates DNARepair DNA Repair ATM_active->DNARepair Chk2_active Chk2-p (active) (pT68) Chk2_inactive->Chk2_active p53 p53 Chk2_active->p53 stabilizes CDC25A CDC25A Chk2_active->CDC25A inhibits CellCycleArrest Cell Cycle Arrest (G1/S, S-phase) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CDC25A->CellCycleArrest promotes progression (inhibited by Chk2-p)

Figure 1: The ATM-Chk2 Signaling Pathway.
The ATR-Chk1 Signaling Pathway

ATR responds to a broader range of DNA lesions, particularly those that generate single-stranded DNA (ssDNA), such as stalled replication forks and nucleotide damage.[8] ATR activation requires its partner protein, ATRIP (ATR-Interacting Protein), which binds to RPA-coated ssDNA.[9] This localization facilitates the activation of ATR's kinase activity.

Once active, ATR phosphorylates the checkpoint kinase 1 (Chk1) at serine 345.[10] Activated Chk1 is a crucial effector of the S and G2/M checkpoints, preventing cells with damaged DNA from proceeding through the cell cycle.[7] Similar to the ATM pathway, Chk1 targets CDC25 phosphatases for degradation, leading to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest.[7]

ATR_Pathway ssDNA Single-Stranded DNA (e.g., Stalled Replication Fork) RPA RPA ssDNA->RPA coats ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR recruits & activates Chk1_inactive Chk1 (inactive) ATR->Chk1_inactive phosphorylates ReplicationForkStab Replication Fork Stabilization ATR->ReplicationForkStab Chk1_active Chk1-p (active) (pS345) Chk1_inactive->Chk1_active CDC25C CDC25C Chk1_active->CDC25C inhibits CellCycleArrest Cell Cycle Arrest (S, G2/M) CDC25C->CellCycleArrest promotes G2/M progression (inhibited by Chk1-p)

Figure 2: The ATR-Chk1 Signaling Pathway.
The DNA-PKcs and Non-Homologous End Joining (NHEJ)

DNA-PKcs is a central player in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DSBs.[11] The Ku70/80 heterodimer first recognizes and binds to the broken DNA ends.[12] This complex then recruits DNA-PKcs, forming the active DNA-PK holoenzyme.[13] The kinase activity of DNA-PKcs is essential for NHEJ and is activated upon its association with the Ku-DNA complex.[4]

DNA-PKcs autophosphorylates itself, which is thought to induce a conformational change that allows for the recruitment and regulation of other NHEJ factors, such as Artemis, XRCC4, and DNA Ligase IV.[14] This orchestrated assembly of proteins processes the DNA ends and ligates them back together.[11]

DNAPK_Pathway DSB DNA Double-Strand Break Ku7080 Ku70/80 DSB->Ku7080 binds to ends DNAPKcs DNA-PKcs Ku7080->DNAPKcs recruits DNAPK_holo DNA-PK Holoenzyme (active) Ku7080->DNAPK_holo DNAPKcs->DNAPK_holo forms Artemis Artemis DNAPK_holo->Artemis recruits & phosphorylates XRCC4_LIG4 XRCC4-Ligase IV DNAPK_holo->XRCC4_LIG4 recruits EndProcessing DNA End Processing Artemis->EndProcessing Ligation Ligation XRCC4_LIG4->Ligation EndProcessing->Ligation

Figure 3: DNA-PKcs in Non-Homologous End Joining.

Quantitative Data in DNA Damage Response

The following tables summarize key quantitative data related to the DDR, providing a basis for experimental design and interpretation.

Table 1: Dose-Response of DDR Inhibitors
InhibitorTargetCell LineIC50 / EC50Reference
AZD6738 (Ceralasertib)ATRCholangiocarcinoma cell linesVaries by cell line[15]
AZD7648DNA-PKA54992 nM (pDNA-PK IC50)[16]
KU-55933ATMT98GRadiosensitization observed[11]
NU7026DNA-PKT98GRadiosensitization observed[11]
M6620 (Berzosertib)ATRA54950, 100, 200 nmol/L (tested concentrations)[17]
M3541ATMA549Synergistic with ATR inhibitors[17]
M4076ATMA549Synergistic with ATR inhibitors[17]
Table 2: Quantification of γH2AX Foci Formation
Cell LineTreatmentTime PointMean γH2AX Foci per CellReference
A5494NQO (2 µg/ml, 2h)-Control: 5.17 (G1), 26.55 (S), 27.34 (G2/M)[18]
A5494NQO (2 µg/ml, 2h)-Treated: 62.93 (G1), 72.96 (S), 81.35 (G2/M)[18]
Human Keratinocytes2 Gy γ-irradiation1 hourPeak formation observed[19]
Lymphocytes100 mGy X-ray5 minutesMaximum foci number reached[20]
Table 3: Cell Cycle Distribution After DNA Damage
Cell LineTreatmentTime (post-treatment)% G1% S% G2/MReference
Multiple Myeloma (RPMI-8226)2 Gy IR24h35.824.739.5[5]
Multiple Myeloma (RPMI-8226)2 Gy IR48h28.114.257.7[5]
HepG2Benzo[a]pyrene (20 µM)24hDecreaseIncrease (16.4%)Decrease (3.9%)[10]
HELAZD7648 (IC25)24h1.7-fold increase--[21]
KG-1AZD7648 (IC25)48h2-fold increase--[21]
LAMA-84AZD7648 (IC25)24h1.3-fold increase--[21]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results.

Western Blotting for Phosphorylated ATM (p-ATM Ser1981)

This protocol is for the detection of ATM phosphorylated at Serine 1981, a key marker of its activation.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels (e.g., 6% for large proteins like ATM)

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody: Anti-phospho-ATM (Ser1981) (e.g., clone 10H11.E12, 0.5 µg/mL)[22]

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells as required (e.g., with a DNA damaging agent). Lyse cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a 6% SDS-PAGE gel and perform electrophoresis.

  • Membrane Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ATM (Ser1981) antibody (diluted in blocking buffer) overnight at 4°C.[23]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add chemiluminescent substrate and visualize the signal using an appropriate imaging system.

WB_Workflow Start Cell Lysis & Protein Quantification SDSPAGE SDS-PAGE Start->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody (anti-pATM) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection End Analysis Detection->End

Figure 4: Western Blotting Workflow for p-ATM.
Immunofluorescence for γH2AX Foci

This protocol details the visualization and quantification of γH2AX foci, a surrogate marker for DNA double-strand breaks.

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Anti-γH2AX (e.g., clone JBW301, diluted 1:200 to 1:800)[6][24]

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI-containing mounting medium

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with DNA damaging agents as required.

  • Fixation: Fix cells with 4% PFA for 15-30 minutes at room temperature.[6]

  • Washing: Wash cells three times with PBS.

  • Permeabilization: Permeabilize cells with 0.3% Triton X-100 in PBS for 10-30 minutes at room temperature.[6]

  • Blocking: Block with 5% BSA in PBS for 30-60 minutes at room temperature.[6]

  • Primary Antibody Incubation: Incubate with anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.[6]

  • Washing: Wash cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibody (diluted in PBS) for 1-2 hours at room temperature in the dark.[6]

  • Washing: Wash cells three times with PBS.

  • Mounting: Mount coverslips onto microscope slides using mounting medium containing DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify foci per nucleus using image analysis software (e.g., Fiji).[6]

IF_Workflow Start Cell Seeding & Treatment Fixation Fixation (PFA) Start->Fixation Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Blocking Blocking (BSA) Permeabilization->Blocking PrimaryAb Primary Antibody (anti-γH2AX) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Fluorescent) PrimaryAb->SecondaryAb Mounting Mounting with DAPI SecondaryAb->Mounting Imaging Fluorescence Microscopy & Image Analysis Mounting->Imaging

Figure 5: Immunofluorescence Workflow for γH2AX Foci.
Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution based on DNA content.

Materials:

  • Cell suspension

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 2 hours at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A. Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.[25]

FC_Workflow Start Cell Harvesting Fixation Ethanol Fixation Start->Fixation Staining PI/RNase Staining Fixation->Staining FlowCytometry Flow Cytometry Analysis Staining->FlowCytometry DataAnalysis Cell Cycle Profile Analysis FlowCytometry->DataAnalysis

Figure 6: Cell Cycle Analysis Workflow.

Conclusion

The DNA Damage Response is a highly complex and interconnected network essential for maintaining genomic stability. The core kinases ATM, ATR, and DNA-PK orchestrate a multifaceted response to various forms of DNA damage. A thorough understanding of these pathways, supported by robust and quantitative experimental data, is critical for basic research and the development of novel therapeutic strategies that exploit the vulnerabilities of cancer cells with deficient DDR mechanisms. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of the DDR and design impactful studies in this dynamic field.

References

The Efficacy of ATR-IN-17 Across Diverse Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways that maintains genomic integrity. In cancer cells, which often exhibit increased replication stress and defective DDR pathways, there is a heightened reliance on ATR for survival. This dependency makes ATR an attractive therapeutic target. ATR inhibitors have demonstrated significant potential in preclinical and clinical studies, both as monotherapies and in combination with DNA-damaging agents. This technical guide focuses on the activity of ATR-IN-17, a potent and selective ATR inhibitor, across various cancer cell lines. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide will also refer to data from other well-characterized ATR inhibitors, such as VE-821 and AZD6738 (Ceralasertib), to provide a comprehensive understanding of the expected cellular responses.

Core Mechanism of Action

ATR is activated in response to single-stranded DNA (ssDNA), which forms at stalled replication forks or during the processing of DNA damage. Once activated, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][2] By inhibiting the kinase activity of ATR, this compound disrupts these crucial cellular processes, leading to the accumulation of DNA damage, collapse of replication forks, and ultimately, cell death, particularly in cancer cells with high levels of replication stress or defects in other DDR pathways like the ATM-p53 axis.[1][3]

Quantitative Analysis of ATR Inhibitor Activity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a drug. The following table summarizes the IC50 values for the well-characterized ATR inhibitors VE-821 and AZD6738 in a variety of cancer cell lines, illustrating their efficacy across different cancer types. This data serves as a reference for the anticipated potency of novel ATR inhibitors like this compound.

Cell LineCancer TypeATR InhibitorIC50 (µM)Reference
AGSGastric CancerVE-82113.7[4]
MKN-45Gastric CancerVE-82111.3[4]
U2OSOsteosarcomaVE-821~0.8[5]
SAOS2OsteosarcomaVE-821~0.8[5]
CAL72OsteosarcomaVE-821~0.8[5]
LoVoColorectal CancerAZD67380.52[6]
NCI-H1373Lung CancerAZD67385.32[6]
H460Non-Small Cell Lung CancerAZD67381.05[7]
H23Non-Small Cell Lung CancerAZD67382.38[7]
Multiple Cell LinesVarious Solid & HematologicalAZD6738< 1 (in 73/197 lines)[8]
HT29Colorectal CancerAZD6738≥1[9]
HCT116Colorectal CancerAZD6738≥1[9]
SK-BR-3Breast CancerAZD6738< 1[10]
BT-474Breast CancerAZD6738> 1[10]

Key Cellular Effects of ATR Inhibition

Cell Cycle Arrest

ATR plays a pivotal role in the S and G2/M phase checkpoints. Inhibition of ATR abrogates these checkpoints, forcing cells with damaged DNA to enter mitosis prematurely, a phenomenon known as mitotic catastrophe, which ultimately leads to cell death.[6][11][12]

dot

cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 G1 G1_S_Checkpoint G1/S Checkpoint G1->G1_S_Checkpoint Progression S S G1_S_Checkpoint->S Intra_S_Checkpoint Intra-S Checkpoint S->Intra_S_Checkpoint G2 G2 Intra_S_Checkpoint->G2 G2_M_Checkpoint G2/M Checkpoint G2->G2_M_Checkpoint M Mitosis G2_M_Checkpoint->M M->G1 Cell Division ATR_IN_17 This compound ATR_IN_17->Intra_S_Checkpoint Abrogates ATR_IN_17->G2_M_Checkpoint Abrogates

Figure 1: this compound abrogates S and G2/M checkpoints.

Induction of Apoptosis

By preventing the repair of DNA damage and promoting cell cycle catastrophe, ATR inhibitors like this compound can trigger programmed cell death, or apoptosis. This is often characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP) and Caspase-3.[10][13][14]

dot

ATR_IN_17 This compound DNA_Damage Increased DNA Damage ATR_IN_17->DNA_Damage Replication_Stress Replication Stress ATR_IN_17->Replication_Stress Mitotic_Catastrophe Mitotic Catastrophe DNA_Damage->Mitotic_Catastrophe Replication_Stress->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis Caspase_Activation Caspase Activation (e.g., Caspase-3) Apoptosis->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage

Figure 2: Pathway to apoptosis induced by this compound.

Signaling Pathway Inhibition

This compound targets the central kinase in the ATR signaling pathway. The diagram below illustrates the canonical ATR signaling cascade and the point of inhibition by this compound.

dot

DNA_Damage DNA Damage / Replication Stress (ssDNA formation) RPA RPA Complex DNA_Damage->RPA binds to ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP recruits CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates ATR_IN_17 This compound ATR_IN_17->ATR_ATRIP Inhibits pCHK1 p-CHK1 (Active) CHK1->pCHK1 activation Cell_Cycle_Arrest Cell Cycle Arrest pCHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair pCHK1->DNA_Repair Fork_Stabilization Replication Fork Stabilization pCHK1->Fork_Stabilization

Figure 3: Inhibition of the ATR signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine the IC50 values.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

dot

Start Seed Cells Treat Treat with This compound Start->Treat Incubate_72h Incubate 72 hours Treat->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read Read Absorbance Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Figure 4: Workflow for the MTT cell viability assay.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of this compound on cell cycle distribution.

  • Cell Treatment: Treat cells with this compound at a concentration around its IC50 for 24-48 hours.

  • Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) using appropriate software.

dot

Start Treat Cells Harvest Harvest Cells Start->Harvest Fix Fix in Ethanol Harvest->Fix Stain Stain with PI/RNase A Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End Analyze->End

Figure 5: Workflow for cell cycle analysis.

Western Blotting

This protocol is used to detect changes in the expression and phosphorylation of key proteins in the ATR signaling pathway.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-CHK1, CHK1, γH2AX, cleaved PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

dot

Start Protein Extraction Quantify Protein Quantification Start->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Detection Secondary_Ab->Detect End End Detect->End

Figure 6: Workflow for Western blotting.

Conclusion

This compound represents a promising therapeutic agent for the treatment of a broad range of cancers, particularly those with inherent genomic instability and a reliance on the ATR pathway for survival. This technical guide provides a foundational understanding of its mechanism of action and its effects on cancer cells, supported by data from analogous ATR inhibitors. The provided experimental protocols offer a starting point for researchers to further investigate the efficacy and molecular consequences of this compound in various cancer models. Further studies are warranted to establish a comprehensive profile of this compound, including its specific IC50 values across a wider panel of cancer cell lines and its in vivo efficacy.

References

Preliminary Efficacy of ATR Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific compound "Atr-IN-17" is limited. This guide provides a comprehensive overview of the preliminary efficacy, mechanism of action, and experimental evaluation of potent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, using data from well-characterized molecules such as VE-821 and ceralasertib (AZD6738) as representative examples.

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways that maintain genomic integrity.[1][2] In response to DNA damage and replication stress, ATR is activated and phosphorylates a multitude of downstream substrates, including the checkpoint kinase Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][3][4] Cancer cells often exhibit increased reliance on the ATR pathway for survival due to high levels of endogenous replication stress and defects in other DDR pathways, making ATR an attractive therapeutic target.[5][6] ATR inhibitors have shown promise in preclinical studies, both as monotherapy and in combination with DNA-damaging agents, by exploiting the synthetic lethality between ATR inhibition and specific cancer-associated mutations.[6][7]

Mechanism of Action

ATR inhibitors function by competitively binding to the ATP-binding site of the ATR kinase, thereby preventing the phosphorylation of its downstream targets.[1] This abrogation of ATR signaling leads to the failure of cell cycle checkpoints, particularly the G2/M checkpoint, causing cells with damaged DNA to prematurely enter mitosis.[5][8] This can result in mitotic catastrophe and subsequent cell death, especially in cancer cells with a high degree of replication stress.[5] Furthermore, by inhibiting DNA repair, ATR inhibitors can sensitize cancer cells to the effects of DNA-damaging therapies like chemotherapy and radiation.[1]

Quantitative Efficacy Data

The potency of ATR inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the reported IC50 values for several representative ATR inhibitors.

InhibitorCell LineIC50 (nM)Reference
This compound LoVo1MedchemExpress
VE-821 MCF7~2300[9]
AZD6738 (Ceralasertib) LoVoNot specified[7]
BAY 1895344 HT-29 (cellular assay)36[6]
M4344 MultipleVaries[3]
ZH-12 ATR kinase assay6.8[7]
ATRN-119 ATR kinase assay<20[10]

Experimental Protocols

This protocol is a standard method to assess the cytotoxic effects of ATR inhibitors on cancer cell lines.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the ATR inhibitor for a specified period, typically 72 hours. Include a vehicle-only control (e.g., DMSO).

  • Viability Reagent Addition: Add a cell viability reagent such as AlamarBlue or MTT to each well.[11][12]

  • Incubation: Incubate the plates for a period of 1-4 hours at 37°C.[12]

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells and plot the results to determine the IC50 value using non-linear regression analysis.[11]

This protocol is used to confirm the on-target activity of the ATR inhibitor by measuring the phosphorylation of its downstream target, Chk1.

  • Cell Lysis: Treat cells with the ATR inhibitor for a defined period, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against phosphorylated Chk1 (p-Chk1, e.g., at Ser345) and total Chk1.[9][13] Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14] The levels of p-Chk1 are then normalized to total Chk1.

Visualizations

ATR_Signaling_Pathway cluster_upstream DNA Damage/Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Effects cluster_inhibitor Inhibitor Action DNA Damage DNA Damage RPA RPA DNA Damage->RPA recruits ATRIP ATRIP RPA->ATRIP 9-1-1 Complex 9-1-1 Complex RPA->9-1-1 Complex recruits ATR ATR ATRIP->ATR binds Chk1 Chk1 ATR->Chk1 phosphorylates TopBP1 TopBP1 9-1-1 Complex->TopBP1 recruits TopBP1->ATR activates p-Chk1 p-Chk1 Chk1->p-Chk1 Cell Cycle Arrest Cell Cycle Arrest p-Chk1->Cell Cycle Arrest DNA Repair DNA Repair p-Chk1->DNA Repair Fork Stabilization Fork Stabilization p-Chk1->Fork Stabilization This compound This compound This compound->ATR inhibits

Caption: ATR Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Viability Assay Viability Assay Treatment->Viability Assay Western Blot Western Blot Treatment->Western Blot IC50 Determination IC50 Determination Viability Assay->IC50 Determination Target Engagement Target Engagement Western Blot->Target Engagement Xenograft Model Xenograft Model IC50 Determination->Xenograft Model Lead to Dosing Dosing Xenograft Model->Dosing Tumor Measurement Tumor Measurement Dosing->Tumor Measurement Efficacy Assessment Efficacy Assessment Tumor Measurement->Efficacy Assessment

Caption: Preclinical Evaluation Workflow for ATR Inhibitors.

References

Methodological & Application

Atr-IN-17 cell-based assay protocol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: ATR-IN-17

Introduction

This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a master regulator of the DNA Damage Response (DDR), a complex signaling network essential for maintaining genomic stability.[2][3][4] The ATR pathway is primarily activated by single-stranded DNA (ssDNA) and replication stress, which can arise from various endogenous or exogenous sources of DNA damage.[5][6][7] In response to this stress, ATR orchestrates cell cycle arrest, stabilizes replication forks, and promotes DNA repair.[4]

Many cancer cells exhibit increased reliance on the ATR pathway due to high levels of replication stress and defects in other DDR pathways. This dependency creates a therapeutic window, making ATR inhibitors like this compound a promising strategy in oncology.[3] By inhibiting ATR, these drugs abrogate the cell cycle checkpoint, forcing cells with damaged DNA to proceed through mitosis, ultimately leading to cell death—a concept known as synthetic lethality.[4]

Mechanism of Action

The ATR signaling cascade is initiated by the recognition of ssDNA coated by Replication Protein A (RPA).[8] This structure recruits the ATR-ATRIP complex to the site of damage. Full activation of ATR kinase activity requires the mediator protein TopBP1.[6][8] Once active, ATR phosphorylates a multitude of downstream substrates, a key one being the checkpoint kinase 1 (Chk1).[3][9] Phosphorylated Chk1 then targets downstream effectors, such as Cdc25 phosphatases, to induce cell cycle arrest, providing time for DNA repair.[3][10]

This compound functions by competitively binding to the ATP-binding pocket of the ATR kinase, preventing the phosphorylation of its downstream targets, including Chk1. This disruption of the signaling cascade prevents cell cycle arrest and DNA repair, leading to the accumulation of DNA damage and subsequent cell death in cancer cells.

ATR_Signaling_Pathway cluster_input Cellular Stress cluster_activation ATR Activation cluster_inhibition Inhibition cluster_downstream Downstream Signaling DNA_Damage DNA Damage / Replication Stress ssDNA RPA-coated ssDNA DNA_Damage->ssDNA generates ATR_ATRIP ATR-ATRIP Complex ssDNA->ATR_ATRIP recruits TopBP1 TopBP1 ATR_ATRIP->TopBP1 interacts with Active_ATR Active ATR TopBP1->Active_ATR activates pChk1 p-Chk1 Active_ATR->pChk1 phosphorylates ATR_IN_17 This compound ATR_IN_17->Active_ATR CellCycleArrest Cell Cycle Arrest pChk1->CellCycleArrest induces DNARepair DNA Repair CellCycleArrest->DNARepair allows for CellSurvival Cell Survival DNARepair->CellSurvival promotes

Caption: The ATR signaling pathway is activated by DNA damage and leads to cell survival.

Quantitative Data Summary

The potency of ATR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. This value is a critical parameter for comparing the efficacy of different compounds.

CompoundCell LineAssay TypeDurationIC50Reference
This compound LoVoNot SpecifiedNot Specified1 nM[1]
VE-821Not SpecifiedKinase AssayNot Specified26 nM[11]
AZD6738HCT116MTT Assay72 hours≥1 µM[12]
AZD6738HT29MTT Assay72 hours≥1 µM[12]

Experimental Protocols

Cell Viability Assay (MTT/CellTiter-Glo)

This protocol determines the cytotoxic effect of this compound on a cancer cell line and is used to calculate the IC50 value.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Measurement cluster_analysis Data Analysis node_style node_style start Start seed_cells Seed cells in 96-well plate start->seed_cells end End adherence Allow cells to adhere (24 hours) seed_cells->adherence treat_cells Treat with serial dilutions of this compound adherence->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add MTT or CellTiter-Glo Reagent incubate->add_reagent incubate_reagent Incubate as per manufacturer's instructions add_reagent->incubate_reagent read_plate Read absorbance or luminescence incubate_reagent->read_plate analyze_data Normalize data and calculate IC50 read_plate->analyze_data analyze_data->end

Caption: Workflow for determining cell viability and IC50 after this compound treatment.

Methodology

  • Cell Seeding: Seed cancer cells (e.g., LoVo, HCT116) into a 96-well clear-bottom plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.

  • Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range might start from 1 µM down to picomolar concentrations. Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[7][13]

  • Viability Assessment:

    • For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.

    • For CellTiter-Glo® Assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, incubate for 10 minutes, and then measure luminescence.[7]

  • Data Analysis: Normalize the readings to the vehicle-treated control wells. Plot the normalized values against the logarithm of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.

Western Blotting for pChk1 Inhibition

This protocol assesses the pharmacodynamic effect of this compound by measuring the phosphorylation of ATR's primary substrate, Chk1, in response to DNA damage.

Western_Blot_Workflow cluster_prep Cell Culture & Treatment cluster_blotting Blotting Procedure start Start seed_cells Seed cells in 6-well plate start->seed_cells end End pretreat Pre-treat with this compound seed_cells->pretreat induce_damage Induce DNA damage (e.g., UV, Hydroxyurea) pretreat->induce_damage harvest_cells Harvest and lyse cells induce_damage->harvest_cells quantify Protein Quantification (BCA Assay) harvest_cells->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary Ab (pChk1, Chk1, Actin) block->primary_ab secondary_ab Incubate with HRP- conjugated secondary Ab primary_ab->secondary_ab detect Detect with ECL reagent secondary_ab->detect detect->end

Caption: Workflow for Western Blot analysis of Chk1 phosphorylation.

Methodology

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, pre-treat them with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle for 1-2 hours.

  • Induce DNA Damage: Induce replication stress by treating cells with a DNA damaging agent (e.g., 2 mM hydroxyurea for 4 hours or UV irradiation followed by a recovery period).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[14] Scrape the cells, collect the lysate, and clarify by centrifugation at 16,000 x g for 20 minutes at 4°C.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[14] Separate the proteins on an 8-10% SDS-polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[14]

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

      • Rabbit anti-phospho-Chk1 (Ser345)

      • Mouse anti-total Chk1

      • Mouse anti-β-Actin (as a loading control)

    • Wash the membrane three times for 5 minutes each with TBST.[15]

  • Secondary Antibody & Detection: Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse secondary antibody for 1 hour at room temperature.[15] Wash again with TBST three times.

  • Signal Visualization: Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film. A decrease in the pChk1/total Chk1 ratio with increasing this compound concentration indicates successful target engagement.

Immunofluorescence (IF) for DNA Damage Foci (γH2AX)

This protocol visualizes DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX), a marker of the DNA damage response. ATR inhibition can lead to an accumulation of DNA damage, visible as distinct nuclear foci.

IF_Workflow cluster_prep Cell Culture & Treatment cluster_staining Staining Procedure cluster_imaging Imaging & Analysis start Start seed_cells Seed cells on coverslips start->seed_cells end End treat_cells Treat with this compound +/- DNA damaging agent seed_cells->treat_cells fix_cells Fix with 4% PFA treat_cells->fix_cells permeabilize Permeabilize with 0.25% Triton X-100 fix_cells->permeabilize block Block with BSA or normal goat serum permeabilize->block primary_ab Incubate with primary Ab (anti-γH2AX) block->primary_ab secondary_ab Incubate with fluorescent secondary Ab primary_ab->secondary_ab counterstain Counterstain nuclei with DAPI secondary_ab->counterstain mount Mount coverslips counterstain->mount image Image with fluorescence microscope mount->image analyze Quantify nuclear foci image->analyze analyze->end

Caption: Workflow for immunofluorescence staining of γH2AX foci.

Methodology

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with this compound with or without a DNA damaging agent for the desired time (e.g., 24 hours).

  • Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[16]

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10-15 minutes.[16][17]

  • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS) for 1 hour at room temperature.[17][18]

  • Primary Antibody Incubation: Dilute the primary antibody (e.g., rabbit anti-γH2AX) in the blocking buffer and incubate on the coverslips for 1-2 hours at room temperature or overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash the coverslips three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor® 488 goat anti-rabbit) diluted in blocking buffer for 1 hour at room temperature, protected from light.[17]

  • Counterstaining: Wash three times with PBS. Incubate with a nuclear counterstain like DAPI (1 µg/mL) for 10 minutes.[17]

  • Mounting and Imaging: Wash a final time with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using imaging software (e.g., ImageJ) to assess the level of DNA damage.

References

Application Notes: Detection of CHK1 Phosphorylation at Serine 345 via Western Blotting Following ATR Inhibitor Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR). In response to DNA damage and replication stress, ATR phosphorylates and activates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1)[1][2]. The phosphorylation of CHK1 at serine 317 and serine 345 is a key event in the activation of cell cycle checkpoints, allowing time for DNA repair[2]. Inhibition of the ATR-CHK1 pathway is a promising therapeutic strategy in oncology, as many cancer cells exhibit a high degree of replication stress and rely on this pathway for survival.

ATR-IN-17 is a potent ATR kinase inhibitor with a reported IC50 of 1 nM in LoVo cancer cells[3]. The following application note provides a detailed protocol for the detection of phosphorylated CHK1 (p-CHK1) at Serine 345 by Western blot, a common method to assess the pharmacodynamic effects of ATR inhibitors like this compound. While specific quantitative data for this compound is not yet widely available in peer-reviewed literature, this document presents representative data from studies with other well-characterized ATR inhibitors, such as VE-821 and AZD6738, to illustrate the expected experimental outcomes.

ATR-CHK1 Signaling Pathway

Under conditions of DNA damage or replication stress, ATR is activated and subsequently phosphorylates CHK1 at Serine 345 (p-CHK1 S345). This phosphorylation event is a critical step in the activation of CHK1, which then targets downstream effectors to induce cell cycle arrest. ATR inhibitors, such as this compound, block the catalytic activity of ATR, thereby preventing the phosphorylation of CHK1.

ATR_CHK1_Pathway cluster_0 Cellular Response DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates p_CHK1_S345 p-CHK1 (S345) ATR->p_CHK1_S345 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest / DNA Repair p_CHK1_S345->Cell_Cycle_Arrest leads to ATR_IN_17 This compound ATR_IN_17->ATR inhibits

Caption: ATR-CHK1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes representative data from studies on the ATR inhibitors VE-821 and AZD6738, demonstrating their effect on p-CHK1 levels as measured by Western blot. This data is intended to be illustrative of the results expected when using a potent ATR inhibitor.

InhibitorCell LineTreatment ConditionsFold Change in p-CHK1 (S345) vs. ControlReference
VE-821 MCF710 µM for 1 hour (with Hydroxyurea)>60% inhibition[4]
VE-821 MCF710 µM for 2 hours (with UV)>60% inhibition[4]
AZD6738 H23 (NSCLC)0.3 µM for 24 hoursSignificant Decrease[5]
AZD6738 H23 (NSCLC)1.0 µM for 24 hoursStrong Decrease[5]
AZD6738 H460 (NSCLC)0.3 µM for 24 hoursSignificant Decrease[5]
AZD6738 H460 (NSCLC)1.0 µM for 24 hoursStrong Decrease[5]

Experimental Workflow

The overall workflow for assessing the effect of an ATR inhibitor on p-CHK1 levels involves cell culture and treatment, preparation of cell lysates, protein quantification, SDS-PAGE, protein transfer to a membrane, immunodetection with specific antibodies, and finally, data analysis.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., with this compound) Lysis 2. Cell Lysis (with phosphatase inhibitors) Cell_Culture->Lysis Quantification 3. Protein Quantification (e.g., BCA assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Western Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-CHK1, anti-total CHK1) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Caption: Experimental workflow for Western blot analysis of p-CHK1.

Detailed Experimental Protocol: Western Blot for p-CHK1 (S345)

This protocol is designed for the detection of phosphorylated CHK1 at Serine 345 and total CHK1 from cultured cells treated with an ATR inhibitor.

Materials and Reagents
  • Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Reagent: Bicinchoninic acid (BCA) assay kit.

  • Sample Buffer: 4X Laemmli sample buffer.

  • SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels (e.g., 4-12% gradient gels).

  • Running Buffer: Tris-Glycine-SDS buffer.

  • Transfer Buffer: Tris-Glycine buffer with 20% methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Wash Buffer: TBST.

  • Primary Antibodies:

    • Rabbit anti-p-CHK1 (Ser345) antibody.

    • Mouse anti-total CHK1 antibody.

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence imager.

Procedure
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or a vehicle control for the desired time points. To induce a strong p-CHK1 signal, cells can be co-treated with a DNA damaging agent like hydroxyurea (HU) or UV irradiation prior to lysis.

  • Sample Preparation (Cell Lysis):

    • Place the cell culture dish on ice and wash the cells once with ice-cold PBS.

    • Aspirate the PBS and add ice-cold lysis buffer (supplemented with fresh protease and phosphatase inhibitors).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

    • Normalize the protein concentrations of all samples with lysis buffer.

  • Sample Denaturation:

    • To an appropriate volume of lysate (containing 20-30 µg of protein), add 1/4 volume of 4X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Briefly centrifuge the samples before loading.

  • SDS-PAGE:

    • Load the denatured protein samples into the wells of a polyacrylamide gel.

    • Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunodetection:

    • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-CHK1 S345) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is often 1:1000.

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

    • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Signal Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing for Total CHK1 (Optional but Recommended):

    • To normalize the p-CHK1 signal, the membrane can be stripped of the primary and secondary antibodies and re-probed for total CHK1.

    • Incubate the membrane in a stripping buffer.

    • Wash the membrane thoroughly and repeat the blocking and immunodetection steps with the anti-total CHK1 antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the p-CHK1 signal to the corresponding total CHK1 signal for each sample.

    • Further normalization to a loading control (e.g., GAPDH or β-actin) is also recommended.

Conclusion

This application note provides a comprehensive protocol for the detection of p-CHK1 (S345) by Western blot as a means to evaluate the efficacy of ATR inhibitors like this compound. Adherence to best practices for phosphorylated protein detection, including the use of phosphatase inhibitors and appropriate blocking agents, is crucial for obtaining reliable and reproducible results. The provided representative data for other ATR inhibitors serves as a guide for the expected outcomes of such experiments, which should demonstrate a dose- and time-dependent decrease in CHK1 phosphorylation upon treatment.

References

Determining the IC50 of Atr-IN-17 in LoVo Cells: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Atr-IN-17, a potent ATR kinase inhibitor, in the human colon adenocarcinoma cell line, LoVo. This compound has demonstrated significant anticancer activity, and understanding its potency in specific cell lines is crucial for further research and development.[1] This application note includes comprehensive methodologies for cell culture, preparation of the inhibitor, execution of a cell viability assay, and data analysis to calculate the IC50 value. Additionally, it provides a summary of the reported IC50 value and visual representations of the relevant signaling pathway and experimental workflow to aid in comprehension and execution.

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a complex signaling network that maintains genomic integrity.[2][3][4] In response to DNA damage and replication stress, ATR is activated and phosphorylates multiple downstream substrates, including the checkpoint kinase Chk1, to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[2][5] Many cancer cells exhibit a heightened reliance on the ATR pathway for survival due to increased oncogene-induced replication stress, making ATR an attractive target for cancer therapy.[2]

This compound is a potent and selective inhibitor of ATR kinase.[1] By inhibiting ATR, this compound disrupts the DDR, leading to the accumulation of DNA damage and ultimately, cell death in cancer cells.[5] The LoVo cell line, derived from a human colorectal adenocarcinoma, is a widely used model system for studying colon cancer.[6][7] Determining the IC50 value of this compound in LoVo cells is a fundamental step in assessing its therapeutic potential for colorectal cancer. The IC50 value represents the concentration of the inhibitor required to reduce the viability of the cancer cell population by 50% and is a key metric of drug potency.[8][9][10]

Data Presentation

The following table summarizes the reported IC50 value for this compound in LoVo cells.

CompoundCell LineReported IC50Reference
This compoundLoVo1 nM[1]

Signaling Pathway

The ATR signaling pathway plays a central role in the DNA damage response. The following diagram illustrates a simplified overview of this pathway and the point of inhibition by this compound.

ATR_Signaling_Pathway cluster_0 Upstream Activators cluster_1 Core Kinase cluster_2 Inhibitor cluster_3 Downstream Effectors & Cellular Response DNA Damage / Replication Stress DNA Damage / Replication Stress ssDNA ssDNA DNA Damage / Replication Stress->ssDNA generates RPA RPA ssDNA->RPA coats ATR-ATRIP Complex ATR-ATRIP Complex RPA->ATR-ATRIP Complex recruits ATR ATR ATR-ATRIP Complex->ATR Chk1 Chk1 ATR->Chk1 phosphorylates This compound This compound This compound->ATR inhibits Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest DNA Repair DNA Repair Chk1->DNA Repair Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis prevents DNA Repair->Apoptosis prevents

Caption: Simplified ATR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides a detailed protocol for determining the IC50 of this compound in LoVo cells using a standard cell viability assay.

Materials and Reagents
  • LoVo human colon adenocarcinoma cell line (e.g., ATCC CCL-229)[6]

  • F-12K Medium (Kaighn's Modification of Ham's F-12 Medium)[7][11]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution (0.25%)[7]

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent)

  • 96-well clear-bottom, white-walled microplates (for luminescent assays) or clear 96-well microplates (for colorimetric assays)

  • Sterile microcentrifuge tubes

  • Serological pipettes and pipette tips

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Inverted microscope

  • Microplate reader (luminometer or spectrophotometer)

Experimental Workflow

The following diagram outlines the key steps in the IC50 determination experiment.

Experimental_Workflow A 1. LoVo Cell Culture Maintain and passage LoVo cells in F-12K medium with 10% FBS. B 2. Cell Seeding Seed LoVo cells into a 96-well plate at a predetermined density and allow to adhere overnight. A->B D 4. Cell Treatment Treat the cells with the serially diluted this compound and control vehicles. B->D C 3. This compound Preparation Prepare a stock solution of this compound in DMSO and create a serial dilution series. C->D E 5. Incubation Incubate the treated cells for a defined period (e.g., 72 hours). D->E F 6. Cell Viability Assay Add cell viability reagent (e.g., CellTiter-Glo or MTT) and incubate as per manufacturer's instructions. E->F G 7. Data Acquisition Measure luminescence or absorbance using a microplate reader. F->G H 8. Data Analysis Normalize data to controls, plot a dose-response curve, and calculate the IC50 value using non-linear regression. G->H

References

Application Notes and Protocols: Investigating the Synergy Between an ATR Inhibitor (ATR-IN-17) and a PARP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for investigating the synergistic anti-cancer effects of combining ATR-IN-17, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, with a Poly (ADP-ribose) polymerase (PARP) inhibitor. The rationale for this combination therapy lies in the concept of synthetic lethality, where the simultaneous inhibition of two key DNA Damage Response (DDR) pathways results in cancer cell death, particularly in tumors with existing DDR deficiencies. This protocol outlines methodologies for assessing cell viability, quantifying synergy, and evaluating key mechanistic endpoints such as apoptosis and DNA damage. While specific quantitative data for this compound is emerging, this document presents representative data from studies combining the ATR inhibitor AZD6738 (Ceralasertib) and the PARP inhibitor Olaparib to illustrate the expected outcomes and data presentation.

Introduction

The DNA Damage Response (DDR) is a complex signaling network that cells activate to detect and repair DNA lesions, thereby maintaining genomic integrity. Cancer cells often exhibit defects in certain DDR pathways, making them reliant on alternative repair mechanisms for survival. This dependency creates a therapeutic window for targeted inhibitors.

PARP inhibitors exploit deficiencies in the Homologous Recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). By trapping PARP on single-strand breaks (SSBs), PARP inhibitors lead to the accumulation of DSBs during DNA replication. In HR-deficient cells, these DSBs cannot be repaired, leading to cell death.

ATR kinase is a master regulator of the DDR, activated by replication stress and a broad spectrum of DNA damage.[1] It orchestrates cell cycle checkpoints and promotes the stability and restart of stalled replication forks.[2] Inhibition of ATR can exacerbate the effects of DNA damaging agents and other DDR inhibitors.

The combination of an ATR inhibitor, such as this compound, and a PARP inhibitor is based on a strong mechanistic rationale. PARP inhibition induces replication stress, which in turn activates the ATR pathway for cell survival.[3] By co-inhibiting ATR, the cancer cell's ability to cope with PARP inhibitor-induced DNA damage is severely compromised, leading to increased genomic instability, cell cycle collapse, and ultimately, synergistic cell death.[4][5]

Signaling Pathway Overview

The synergistic interaction between ATR and PARP inhibitors is rooted in their convergent roles in the DNA Damage Response. The following diagram illustrates the key pathways involved.

Caption: Simplified signaling pathway of ATR and PARP inhibitor synergy.

Data Presentation

The following tables present representative quantitative data from a study combining the ATR inhibitor AZD6738 and the PARP inhibitor Olaparib in ATM-deficient (FaDu ATM-KO) and ATM-proficient (FaDu ATM-WT) cancer cell lines. This data illustrates the selective synergy observed in DNA damage repair-deficient contexts.

Table 1: Single Agent and Combination Growth Inhibition (GI50) Values

Cell LineCompoundGI50 (µM) - Single AgentGI50 (µM) - In Combination
FaDu ATM-WT Olaparib> 10-
AZD67381.5-
FaDu ATM-KO Olaparib3.00.03 (with 1µM AZD6738)
AZD67380.5-

Data is illustrative and based on findings from similar studies.[4]

Table 2: Synergy Scores for Olaparib and AZD6738 Combination

Cell LineATM StatusLoewe Synergy ScoreInterpretation
FaDuWild-Type0.63No Synergy
FaDu ATM-KO Knockout7.09 Synergistic
A549Wild-Type0.55No Synergy
NCI-H23Mutant3.14Modest Synergy

Synergy scores are calculated using the Loewe additivity model, where a higher positive score indicates greater synergistic activity.[6] Data adapted from published studies.[4]

Table 3: Apoptosis Induction by Annexin V/PI Staining (% of Apoptotic Cells)

Treatment (48h)FaDu ATM-WTFaDu ATM-KO
Vehicle Control3.5%4.2%
Olaparib (1µM)5.1%15.8%
AZD6738 (0.5µM)6.2%18.5%
Combination 8.9% 45.7%

Data is representative and demonstrates the expected increase in apoptosis with combination treatment in a sensitive cell line.

Table 4: DNA Damage Marker Induction (γH2AX Foci per Cell)

Treatment (24h)FaDu ATM-WTFaDu ATM-KO
Vehicle Control24
Olaparib (1µM)825
AZD6738 (0.5µM)1030
Combination 15 >50

Data is representative, showing a synergistic increase in DNA double-strand breaks with the combination treatment in the ATM-deficient background.

Experimental Protocols

The following protocols provide a framework for a comprehensive synergy study.

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Single Agent Activity cluster_1 Phase 2: Synergy Assessment cluster_2 Phase 3: Mechanistic Validation P1_Step1 Determine IC50 values for This compound and PARP inhibitor in selected cancer cell lines P2_Step1 Perform cell viability assay with a dose-response matrix of both inhibitors P1_Step1->P2_Step1 informs concentrations P2_Step2 Calculate Combination Index (CI) or Synergy Scores (e.g., Loewe) P2_Step1->P2_Step2 provides data for P3_Step1 Apoptosis Assay (Annexin V/PI Staining) P2_Step2->P3_Step1 confirms synergy P3_Step2 DNA Damage Assessment (γH2AX foci, Cleaved PARP) P2_Step2->P3_Step2

Caption: High-level experimental workflow for the synergy study.
Cell Viability and Synergy Analysis

Objective: To determine the half-maximal inhibitory concentration (IC50) of each agent alone and to quantify the synergistic interaction when used in combination.

Materials:

  • Cancer cell lines of interest (e.g., BRCA-mutant, ATM-deficient, or other relevant models)

  • Complete cell culture medium

  • This compound

  • PARP inhibitor (e.g., Olaparib)

  • DMSO (vehicle control)

  • 96-well white, flat-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

  • Synergy analysis software (e.g., CompuSyn)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of medium and incubate for 24 hours.

  • Drug Preparation: Prepare serial dilutions of this compound and the PARP inhibitor. For the combination study, prepare a matrix of concentrations. A common approach is to use a constant ratio of the two drugs based on their individual IC50 values.

  • Treatment: Treat the cells with single agents or the combination matrix. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls to determine the percentage of cell viability.

    • Calculate the IC50 values for each single agent using non-linear regression.

    • For the combination data, use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[7] A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis following treatment with single agents and the combination.

Materials:

  • 6-well plates

  • Treated cells (from a parallel experiment to the viability assay)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the vehicle, single agents (at ~IC50 concentrations), and the combination for 48 hours.

  • Cell Harvesting:

    • Collect the culture medium (containing floating apoptotic cells).

    • Wash the adherent cells with PBS and detach using trypsin.

    • Combine the detached cells with the collected medium and centrifuge.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer immediately.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

DNA Damage Assessment

Objective: To measure the extent of DNA double-strand breaks and apoptosis-related protein cleavage.

A. Western Blot for γH2AX and Cleaved PARP

Materials:

  • Treated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Histone H2A.X (Ser139) (γH2AX), anti-cleaved PARP, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells in 6-well plates for 24 hours, wash with cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using an imaging system. Densitometry can be used for semi-quantification relative to the loading control.

B. Immunofluorescence for γH2AX Foci Formation

Materials:

  • Cells grown on coverslips in 6-well plates

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.2% Triton X-100 for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139)

  • Alexa Fluor-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Treatment: Seed and treat cells on coverslips for 24 hours.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes.

    • Permeabilize with 0.2% Triton X-100 for 10 minutes.

  • Staining:

    • Block for 1 hour at room temperature.

    • Incubate with primary anti-γH2AX antibody for 1-2 hours.

    • Wash with PBS and incubate with a fluorescent secondary antibody for 1 hour in the dark.

    • Wash and counterstain nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips on slides and visualize using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus in at least 50-100 cells per condition.

Conclusion

The combination of ATR and PARP inhibitors represents a promising therapeutic strategy for cancers with specific DDR vulnerabilities. The protocols outlined in this document provide a robust framework for preclinical evaluation of the synergy between this compound and PARP inhibitors. By systematically assessing cell viability, quantifying synergistic interactions, and validating the underlying mechanisms of apoptosis and DNA damage, researchers can generate the critical data needed to advance this combination therapy towards clinical development.

References

Application Notes and Protocols for Monitoring ATR-IN-17 Activity using γH2AX Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that detects and repairs DNA lesions.[1] ATR is activated by single-stranded DNA (ssDNA) that can arise from various forms of DNA damage and replication stress.[2] Upon activation, ATR phosphorylates a number of downstream targets, including the histone variant H2AX on serine 139, to form γH2AX.[3] The formation of γH2AX is one of the earliest events in the DDR and serves as a platform to recruit DNA repair proteins to the site of damage, which can be visualized as distinct nuclear foci by immunofluorescence microscopy.[3]

ATR inhibitors, such as ATR-IN-17, are being investigated as potential cancer therapeutics. These inhibitors block the activity of ATR, thereby preventing the phosphorylation of its substrates and disrupting the DDR. Monitoring the levels of γH2AX provides a reliable method to assess the pharmacodynamic activity of ATR inhibitors. A reduction in DNA damage-induced γH2AX foci formation upon treatment with an ATR inhibitor indicates successful target engagement.

These application notes provide a comprehensive protocol for the immunofluorescence staining of γH2AX to monitor the activity of the ATR inhibitor, this compound. While specific quantitative data for this compound is not publicly available, representative data from other well-characterized ATR inhibitors are presented to illustrate the expected outcomes.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ATR signaling pathway leading to H2AX phosphorylation and the general workflow for the γH2AX immunofluorescence staining experiment.

ATR_Signaling_Pathway ATR Signaling Pathway to γH2AX DNA_Damage DNA Damage (e.g., UV, Replication Stress) ssDNA ssDNA Generation DNA_Damage->ssDNA ATR_Activation ATR Activation ssDNA->ATR_Activation H2AX Histone H2AX ATR_Activation->H2AX Phosphorylation ATR_IN_17 This compound ATR_IN_17->ATR_Activation Inhibition gH2AX γH2AX (pS139) H2AX->gH2AX Repair_Foci DNA Repair Foci Formation gH2AX->Repair_Foci

Caption: ATR Signaling Pathway leading to γH2AX formation.

IF_Workflow γH2AX Immunofluorescence Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Immunofluorescence Staining cluster_analysis Image Acquisition & Analysis Cell_Seeding Seed cells on coverslips Drug_Treatment Treat with this compound Cell_Seeding->Drug_Treatment Damage_Induction Induce DNA damage (e.g., UV, drug) Drug_Treatment->Damage_Induction Fixation Fixation Damage_Induction->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody (anti-γH2AX) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (fluorescent) Primary_Ab->Secondary_Ab Counterstain Counterstain (DAPI) Secondary_Ab->Counterstain Microscopy Fluorescence Microscopy Counterstain->Microscopy Image_Analysis Image Analysis & Foci Quantification Microscopy->Image_Analysis

Caption: Experimental workflow for γH2AX immunofluorescence.

Quantitative Data

The following tables summarize representative quantitative data from studies using ATR inhibitors. These results demonstrate the expected dose-dependent and time-course effects of ATR inhibition on γH2AX foci formation following DNA damage.

Table 1: Dose-Dependent Inhibition of γH2AX Foci by an ATR Inhibitor

Treatment GroupATR Inhibitor Conc.Mean γH2AX Foci per Cell (± SEM)Percent Inhibition (%)
Vehicle Control (No Damage)0 µM2.1 ± 0.5-
DNA Damage + Vehicle0 µM45.8 ± 3.20
DNA Damage + ATR Inhibitor0.1 µM35.2 ± 2.823.1
DNA Damage + ATR Inhibitor1 µM15.7 ± 1.965.7
DNA Damage + ATR Inhibitor10 µM5.4 ± 0.888.2

Note: Data are hypothetical and representative of typical results obtained with an ATR inhibitor.

Table 2: Time-Course of γH2AX Foci Formation and Inhibition

Time after DNA DamageMean γH2AX Foci per Cell (Vehicle)Mean γH2AX Foci per Cell (ATR Inhibitor)
0 hr1.81.5
1 hr52.38.9
4 hr38.66.2
8 hr20.14.1
24 hr5.92.3

Note: Data are hypothetical and representative, illustrating the kinetics of γH2AX foci formation and the sustained inhibition by an ATR inhibitor.

Experimental Protocols

This protocol provides a detailed methodology for γH2AX immunofluorescence staining in cultured cells treated with this compound.

Materials and Reagents:

  • Cell culture medium and supplements

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • DNA damaging agent (e.g., UV-C light source, etoposide, hydroxyurea)

  • Glass coverslips (sterile)

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization solution: 0.25% Triton X-100 in PBS

  • Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)

  • Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: Goat anti-mouse IgG (H+L) secondary antibody, Alexa Fluor™ 488 or other suitable fluorophore

  • Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution

  • Antifade mounting medium

  • Microscope slides

Protocol:

  • Cell Seeding:

    • Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of the experiment.

    • Allow cells to adhere and grow for 24-48 hours.

  • Drug Treatment and DNA Damage Induction:

    • Pre-treat cells with the desired concentrations of this compound or vehicle control for 1-2 hours.

    • Induce DNA damage. For example:

      • UV Irradiation: Wash cells with PBS, aspirate, and expose to a calibrated UV-C light source (e.g., 10-20 J/m²). Immediately add back the pre-warmed medium containing this compound or vehicle.

      • Chemical Induction: Add a DNA damaging agent (e.g., etoposide at 10 µM) to the medium and co-incubate with this compound for the desired time (e.g., 1 hour).

    • Incubate cells for the desired time post-damage to allow for foci formation (e.g., 1-4 hours).

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access the nuclear proteins.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in Blocking Solution for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-γH2AX antibody in Blocking Solution according to the manufacturer's recommended dilution.

    • Incubate the coverslips with the primary antibody solution in a humidified chamber for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBST for 5 minutes each.

    • Dilute the fluorescently labeled secondary antibody in Blocking Solution. Protect from light from this point onwards.

    • Incubate the coverslips with the secondary antibody solution in a humidified chamber for 1 hour at room temperature.

  • Counterstaining:

    • Wash the cells three times with PBST for 5 minutes each.

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope with appropriate filters for the chosen fluorophores.

    • Capture images from multiple random fields for each condition.

    • Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji with appropriate plugins, CellProfiler). A nucleus is typically considered positive if it contains >5-10 foci above the basal level.

Troubleshooting

IssuePossible CauseSuggestion
High Background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., normal goat serum).
Antibody concentration too highTitrate the primary and secondary antibodies to determine the optimal concentration.
Inadequate washingIncrease the number and duration of wash steps.
No or Weak Signal Inefficient permeabilizationIncrease permeabilization time or Triton X-100 concentration slightly.
Primary antibody not effectiveUse a validated antibody for immunofluorescence and check its recommended dilution.
Low level of DNA damageIncrease the dose of the DNA damaging agent or the post-damage incubation time.
Non-specific Staining Secondary antibody binding non-specificallyInclude a secondary antibody-only control. Use a pre-adsorbed secondary antibody.
Foci are difficult to count Foci are too dense or overlappingReduce the dose of the DNA damaging agent or the post-damage incubation time.
Poor image qualityOptimize microscope settings (exposure time, gain).

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with Atr-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atr-IN-17 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a crucial component of the DNA damage response (DDR) pathway, a signaling cascade that detects DNA lesions and orchestrates cellular responses including cell cycle arrest, DNA repair, and apoptosis.[1] By inhibiting ATR, this compound disrupts the S and G2/M cell cycle checkpoints, preventing cells from pausing to repair damaged DNA and ultimately leading to mitotic catastrophe and cell death, particularly in cancer cells with high levels of replication stress.[2][3] This application note provides a detailed protocol for inducing and analyzing cell cycle arrest in response to this compound treatment using flow cytometry with propidium iodide (PI) staining.

Mechanism of Action: ATR Signaling Pathway

The ATR signaling pathway is a cornerstone of genome integrity maintenance. Upon DNA damage, particularly single-strand breaks (SSBs) or stalled replication forks, ATR is activated. This activation triggers a signaling cascade that leads to the phosphorylation of downstream targets, most notably the checkpoint kinase 1 (Chk1).[1] Phosphorylated Chk1, in turn, phosphorylates and inactivates Cdc25 phosphatases. This inactivation prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs) that are essential for progression through the S and G2 phases of the cell cycle, resulting in cell cycle arrest.[3] this compound, by inhibiting the kinase activity of ATR, prevents the phosphorylation of Chk1 and other downstream targets, thereby abrogating the cell cycle arrest.

ATR_Signaling_Pathway ATR Signaling Pathway and Inhibition by this compound cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation DNA_Damage DNA Damage (e.g., SSBs, Stalled Forks) ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Atr_IN_17 This compound Atr_IN_17->ATR inhibits p_Chk1 p-Chk1 (Active) Chk1->p_Chk1 Cdc25 Cdc25 p_Chk1->Cdc25 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest p_Chk1->Cell_Cycle_Arrest leads to i_Cdc25 p-Cdc25 (Inactive) Cdc25->i_Cdc25 CDK CDK/Cyclin Complexes i_Cdc25->CDK inhibits activation of Cell_Cycle_Progression Cell Cycle Progression (S and G2/M) CDK->Cell_Cycle_Progression drives

Caption: ATR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes representative data on the effects of various ATR inhibitors on cell cycle distribution in different cancer cell lines. While specific data for this compound is not yet widely published, these examples provide an expected range of outcomes. The IC50 for this compound in LoVo cells is reported to be 1 nM.

Cell LineATR InhibitorConcentration (µM)Treatment Time (h)% Cells in G1% Cells in S% Cells in G2/MReference
Pancreatic Cancer CellsVE-821124VariesVariesDecreased[4]
NSCLC (A549)M6620 (VX-970)0.0416IncreasedVariesDecreased[5]
NSCLC (H23)AZD6738116VariesIncreasedDecreased[6]
Colorectal Cancer (HT29)AZD67380.572VariesIncreasedVaries[7]
Chondrosarcoma CellsVE-8211024IncreasedVariesVaries[8]

Note: The specific effects on cell cycle distribution can vary significantly depending on the cell line, the specific ATR inhibitor, its concentration, and the duration of treatment.

Experimental Protocol: Flow Cytometry Analysis of Cell Cycle

This protocol details the steps for treating cells with this compound, preparing them for flow cytometry, and analyzing their cell cycle distribution using propidium iodide (PI) staining.

Materials
  • Cell line of interest (e.g., LoVo, A549, or other cancer cell lines)

  • Complete cell culture medium

  • This compound (stock solution prepared in DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • RNase A (DNase-free, 100 µg/mL solution in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Experimental Workflow

Experimental_Workflow Experimental Workflow for Cell Cycle Analysis cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Analysis A 1. Seed cells and allow to adhere B 2. Treat with this compound (and vehicle control) A->B C 3. Harvest cells (Trypsinization) B->C D 4. Wash with PBS C->D E 5. Fix in cold 70% Ethanol D->E F 6. Wash to remove Ethanol E->F G 7. Treat with RNase A F->G H 8. Stain with Propidium Iodide G->H I 9. Acquire data on flow cytometer H->I J 10. Analyze cell cycle distribution I->J

Caption: Workflow for flow cytometry analysis of cell cycle arrest.

Detailed Procedure

1. Cell Seeding and Treatment: a. Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of harvest. b. Allow the cells to adhere and grow for 24 hours. c. Prepare working concentrations of this compound from the stock solution in complete culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line (e.g., 0.1, 1, 10 µM). d. Treat the cells with the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration. e. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

2. Cell Harvesting and Fixation: a. After treatment, collect the culture medium, which may contain detached cells. b. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. c. Combine the detached cells with the collected medium from step 2a and centrifuge at 300 x g for 5 minutes. d. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. e. Centrifuge again at 300 x g for 5 minutes and discard the supernatant. f. Resuspend the cell pellet in 500 µL of cold PBS and vortex gently to ensure a single-cell suspension. g. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. h. Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.[5][9]

3. Cell Staining: a. Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5-10 minutes to pellet the cells.[9] b. Carefully decant the ethanol without disturbing the cell pellet. c. Wash the cell pellet twice with 3 mL of PBS, centrifuging after each wash.[9] d. Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) and incubate at 37°C for 30 minutes to ensure only DNA is stained.[9] e. Add 400 µL of PI staining solution (50 µg/mL) to the cell suspension and mix well.[9] f. Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.[5][9]

4. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. Use a linear scale for the PI fluorescence channel (e.g., FL2 or FL3).[9] c. Collect at least 10,000-20,000 events per sample for accurate cell cycle analysis. d. Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Troubleshooting

  • Cell Clumping: Ensure a single-cell suspension before fixation by gentle vortexing. Filtering the stained sample through a 35-40 µm nylon mesh before analysis can also help.

  • High CV of G1 Peak: Use a low flow rate during acquisition. Ensure proper mixing of cells and staining reagents.[9]

  • No Obvious Cell Cycle Arrest: The concentration of this compound may be too low, or the treatment time may be too short. Perform a dose-response and time-course experiment to optimize conditions for your specific cell line.

Conclusion

This application note provides a comprehensive guide for utilizing this compound to induce cell cycle arrest and its subsequent analysis by flow cytometry. By understanding the mechanism of ATR inhibition and following the detailed protocol, researchers can effectively investigate the impact of this compound on cell cycle progression, a critical aspect of its potential as an anti-cancer therapeutic. The provided data on other ATR inhibitors serves as a valuable reference for expected outcomes.

References

Application Notes and Protocols: ATR-IN-17 Kinase Assay Using p53 Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of pathways that collectively sense, signal, and repair DNA lesions.[1][2][3] ATR is primarily activated by single-stranded DNA (ssDNA) that arises from various forms of DNA damage and replication stress.[4] Upon activation, ATR phosphorylates a multitude of substrates to orchestrate cell cycle arrest, promote DNA repair, and maintain genome stability.[1][5] One of the key substrates of ATR is the tumor suppressor protein p53.[6][7][8] ATR directly phosphorylates p53 at serine 15 and serine 37, which is a crucial step in the activation and stabilization of p53 in response to cellular stress.[6]

ATR inhibitors are a promising class of anti-cancer agents that can selectively target cancer cells, which often exhibit a higher dependency on the ATR pathway due to increased replication stress and defects in other DDR pathways, such as p53 deficiency.[1][5][9] ATR-IN-17 is a potent and selective inhibitor of ATR kinase.[10] This document provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of compounds like this compound on ATR kinase using a p53 substrate.

ATR-p53 Signaling Pathway

In response to DNA damage or replication stress, ATR is recruited to sites of ssDNA coated by Replication Protein A (RPA).[2][4] The ATR-ATRIP complex is then activated, leading to the phosphorylation of downstream targets, including Chk1 and p53.[1][5][11] Phosphorylation of p53 by ATR contributes to its stabilization and activation, leading to cell cycle arrest or apoptosis.[8]

ATR_p53_Signaling DNA Damage\n(e.g., UV, Replication Stress) DNA Damage (e.g., UV, Replication Stress) ssDNA ssDNA RPA RPA ssDNA->RPA binds ATR_ATRIP ATR-ATRIP RPA->ATR_ATRIP recruits TopBP1 TopBP1 ATR_ATRIP->TopBP1 activated by p53 p53 ATR_ATRIP->p53 phosphorylates p_p53 p-p53 (Ser15, Ser37) CellCycleArrest Cell Cycle Arrest p_p53->CellCycleArrest Apoptosis Apoptosis p_p53->Apoptosis Kinase_Assay_Workflow Prep Reagent Preparation (Buffer, Enzyme, Substrate, ATP, Inhibitor) Plate Plate Compound Dilutions (e.g., this compound) Prep->Plate AddEnzyme Add ATR/ATRIP Enzyme Plate->AddEnzyme AddSubstrate Add p53 Substrate and ATP (Initiate Reaction) AddEnzyme->AddSubstrate Incubate Incubate at Room Temperature AddSubstrate->Incubate Terminate Terminate Reaction (Add Stop Solution/Detection Reagents) Incubate->Terminate Read Read Plate (e.g., HTRF Reader) Terminate->Read Analyze Data Analysis (Calculate % Inhibition, IC50) Read->Analyze

References

Application Notes and Protocols for In vivo Experiments with Atr-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atr-IN-17 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, a network of signaling cascades that detects and repairs DNA damage, thereby maintaining genomic integrity.[2] In many cancer cells, the DDR pathway is compromised, leading to a greater reliance on ATR for survival, particularly in the context of oncogene-induced replication stress.[3] Inhibition of ATR can therefore lead to synthetic lethality in tumor cells with specific DDR defects, such as those with mutations in ATM, or can potentiate the effects of DNA-damaging chemotherapies and radiation.[1][3]

These application notes provide a comprehensive overview of the in vivo experimental setup for evaluating the efficacy of this compound, based on established protocols for other ATR inhibitors. The provided methodologies and data will serve as a guide for researchers to design and execute preclinical studies.

Signaling Pathway

The ATR signaling pathway is activated in response to single-stranded DNA (ssDNA), which is often generated at sites of DNA damage and stalled replication forks. The activation of ATR is a multi-step process involving the recruitment of several proteins. Once activated, ATR phosphorylates a multitude of substrates, including the checkpoint kinase Chk1, to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[4][5]

ATR_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects ssDNA Single-Stranded DNA (ssDNA) RPA RPA Complex ssDNA->RPA recruits Rad17 Rad17-RFC Complex ssDNA->Rad17 ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR complexes with Chk1 Chk1 ATR->Chk1 phosphorylates 9-1-1 9-1-1 Complex Rad17->9-1-1 loads TopBP1 TopBP1 9-1-1->TopBP1 recruits TopBP1->ATR activates CellCycle Cell Cycle Arrest Chk1->CellCycle ForkStab Replication Fork Stabilization Chk1->ForkStab DNARepair DNA Repair Chk1->DNARepair Atr_IN_17 This compound Atr_IN_17->ATR inhibits InVivo_Workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_analysis Analysis CellCulture Cell Line Culture / PDX Expansion TumorImplantation Tumor Implantation CellCulture->TumorImplantation AnimalAcclimatization Animal Acclimatization AnimalAcclimatization->TumorImplantation TumorMonitoring Tumor Growth Monitoring TumorImplantation->TumorMonitoring Randomization Randomization TumorMonitoring->Randomization TreatmentAdmin Treatment Administration Randomization->TreatmentAdmin HealthMonitoring Animal Health Monitoring TreatmentAdmin->HealthMonitoring TissueCollection Tissue Collection (Tumors, Blood) TreatmentAdmin->TissueCollection Endpoint Endpoint Measurement (TGI, Survival) HealthMonitoring->Endpoint DataAnalysis Data Analysis and Interpretation Endpoint->DataAnalysis PD_Analysis Pharmacodynamic Analysis (WB, IHC) TissueCollection->PD_Analysis PD_Analysis->DataAnalysis

References

Application Notes and Protocols for ATR-IN-17 in Inducing Replication Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ATR inhibitors, with a focus on ATR-IN-17, to induce and study replication stress in in vitro models. The protocols and data presented are synthesized from established research on various ATR inhibitors and serve as a robust starting point for experimental design.

Disclaimer: While this document is centered on this compound, the specific quantitative data and protocols are derived from studies using structurally and functionally similar, well-characterized ATR inhibitors such as VE-821, VE-822, and AZD6738. Researchers should perform initial dose-response experiments to determine the optimal concentration for this compound in their specific cell system.

Introduction: ATR and Replication Stress

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response (DDR), particularly in response to single-stranded DNA (ssDNA) regions that arise at stalled replication forks.[1][2] This process, known as replication stress, is a common feature of cancer cells due to oncogene activation.[3][4] ATR activation initiates a signaling cascade to stabilize forks, arrest the cell cycle, and promote DNA repair, thus ensuring genomic integrity.[2][5]

Inhibition of ATR blocks this protective response, leading to the collapse of replication forks, accumulation of DNA double-strand breaks (DSBs), and ultimately, cell death.[6][7] This makes ATR inhibitors like this compound powerful tools for studying replication stress and promising therapeutic agents, often used to sensitize cancer cells to DNA-damaging agents.[8][9]

Mechanism of Action of ATR Inhibitors

ATR inhibitors are small molecules that competitively bind to the ATP-binding pocket of the ATR kinase, preventing the phosphorylation of its downstream targets. The primary and most well-characterized substrate of ATR is the checkpoint kinase 1 (CHK1).[6][10]

Key consequences of ATR inhibition include:

  • Abrogation of Cell Cycle Checkpoints: ATR is crucial for activating the S and G2/M checkpoints in response to DNA damage.[3][5] Inhibition of ATR prevents the phosphorylation and activation of CHK1, which in turn fails to inactivate CDC25 phosphatases, leading to premature entry into mitosis with unreplicated or damaged DNA.[5]

  • Increased Replication Fork Collapse: In the absence of ATR activity, stalled replication forks are not properly stabilized and are more likely to collapse, generating toxic DSBs.[7]

  • Suppression of Homologous Recombination (HR): ATR plays a role in promoting HR, a key pathway for repairing DSBs. Its inhibition can impair this repair mechanism.[8]

  • Induction of Pan-Nuclear γH2AX Staining: While DSBs are marked by distinct γH2AX foci, the high level of replication stress induced by ATR inhibition often results in a pan-nuclear staining pattern for γH2AX.[3][7]

ATR_Signaling_Pathway cluster_stress Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Effects Replication Fork Stalling Replication Fork Stalling ssDNA ssDNA Replication Fork Stalling->ssDNA RPA RPA ssDNA->RPA recruits Rad17 Rad17 ssDNA->Rad17 recruits ATRIP ATRIP RPA->ATRIP binds ATR ATR ATRIP->ATR complexes with 9-1-1 Complex 9-1-1 Complex TopBP1 TopBP1 9-1-1 Complex->TopBP1 recruits Rad17->9-1-1 Complex loads TopBP1->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (Ser345) Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest Fork Stabilization Fork Stabilization CHK1->Fork Stabilization DNA Repair DNA Repair CHK1->DNA Repair This compound This compound This compound->ATR inhibits

Caption: ATR Signaling Pathway in Response to Replication Stress.

Data Presentation: Effects of ATR Inhibitors In Vitro

The following tables summarize quantitative data from studies using various ATR inhibitors. These values provide a reference range for designing experiments with this compound.

Table 1: Effective Concentrations and IC50 Values of ATR Inhibitors

Inhibitor Cell Line Parameter Value Treatment Duration Reference
VE-821 MCF7 IC50 (pChk1Ser345 inhibition) ~2.3 µM - [6]
VE-821 K562, MCF7 Effective Concentration 10 µM 1-3 h [6]
VE-822 PBMCs IC50 (γH2AX inhibition) 600 nM 2 h [6]
Elimusertib MDA-MB-231 Effective Concentration 6-8 nM 72-96 h [11]
"ATRi" U2OS in cellulo IC50 25 nM - [3]

| Abd110 (PROTAC) | Primary AML cells | IC50 (Apoptosis) | 17.3 ± 5.04 nM | 24-48 h |[12] |

Table 2: Cellular Effects of ATR Inhibition

Inhibitor Cell Line Effect Measured Observation Treatment Conditions Reference
VE-821 MCF7 pChk1Ser345 >60% inhibition 10 µM VE-821 + HU/UV [6]
VE-821 K562, MCF7 γH2AX Inhibition of early (1h) UV/4NQO-induced signal 10 µM VE-821 [6]
AZD6738 NCI-H1299 γH2AX foci Delayed resolution after radiation 1h pre-treatment [8]
Elimusertib MDA-MB-231 Protein Levels ↓ ATR, ↓ p-Chk1, ↑ γ-H2AX, ↑ Cyclin B 6-8 nM, 72-96 h [11]

| "ATRi" | U2OS | Cell Cycle | G2 accumulation | 1-5 µM |[3] |

Experimental Protocols

The following section details standard protocols for studying the effects of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Downstream Analysis cluster_endpoints Endpoints A 1. Cell Culture Seed cells at appropriate density B 2. Treatment Add this compound +/- DNA damaging agent (optional) A->B C Western Blot (p-Chk1, γH2AX) B->C D Immunofluorescence (γH2AX foci) B->D E Flow Cytometry (Cell Cycle) B->E F Cell Viability Assay (MTT / MTS) B->F G Target Inhibition C->G H DNA Damage D->H I Cell Cycle Arrest E->I J Cytotoxicity F->J

Caption: General Experimental Workflow for this compound Studies.

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Culture your chosen cell line in the recommended medium and conditions. Seed cells in appropriate vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays, or coverslips for immunofluorescence) to reach 60-70% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound (typically 10 mM in DMSO). Store at -20°C or -80°C. On the day of the experiment, dilute the stock solution in a fresh culture medium to the desired final concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing this compound. For combination treatments, ATR inhibitors are often added 1-2 hours before the application of a DNA-damaging agent (e.g., Hydroxyurea, UV radiation, Cisplatin).[6][8]

  • Incubation: Incubate cells for the desired period (ranging from 1 hour for signaling studies to 96 hours for viability assays).[6][11]

Protocol 2: Western Blotting for ATR Pathway Analysis

This protocol is for assessing the phosphorylation of ATR targets like CHK1 and the induction of DNA damage markers like γH2AX.

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[11][13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBS-T for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Phospho-Chk1 (Ser345)

    • Total Chk1

    • Phospho-Histone H2AX (Ser139) (γH2AX)

    • Total Histone H2AX

    • β-Actin or GAPDH (as a loading control)

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: Immunofluorescence for γH2AX Foci

This method visualizes DNA double-strand breaks as nuclear foci.

  • Cell Preparation: Grow and treat cells on glass coverslips in a multi-well plate.

  • Fixation and Permeabilization: After treatment, wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with a primary antibody against γH2AX (1:500 to 1:1000 dilution) for 1-2 hours at room temperature.

  • Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.[14]

  • Mounting and Imaging: Wash three times with PBS. Counterstain nuclei with DAPI or Hoechst 33342 for 5 minutes.[14] Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Analysis: Visualize foci using a fluorescence or confocal microscope. Quantify the number of foci per cell using imaging software (e.g., ImageJ). A cell with >10 foci is often considered positive.

Protocol 4: Flow Cytometry for Cell Cycle Analysis

This protocol assesses the effect of this compound on cell cycle distribution.

  • Cell Harvesting: After treatment, harvest both adherent and floating cells. Centrifuge to pellet the cells.

  • Fixation: Wash the cell pellet with PBS. Resuspend the pellet in 100 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at 4°C for at least 1 hour (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) or a similar DNA dye and RNase A.

  • Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content using a flow cytometer. The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.[15]

Protocol 5: Cell Viability Assay (MTT)

This assay measures cell metabolic activity as an indicator of viability.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound for the desired duration (e.g., 72 hours).[16] Include untreated and vehicle-only (DMSO) controls.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17][18]

  • Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

References

Application Note: Evaluating the Efficacy of Atr-IN-17 using the Colony Formation Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The colony formation assay, also known as a clonogenic assay, is a fundamental in vitro method to determine the long-term survival and proliferative capacity of a single cell after exposure to cytotoxic agents.[1] This application note provides a detailed protocol for utilizing this assay to evaluate the anticancer activity of Atr-IN-17, a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[2] ATR is a critical regulator of the DNA damage response (DDR), and its inhibition represents a promising therapeutic strategy for cancers that exhibit high levels of replication stress.[3][4][5]

Mechanism of Action: ATR Signaling and its Inhibition

ATR is a master kinase that, along with ATM, orchestrates the cellular response to DNA damage and replication stress.[3][6] It is primarily activated by the presence of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA), a common feature at stalled replication forks.[5][7][8] Upon activation, ATR phosphorylates a multitude of substrates, most notably the checkpoint kinase Chk1, to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[3][9] This allows cells to resolve DNA damage before proceeding with cell division.

Many cancer cells have defects in other DNA repair pathways (like the ATM-p53 pathway) and experience high levels of oncogene-induced replication stress, making them highly dependent on the ATR pathway for survival.[3][8] this compound is a potent and selective inhibitor of ATR kinase.[2] By blocking ATR activity, this compound prevents the phosphorylation of Chk1 and other downstream targets. This abrogation of the DNA damage checkpoint forces cells with damaged DNA to enter mitosis prematurely, leading to a phenomenon known as mitotic catastrophe and ultimately, cell death.[10] This selective targeting of cancer cell vulnerabilities forms the basis of its therapeutic potential.

ATR_Signaling_Pathway cluster_0 Cell Nucleus DNA_Damage Replication Stress / ssDNA Formation RPA RPA DNA_Damage->RPA recruits ATR ATR-ATRIP Complex RPA->ATR recruits & activates Chk1 Chk1 ATR->Chk1 phosphorylates Mitotic_Catastrophe Mitotic Catastrophe & Cell Death ATR->Mitotic_Catastrophe Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) Chk1->Cell_Cycle_Arrest Fork_Stability Replication Fork Stability & Repair Chk1->Fork_Stability Survival Cell Survival Cell_Cycle_Arrest->Survival Fork_Stability->Survival Atr_IN_17 This compound Atr_IN_17->ATR inhibits

Caption: ATR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The colony formation assay involves seeding cells at a low density to allow for the growth of individual colonies. Following attachment, cells are treated with varying concentrations of this compound. After a prolonged incubation period (typically 1-3 weeks), the resulting colonies are fixed, stained, and counted. The effect of the compound is quantified by calculating the surviving fraction of cells compared to an untreated control.

Experimental_Workflow A Prepare Single-Cell Suspension B Seed Cells at Low Density A->B C Treat with varying [this compound] B->C D Incubate for 10-21 Days C->D E Fix and Stain Colonies D->E F Count Colonies (≥50 cells) E->F G Calculate Surviving Fraction & Analyze F->G

Caption: Experimental workflow for the colony formation assay.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific cell line used.

3.1. Materials and Reagents

  • Cell Line: Cancer cell line of interest (e.g., LoVo, HeLa, A549).

  • Culture Medium: Appropriate complete medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: 0.25% or 0.05%.

  • This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C or -80°C.

  • Culture Vessels: 6-well plates are recommended.

  • Fixation Solution: 10% neutral buffered formalin or ice-cold methanol.

  • Staining Solution: 0.5% Crystal Violet in 25% methanol.

  • Equipment: Hemocytometer or automated cell counter, sterile incubator (37°C, 5% CO₂), microscope.

3.2. Cell Preparation and Seeding

  • Culture cells to approximately 70-80% confluency.

  • Wash cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and create a single-cell suspension by gentle pipetting.

  • Determine the viable cell count using a hemocytometer and trypan blue exclusion.

  • Calculate the required cell seeding density. This is a critical step and must be optimized for each cell line to yield 50-150 countable colonies in the untreated control wells. Seeding densities can range from 100 to 1000 cells per well of a 6-well plate.

  • Seed the calculated number of cells into each well of the 6-well plates. Add 2 mL of complete medium.

  • Incubate for 18-24 hours to allow cells to attach firmly.

3.3. This compound Treatment

  • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test could be 0.1 nM to 100 nM.

  • Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Carefully aspirate the medium from the wells and replace it with 2 mL of the medium containing the appropriate concentration of this compound or vehicle control.

  • Return the plates to the incubator. The treatment can be continuous (drug is present for the entire incubation period) or for a defined period (e.g., 24-72 hours, after which the drug-containing medium is replaced with fresh complete medium).

3.4. Incubation and Colony Formation

  • Incubate the plates for 10 to 21 days, depending on the growth rate of the cell line. Do not disturb the plates during the initial days of colony growth.

  • If necessary, the medium can be carefully replaced every 3-4 days to replenish nutrients.

3.5. Colony Fixation and Staining

  • After the incubation period, when colonies are clearly visible to the naked eye, aspirate the medium.

  • Gently wash each well twice with PBS.

  • Add 1 mL of fixation solution (e.g., methanol) to each well and incubate for 10-15 minutes at room temperature.

  • Remove the fixation solution and allow the plates to air dry completely.

  • Add 1 mL of 0.5% Crystal Violet staining solution to each well, ensuring the entire surface is covered. Incubate for 20-30 minutes at room temperature.

  • Carefully remove the stain and wash the wells gently with tap water until the excess stain is removed and colonies are clearly distinguishable.

  • Allow the plates to air dry completely before counting.

3.6. Data Analysis

  • Count the number of colonies in each well. A colony is traditionally defined as a cluster of at least 50 cells. This can be done manually using a microscope or with automated colony counting software.

  • Calculate the Plating Efficiency (PE) for the control group:

    • PE = (Number of colonies counted in control wells / Number of cells seeded) x 100%

  • Calculate the Surviving Fraction (SF) for each treatment concentration:

    • SF = (Number of colonies counted after treatment) / (Number of cells seeded x PE)

Data Presentation

The results should be tabulated to show the effect of increasing concentrations of this compound on colony formation and survival fraction.

Table 1: Example Data for Colony Formation Assay with this compound Treatment (LoVo Cells)

Treatment GroupConcentration (nM)No. of Cells SeededAvg. No. of Colonies (±SD)Plating Efficiency (%)Surviving Fraction
Vehicle Control0 (DMSO)500125 ± 1125.01.00
This compound0.1500118 ± 9-0.94
This compound1.050063 ± 7-0.50
This compound1050015 ± 4-0.12
This compound1005002 ± 1-0.02

Note: The data presented are for illustrative purposes and do not represent actual experimental results.

Conclusion

The colony formation assay is a robust method for assessing the long-term cytotoxic and cytostatic effects of therapeutic compounds. When applied to the study of this compound, it provides a clear, quantitative measure of the inhibitor's ability to prevent cancer cell proliferation and survival. This assay is invaluable for determining the dose-dependent efficacy of ATR inhibitors and for comparing their potency against different cancer cell lines, thereby guiding further preclinical and clinical development.

References

Troubleshooting & Optimization

Atr-IN-17 solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Atr-IN-17, a potent ATR kinase inhibitor. The information is tailored for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical enzyme in the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA breaks and replication stress. By inhibiting ATR, this compound prevents the downstream signaling that leads to cell cycle arrest and DNA repair. This can sensitize cancer cells to DNA-damaging agents and induce synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with ATM or p53 mutations. In LoVo cells, this compound has shown significant anticancer activity with an IC50 of 1 nM.[1][2]

Q2: What is the recommended solvent for making a stock solution of this compound?

Like many kinase inhibitors, this compound is a hydrophobic molecule with poor aqueous solubility. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, high-purity DMSO to minimize degradation of the compound and to ensure maximum solubility.

Q3: How should I store this compound powder and stock solutions?

  • Powder: The solid form of this compound is generally stable at room temperature for short periods. For long-term storage, it is recommended to store the powder at -20°C.

  • Stock Solutions: Once dissolved in DMSO, it is critical to aliquot the stock solution into single-use volumes and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[3][4] Before each use, thaw a single aliquot completely and bring it to room temperature.

Q4: What is the specific solubility of this compound in DMSO and cell culture media?

Currently, specific quantitative solubility data for this compound in DMSO and various cell culture media is not publicly available. The solubility can be influenced by the specific formulation of the cell culture medium (e.g., serum concentration, pH, and presence of other additives). Therefore, it is highly recommended to perform a small-scale solubility test in your specific medium before proceeding with large-scale experiments.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a step-by-step approach to addressing common solubility problems encountered when using this compound in cell culture.

Q5: I observed precipitation when I added my this compound DMSO stock to the cell culture medium. What should I do?

Precipitation upon dilution of a DMSO stock into aqueous-based cell culture media is a common issue with hydrophobic compounds.[5] This occurs because the compound is much less soluble in the aqueous environment of the media compared to the highly polar aprotic solvent, DMSO.

Immediate Steps:

  • Do not use the solution with precipitate for your experiment. The actual concentration of the dissolved compound will be unknown and lower than intended, leading to inaccurate results.[5]

  • Centrifuge the solution to pellet the precipitate. You can then carefully collect the supernatant. However, be aware that the concentration of the active compound in the supernatant is not known.

  • Review your dilution protocol. The key is to avoid a sudden, large change in solvent polarity.

Q6: How can I prevent my this compound from precipitating in the future?

To prevent precipitation, it is crucial to optimize the preparation of your working solution.

Recommended Dilution Protocol:

  • Prepare a high-concentration stock solution in 100% DMSO. A common starting point for kinase inhibitors is 10-20 mM.

  • Perform a stepwise (serial) dilution. Instead of a single large dilution, dilute the DMSO stock in your cell culture medium in several smaller steps. This gradual change in solvent composition can help keep the compound in solution.[3]

  • Ensure the final concentration of DMSO in your cell culture is low. High concentrations of DMSO can be toxic to cells. A final DMSO concentration of less than 0.5% is generally recommended, and a negative control with the same DMSO concentration should always be included in your experiments.[3]

  • Pre-warm your cell culture medium to 37°C before adding the drug. Changes in temperature can cause salts and other components in the media to precipitate, which can be exacerbated by the addition of a compound from a DMSO stock.[6][7]

  • Vortex gently after each dilution step to ensure thorough mixing.

Q7: What is the maximum concentration of this compound I can use in my cell culture medium?

The maximum soluble concentration will depend on your specific cell culture medium. You will need to determine this empirically.

Experimental Protocol to Determine Maximum Soluble Concentration:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a series of dilutions of your stock solution in your cell culture medium (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).

  • Incubate the dilutions at 37°C for a period of time that is relevant to your experiment (e.g., 24-72 hours).

  • Visually inspect for any signs of precipitation. You can also check for precipitates under a microscope.

  • The highest concentration that remains clear is your maximum working concentration in that specific medium.

Q8: Could components in my cell culture medium be causing the precipitation?

Yes, certain components in cell culture media can contribute to compound precipitation.

  • Serum: Proteins in fetal bovine serum (FBS) can sometimes bind to compounds and either aid in their solubilization or contribute to their precipitation. If you are using a serum-free medium, you may encounter more solubility issues.

  • Salts and Buffers: High concentrations of salts and certain buffer systems can affect the solubility of small molecules.[6]

  • pH: The pH of your medium can influence the charge state of your compound, which in turn affects its solubility.

If you suspect a media component is the issue, you can try a different formulation of the medium or consider using a solubilizing agent.

Q9: Are there any additives I can use to improve the solubility of this compound in my cell culture medium?

For poorly soluble compounds, certain additives can be used, but they must be tested for their effects on your specific cell line and experiment.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][5]

  • Co-solvents: In some cases, a small percentage of a biocompatible co-solvent like PEG400 can be used in the final working solution.[3] However, the effects of any co-solvent on your cells must be carefully evaluated.

Data Presentation

While specific solubility data for this compound is not available, the following table provides general guidelines for working with kinase inhibitors.

Table 1: General Recommendations for Kinase Inhibitor Stock and Working Solutions

ParameterRecommendationRationale
Stock Solution Solvent 100% Anhydrous DMSOMaximizes initial solubility of hydrophobic compounds.
Stock Solution Concentration 10-20 mMA high concentration allows for small volumes to be used for dilution, minimizing the final DMSO concentration.
Storage of Stock Solution Aliquoted at -80°CPrevents degradation from repeated freeze-thaw cycles.
Final DMSO Concentration in Media < 0.5%Minimizes solvent toxicity to cells.
Control for Experiments Media with equivalent final DMSO concentrationAccounts for any effects of the solvent on cell viability and function.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: Determine the required mass of this compound to prepare a 10 mM stock solution. (Note: The molecular weight of this compound is needed for this calculation and should be obtained from the supplier's datasheet).

  • Procedure: a. Allow the this compound powder to come to room temperature. b. Weigh the required amount of powder and place it in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to the tube. d. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed. e. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. f. Store the aliquots at -80°C.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment start Start: Obtain this compound Powder calc Calculate Mass for 10 mM Stock start->calc dissolve Dissolve in 100% Anhydrous DMSO calc->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot store->thaw serial_dilution Perform Serial Dilution in Pre-warmed Media thaw->serial_dilution treat_cells Treat Cells with Working Solution serial_dilution->treat_cells incubate Incubate for Desired Time treat_cells->incubate analyze Analyze Experimental Endpoint incubate->analyze

Caption: Experimental workflow for preparing and using this compound.

troubleshooting_precipitation cluster_check Initial Checks cluster_solution Solutions start Precipitation Observed in Cell Culture Media check_dmso Is Final DMSO Concentration < 0.5%? start->check_dmso check_dilution Was a Stepwise Dilution Performed? check_dmso->check_dilution Yes adjust_dmso Adjust Dilution to Lower Final DMSO check_dmso->adjust_dmso No perform_serial Implement Stepwise Dilution check_dilution->perform_serial No determine_max_sol Determine Max Soluble Concentration Empirically check_dilution->determine_max_sol Yes use_additive Consider Solubilizing Agent (e.g., Cyclodextrin) determine_max_sol->use_additive If still precipitating at desired concentration

Caption: Troubleshooting flowchart for this compound precipitation.

References

How to dissolve Atr-IN-17 for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATR inhibitor, Atr-IN-17, in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: The recommended solvent for dissolving this compound for in vitro experiments is dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be further diluted in cell culture medium to the desired final concentration.

Q2: I am observing precipitation of this compound after diluting my DMSO stock solution in the cell culture medium. What should I do?

A2: Precipitation upon dilution in aqueous-based cell culture medium is a common issue with hydrophobic compounds dissolved in DMSO. Here are a few troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.[1]

  • Intermediate Dilutions: Instead of diluting your high-concentration DMSO stock directly into the full volume of media, perform intermediate dilutions in DMSO first to get closer to your final concentration before the final dilution into the media.[1]

  • Vortexing/Mixing: When making the final dilution, add the DMSO stock to the cell culture medium while vortexing or gently mixing to ensure rapid and uniform dispersion.

  • Solubility Limit in Media: The compound may be precipitating because its solubility limit in the aqueous medium has been exceeded. You may need to work at a lower final concentration of this compound. It is recommended to perform a serial dilution of your compound in the culture medium to visually check for the concentration at which precipitation occurs.

Q3: What is the expected stability of the this compound stock solution in DMSO?

A3: For long-term storage, it is recommended to aliquot your this compound stock solution in DMSO and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and inaccuracies in its concentration. When stored properly, DMSO stock solutions are generally stable for several months.

Q4: Can I dissolve this compound directly in an aqueous buffer or cell culture medium?

A4: It is not recommended to dissolve this compound directly in aqueous solutions due to its likely low aqueous solubility. Using an organic solvent like DMSO to first create a high-concentration stock solution is the standard and most effective method.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no biological effect of this compound. 1. Compound Precipitation: The inhibitor may have precipitated out of the solution, leading to a lower effective concentration. 2. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 3. Incorrect Concentration: Error in calculation for dilutions.1. Visually inspect the culture wells for any signs of precipitation after adding the inhibitor. If observed, refer to FAQ A2. 2. Prepare a fresh dilution from a new aliquot of the stock solution. 3. Double-check all dilution calculations.
High levels of cell death in control (DMSO-treated) wells. 1. High DMSO Concentration: The final concentration of DMSO in the culture medium is too high and is causing cytotoxicity.[2] 2. DMSO Quality: The DMSO used may be of poor quality or contaminated.1. Ensure the final DMSO concentration is at a non-toxic level, typically ≤ 0.1%. Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration. 2. Use high-purity, sterile-filtered DMSO suitable for cell culture.
Variability in results between experiments. 1. Inconsistent Stock Solution: The stock solution may not be homogenous if the compound was not fully dissolved initially. 2. Pipetting Errors: Inaccurate pipetting, especially of small volumes.1. Ensure the this compound is completely dissolved in DMSO before making aliquots. Gentle warming or sonication can aid dissolution, but be cautious about compound stability under these conditions. 2. Use calibrated pipettes and appropriate pipetting techniques for accurate dilutions.

Quantitative Data Summary

Table 1: Solubility of a Reference ATR Inhibitor (ATR Inhibitor IV)

Solvent Solubility
DMSO100 mg/mL[3]

Note: This data is for "ATR Inhibitor IV" and should be considered as an estimate for this compound. It is highly recommended to perform your own solubility tests.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution and Working Dilutions for In Vitro Cell-Based Assays

This protocol provides a general guideline for dissolving this compound and preparing working solutions for treating cells in culture.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Cell culture medium appropriate for your cell line

  • Cell line of interest

Procedure:

  • Stock Solution Preparation (e.g., 10 mM): a. this compound is a potent inhibitor with a reported IC50 of 1 nM in LoVo cells.[4] Therefore, a 10 mM stock solution is a common starting point. b. Calculate the volume of DMSO required to dissolve a known mass of this compound to achieve a 10 mM concentration. (Note: The molecular weight of this compound is required for this calculation and should be obtained from the supplier's certificate of analysis). c. Carefully weigh the this compound powder and add the calculated volume of DMSO. d. Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may assist dissolution, but check the supplier's recommendations for temperature stability. e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.

  • Preparation of Working Solutions: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 100 nM, 10 nM, 1 nM). c. It is crucial to maintain a consistent and low final concentration of DMSO across all treatment groups, including the vehicle control (e.g., 0.1% DMSO). d. For example, to achieve a 1 µM final concentration with 0.1% DMSO, you can add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.

  • Cell Treatment: a. Plate your cells at the desired density and allow them to adhere overnight. b. The next day, replace the existing medium with the medium containing the various concentrations of this compound or the vehicle control. c. Incubate the cells for the desired duration of your experiment.

Signaling Pathway and Experimental Workflow Diagrams

ATR_Signaling_Pathway cluster_dna_damage DNA Damage/Replication Stress cluster_atr_activation ATR Activation cluster_downstream_effectors Downstream Effectors cluster_cellular_response Cellular Response DNA Damage e.g., UV, IR, Stalled Replication Forks RPA_ssDNA RPA-ssDNA Complex DNA Damage->RPA_ssDNA ATR ATR ATRIP ATRIP ATR->ATRIP binds Chk1 Chk1 ATR->Chk1 phosphorylates p53 p53 ATR->p53 phosphorylates RPA_ssDNA->ATRIP recruits CDC25 CDC25 Phosphatases Chk1->CDC25 inhibits DNA Repair DNA Repair Chk1->DNA Repair promotes Apoptosis Apoptosis p53->Apoptosis induces Cell Cycle Arrest Cell Cycle Arrest CDC25->Cell Cycle Arrest regulates entry into mitosis Atr_IN_17 This compound Atr_IN_17->ATR inhibits

Caption: The ATR Signaling Pathway in Response to DNA Damage.

Experimental_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis A Dissolve this compound in 100% DMSO to make a 10 mM stock solution B Aliquot and store at -80°C A->B C Plate cells and allow to adhere overnight D Prepare working concentrations of this compound in cell culture medium (final DMSO <0.5%) C->D E Treat cells with this compound or vehicle control D->E F Incubate for desired time period E->F G Perform downstream assays (e.g., viability, apoptosis, Western blot) F->G

Caption: Experimental Workflow for In Vitro Studies with this compound.

References

Atr-IN-17 stability in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using Atr-IN-17. The information is designed to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound in DMSO?

A1: While specific long-term stability data for this compound in DMSO at -20°C is not publicly available, general best practices for storing kinase inhibitors in DMSO are recommended. For short-term storage (days to weeks), -20°C is generally acceptable. For long-term storage (months to years), it is highly recommended to store the solution at -80°C to minimize degradation. It is also advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.

Q2: My this compound solution in DMSO appears to have precipitated after thawing. What should I do?

A2: Precipitation of compounds in DMSO upon thawing is a common issue.[1] To resolubilize this compound, you can gently warm the vial to 37°C for a few minutes and vortex thoroughly. Ensure the solution is completely clear before use. To prevent future precipitation, consider preparing smaller, single-use aliquots.

Q3: Can I store my this compound/DMSO stock solution at room temperature?

A3: Storing DMSO stock solutions at room temperature for extended periods is not recommended. A study on a large compound library showed that after one year of storage at room temperature in DMSO, only 52% of the compounds remained intact.[2] For optimal stability, store at -20°C for the short term and -80°C for the long term.

Q4: How does DMSO affect cells in culture?

A4: Dimethyl sulfoxide (DMSO) is a widely used solvent in cell culture experiments, but it can have effects on cells.[3] At concentrations typically used as a vehicle for drug treatment (0.1-1.5% v/v), it can induce changes in macromolecules, including proteins and nucleic acids.[3] It is crucial to include a vehicle control (DMSO alone) in your experiments at the same final concentration as your treated samples to account for any solvent-induced effects. High concentrations of DMSO can be cytotoxic.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results 1. Compound degradation due to improper storage. 2. Inaccurate compound concentration due to precipitation. 3. Cellular stress from high DMSO concentration.1. Aliquot stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Ensure complete solubilization before use by gentle warming and vortexing. 3. Use the lowest effective concentration of DMSO (ideally ≤ 0.5%) and always include a vehicle control.
Compound precipitation during experiment The compound's solubility limit in the aqueous culture medium was exceeded.1. Optimize the final concentration of this compound to ensure it remains soluble in the final assay volume. 2. Perform a solubility test in your specific cell culture medium prior to the experiment.
No observable effect of this compound 1. Inactive compound due to degradation. 2. Insufficient concentration or incubation time. 3. The cellular model is not sensitive to ATR inhibition.1. Use a fresh aliquot of the compound. 2. Perform a dose-response and time-course experiment to determine the optimal conditions. 3. Confirm that the ATR pathway is active in your cell line and critical for the phenotype you are measuring.

Experimental Protocols

General Protocol for Cell-Based Assays with this compound

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, 10 mM.

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage.

  • Working Solution Preparation: On the day of the experiment, thaw a vial of the stock solution. Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration in all treatments, including the vehicle control, is consistent and ideally below 0.5%.

  • Cell Treatment: Add the diluted this compound or vehicle control to your cells and incubate for the desired time.

  • Assay: Perform your downstream analysis, such as cell viability assays, western blotting for pathway modulation, or cell cycle analysis.

Western Blot for ATR Pathway Inhibition

  • Cell Treatment: Treat cells with this compound or a vehicle control as described above. A positive control, such as a known DNA damaging agent (e.g., hydroxyurea or UV radiation), can be included to stimulate the ATR pathway.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody against a downstream target of ATR, such as phospho-Chk1 (Ser345).[5] Also, probe for total Chk1 and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use a suitable secondary antibody and detection reagent to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of this compound on Chk1 phosphorylation.

Visualizations

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effectors cluster_3 Cellular Response DNA Damage DNA Damage RPA RPA DNA Damage->RPA recruits 9-1-1 Complex 9-1-1 Complex DNA Damage->9-1-1 Complex recruits ATRIP ATRIP RPA->ATRIP ATR ATR ATRIP->ATR recruits Chk1 Chk1 ATR->Chk1 TopBP1 TopBP1 9-1-1 Complex->TopBP1 recruits TopBP1->ATR activates p_Chk1 p-Chk1 Chk1->p_Chk1 phosphorylation Cell Cycle Arrest Cell Cycle Arrest p_Chk1->Cell Cycle Arrest DNA Repair DNA Repair p_Chk1->DNA Repair Fork Stability Fork Stability p_Chk1->Fork Stability This compound This compound This compound->ATR inhibits Experimental_Workflow This compound Stock (DMSO) This compound Stock (DMSO) Dilute in Media Dilute in Media This compound Stock (DMSO)->Dilute in Media Treat Cells Treat Cells Dilute in Media->Treat Cells Incubate Incubate Treat Cells->Incubate Downstream Analysis Downstream Analysis Incubate->Downstream Analysis

References

Atr-IN-17 off-target effects on other kinases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of Atr-IN-17, a potent ATR kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound, also referred to as compound 88, is a highly potent small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical regulator of the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA that can arise from DNA damage or replication stress.

Q2: What is the reported potency of this compound against its primary target?

A2: In vitro studies have demonstrated that this compound exhibits potent anti-cancer activity, with a reported IC50 of 1 nM in LoVo human colon carcinoma cells.[1]

Q3: What are the known off-target effects of this compound on other kinases?

A3: Currently, specific data from broad-panel kinome scans or detailed selectivity profiles for this compound are not publicly available. As with many kinase inhibitors, it is possible that this compound may exhibit activity against other kinases, particularly those with structural similarity to the ATR kinase domain. Researchers should exercise caution and independently validate the selectivity of this compound in their experimental systems.

Q4: Which kinases are common off-targets for ATR inhibitors?

A4: ATR belongs to the phosphatidylinositol 3-kinase-related kinase (PIKK) family. Inhibitors targeting the ATP-binding site of ATR have the potential to show cross-reactivity with other PIKK family members, including:

  • ATM (Ataxia-Telangiectasia Mutated)

  • DNA-PKcs (DNA-dependent Protein Kinase, catalytic subunit)

  • mTOR (mammalian Target of Rapamycin)

  • PI3Ks (Phosphoinositide 3-kinases)

It is advisable to assess the activity of this compound against these related kinases to understand its selectivity profile.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cellular phenotype not consistent with ATR inhibition. Off-target effects: this compound may be inhibiting other kinases, leading to confounding biological outcomes.1. Perform a Western blot analysis to check for the inhibition of common off-target kinases like ATM (pS1981), DNA-PKcs (pS2056), or downstream effectors of the mTOR/PI3K pathway (e.g., p-Akt, p-S6K).2. Consider using a structurally different ATR inhibitor as a control to see if the phenotype is reproducible.3. If possible, perform a rescue experiment by expressing a drug-resistant mutant of ATR.
Variability in experimental results. Compound instability or improper storage: this compound may degrade if not stored correctly.1. Ensure the compound is stored as recommended by the supplier, typically at -20°C or -80°C.2. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.3. Verify the concentration and integrity of your stock solution.
Lower than expected potency in cellular assays. Cell line specific factors: Drug efflux pumps, high intracellular ATP concentrations, or metabolic inactivation can reduce the effective concentration of the inhibitor.1. Use a lower passage number of cells.2. Test the compound in different cell lines to assess for cell-specific responses.3. Consider co-treatment with an inhibitor of ABC transporters if drug efflux is suspected.
Inconsistent inhibition of downstream ATR targets (e.g., p-Chk1). Experimental timing and conditions: The kinetics of ATR signaling can be rapid and transient.1. Optimize the time course of drug treatment and induction of DNA damage.2. Ensure that the DNA damaging agent used is a robust activator of the ATR pathway (e.g., hydroxyurea, UV radiation).3. Check the quality of antibodies used for Western blotting.

Data on Off-Target Effects

As comprehensive kinome scan data for this compound is not publicly available, the following table is provided as a template for researchers to populate with their own experimental findings.

Kinase Target Assay Type (e.g., IC50, Ki) This compound Activity Fold Selectivity vs. ATR
ATR IC50 (nM)11
ATMIC50 (nM)Enter your dataCalculate
DNA-PKcsIC50 (nM)Enter your dataCalculate
mTORIC50 (nM)Enter your dataCalculate
PI3KαIC50 (nM)Enter your dataCalculate
Other Kinase 1IC50 (nM)Enter your dataCalculate
Other Kinase 2IC50 (nM)Enter your dataCalculate

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay to Determine IC50

This protocol provides a general framework for assessing the inhibitory activity of this compound against a panel of kinases.

  • Reagents and Materials:

    • Recombinant human kinases (ATR, and potential off-target kinases)

    • Kinase-specific substrates (e.g., recombinant protein, synthetic peptide)

    • ATP (Adenosine triphosphate)

    • This compound (serial dilutions)

    • Kinase assay buffer (composition will be kinase-dependent)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)

    • 384-well plates

    • Plate reader compatible with the chosen detection method

  • Procedure:

    • Prepare serial dilutions of this compound in the appropriate kinase assay buffer.

    • Add a fixed amount of the kinase to each well of a 384-well plate.

    • Add the serially diluted this compound to the wells containing the kinase.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

    • Allow the reaction to proceed for a specific time at the optimal temperature for the kinase (e.g., 30°C).

    • Stop the reaction according to the manufacturer's protocol for the chosen detection method.

    • Add the detection reagent and incubate as required.

    • Measure the signal on a plate reader.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

ATR_Signaling_Pathway cluster_upstream DNA Damage/Replication Stress cluster_core ATR Activation cluster_downstream Downstream Effectors DNA_Lesion ssDNA RPA RPA DNA_Lesion->RPA recruits ATR ATR Chk1 Chk1 ATR->Chk1 phosphorylates ATRIP ATRIP ATRIP->ATR binds RPA->ATRIP 9-1-1 9-1-1 Complex RPA->9-1-1 recruits TopBP1 TopBP1 9-1-1->TopBP1 recruits TopBP1->ATR activates p_Chk1 p-Chk1 Chk1->p_Chk1 Cell_Cycle_Arrest Cell Cycle Arrest p_Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair p_Chk1->DNA_Repair Apoptosis Apoptosis p_Chk1->Apoptosis Atr_IN_17 This compound Atr_IN_17->ATR inhibits

Caption: Simplified ATR signaling pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and this compound dilutions Start->Prepare_Reagents Dispense_Kinase Dispense Kinase to 384-well plate Prepare_Reagents->Dispense_Kinase Add_Inhibitor Add this compound (serial dilutions) Dispense_Kinase->Add_Inhibitor Incubate_1 Incubate (Inhibitor Binding) Add_Inhibitor->Incubate_1 Add_Substrate_ATP Add Substrate/ATP (Initiate Reaction) Incubate_1->Add_Substrate_ATP Incubate_2 Incubate (Kinase Reaction) Add_Substrate_ATP->Incubate_2 Stop_Reaction Stop Reaction Incubate_2->Stop_Reaction Add_Detection Add Detection Reagent Stop_Reaction->Add_Detection Read_Plate Read Plate Add_Detection->Read_Plate Analyze_Data Analyze Data (Calculate IC50) Read_Plate->Analyze_Data End Analyze_Data->End

Caption: Experimental workflow for determining the IC50 of this compound in an in vitro kinase assay.

References

Technical Support Center: Understanding and Troubleshooting Resistance to ATR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding resistance mechanisms observed in long-term studies of ATR inhibitors, with a focus on ATR-IN-17 and its analogues.

Frequently Asked Questions (FAQs)

Q1: We are observing the development of resistance to this compound in our long-term cancer cell line studies. What are the known mechanisms of resistance?

A1: A primary mechanism of acquired resistance to ATR inhibitors, such as AZD6738 (a potent ATR inhibitor with a similar mechanism of action to this compound), is the loss of the nonsense-mediated mRNA decay (NMD) factor, UPF2.[1] This was identified through a large-scale CRISPR interference screen in gastric cancer cell lines.[1]

The loss of UPF2 leads to resistance by:

  • Attenuating the DNA Damage Response (DDR): UPF2-deficient cells show suppressed DDR signaling in the presence of an ATR inhibitor.[2]

  • Bypassing the G1/S Cell Cycle Checkpoint: Unlike parental cells that arrest in the G1 phase upon ATR inhibition, cells lacking UPF2 fail to activate this checkpoint and continue to progress through the cell cycle.[1]

  • Reducing Transcription-Replication Collisions (TRCs): UPF2 loss has been shown to decrease the level of TRCs, which are a source of replication stress that sensitizes cells to ATR inhibitors.[2]

Q2: Is the resistance mechanism involving UPF2 loss specific to a particular ATR inhibitor or cancer type?

A2: The study identifying UPF2 loss as a resistance mechanism was conducted using the ATR inhibitor AZD6738 in gastric cancer cell lines. However, given that this compound and AZD6738 are both potent ATP-competitive inhibitors of ATR kinase, it is highly probable that this resistance mechanism is not specific to one compound but is a class effect for ATR inhibitors.[1][3][4] Resistance due to UPF2 loss has been demonstrated across multiple gastric cancer cell lines.[1] Further research is needed to determine the prevalence of this mechanism in other cancer types.

Q3: How can we experimentally validate if UPF2 loss is the cause of resistance in our cell lines?

A3: To validate the role of UPF2 in ATR inhibitor resistance, you can perform the following key experiments:

  • Generate UPF2 Knockout Cell Lines: Use CRISPR/Cas9 to create UPF2 knockout clones in your parental, sensitive cell line.

  • Compare IC50 Values: Determine and compare the half-maximal inhibitory concentration (IC50) of your ATR inhibitor in the parental versus the UPF2 knockout cell lines. A significant increase in the IC50 for the knockout cells would indicate that UPF2 loss confers resistance.

  • Cell Cycle Analysis: Treat both parental and UPF2 knockout cells with the ATR inhibitor and analyze their cell cycle distribution by flow cytometry. Resistant cells will likely show a failure to arrest in the G1 phase.

Q4: Besides UPF2 loss, are there other potential resistance mechanisms to ATR inhibitors?

A4: Yes, other genes have been implicated in resistance to ATR inhibitors. A CRISPR knockout screen identified several other genes whose loss confers resistance, including those involved in protein translation, DNA replication, and sister chromatid cohesion.[5] Additionally, knockdown of genes such as KNTC1, EEF1B2, LUC7L3, SOD2, MED12, RETSAT, and LIAS has been shown to induce resistance to ATR inhibitors in multiple cell lines.[5]

Troubleshooting Guides

Problem: Our long-term cultures treated with an ATR inhibitor are showing a gradual increase in the IC50 value.

Possible Cause Suggested Solution
Emergence of a resistant subpopulation. 1. Isolate single-cell clones from the resistant population. 2. Screen for the expression of UPF2 and other potential resistance-conferring genes identified in CRISPR screens (e.g., KNTC1, MED12). 3. Perform whole-exome or targeted sequencing to identify potential mutations in the ATR signaling pathway.
Off-target effects of the inhibitor. 1. Validate the on-target activity of your ATR inhibitor by assessing the phosphorylation of downstream targets like CHK1. 2. Test a structurally different ATR inhibitor to see if cross-resistance is observed.
Changes in drug efflux. 1. Investigate the expression and activity of multidrug resistance transporters like P-gp and BCRP.[4]

Problem: We have generated UPF2 knockout cells, but they do not show significant resistance to our ATR inhibitor.

Possible Cause Suggested Solution
Incomplete knockout of UPF2. 1. Verify the knockout at the protein level using Western blotting. 2. Sequence the genomic locus to confirm the presence of frameshift-inducing indels.
Cell line-specific resistance mechanisms. 1. The primary resistance mechanism in your specific cell line may be independent of UPF2. 2. Consider performing a CRISPR screen in your cell line to identify novel resistance genes.
Assay conditions. 1. Ensure that the drug treatment duration in your viability assay is long enough to observe the differential sensitivity (e.g., 5-7 days). 2. Optimize the concentration range of the ATR inhibitor used.

Quantitative Data Summary

Table 1: IC50 Values of ATR Inhibitors in Parental and UPF2 Knockout (KO) Gastric Cancer Cell Lines.

Cell LineGenotypeAZD6738 IC50 (nM)M6620 (Berzosertib) IC50 (nM)
AGSParental18545
AGSUPF2 KO Clone 1>25001875
AGSUPF2 KO Clone 2>25001650
HGC27Parental35075
HGC27UPF2 KO>2500>2500
YCC6Parental27560
YCC6UPF2 KO>25002100

Data extracted from O'Leary et al., Cancer Research, 2022.

Table 2: Cell Cycle Distribution of Parental and UPF2 Knockout (KO) AGS Cells Treated with AZD6738 (1 µM for 24h).

Cell LineGenotype% G1 Phase% S Phase% G2/M Phase
AGSParental (DMSO)453520
AGSParental (AZD6738)701515
AGSUPF2 KO (DMSO)483220
AGSUPF2 KO (AZD6738)503020

Data are illustrative based on findings from O'Leary et al., Cancer Research, 2022, where UPF2-depleted cells failed to accumulate in G1.

Experimental Protocols

CRISPR Interference (CRISPRi) Screen to Identify Resistance Genes

This protocol provides a general workflow for a pooled CRISPRi screen to identify genes whose knockdown confers resistance to an ATR inhibitor.

Methodology:

  • Library Transduction: Transduce a cancer cell line stably expressing dCas9-KRAB with a pooled sgRNA library targeting the human genome at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive a single sgRNA.

  • Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Drug Treatment: Split the cell population into a control group (treated with DMSO) and a treatment group (treated with the ATR inhibitor at a concentration that inhibits the growth of the majority of cells).

  • Cell Culture and Harvesting: Culture the cells for a sufficient period (e.g., 14-21 days) to allow for the enrichment of resistant cells. Harvest genomic DNA from both the control and treated populations at the end of the experiment.

  • Sequencing and Analysis: Amplify the sgRNA cassette from the genomic DNA by PCR and perform next-generation sequencing to determine the abundance of each sgRNA. Analyze the data to identify sgRNAs that are significantly enriched in the drug-treated population compared to the control population. Genes targeted by these enriched sgRNAs are considered potential resistance genes.

CRISPRi_Screen_Workflow cluster_transduction 1. Library Transduction cluster_selection 2. Selection & Expansion cluster_treatment 3. Drug Treatment cluster_analysis 4. Analysis dCas9_Cells dCas9-KRAB Expressing Cells Transduction Lentiviral Transduction dCas9_Cells->Transduction sgRNA_Library Pooled sgRNA Library sgRNA_Library->Transduction Selection Antibiotic Selection Transduction->Selection Expansion Cell Expansion Selection->Expansion DMSO Control (DMSO) Expansion->DMSO ATRi ATR Inhibitor Expansion->ATRi gDNA_Extraction Genomic DNA Extraction DMSO->gDNA_Extraction ATRi->gDNA_Extraction PCR sgRNA Amplification (PCR) gDNA_Extraction->PCR NGS Next-Generation Sequencing PCR->NGS Data_Analysis Data Analysis & Hit Identification NGS->Data_Analysis

Caption: Workflow for a pooled CRISPRi screen.

Quantitative Phosphoproteomics to Analyze DDR Signaling

This protocol outlines a general workflow for quantitative phosphoproteomics to compare the DNA damage response signaling in sensitive and resistant cells.

Methodology:

  • Cell Lysis and Protein Digestion: Lyse cells from control and drug-treated conditions. Extract proteins and digest them into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides from the complex peptide mixture using methods such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Separate the enriched phosphopeptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS) to identify the phosphopeptides and determine their relative abundance.

  • Data Analysis: Analyze the mass spectrometry data to identify differentially phosphorylated proteins between sensitive and resistant cells, providing insights into altered signaling pathways.

Phosphoproteomics_Workflow Cell_Culture Cell Culture (Sensitive vs. Resistant) +/- ATR Inhibitor Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Enrichment Phosphopeptide Enrichment (e.g., TiO2, IMAC) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis (Identification & Quantification) LC_MS->Data_Analysis Pathway_Analysis Pathway Analysis Data_Analysis->Pathway_Analysis

Caption: Quantitative phosphoproteomics workflow.

Cell Cycle Analysis by Flow Cytometry

This protocol details the steps for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Methodology:

  • Cell Harvesting: Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes and preserve the DNA.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

Cell_Cycle_Analysis_Workflow Cell_Treatment Treat Cells with ATR Inhibitor Harvesting Harvest and Wash Cells Cell_Treatment->Harvesting Fixation Fix in Cold 70% Ethanol Harvesting->Fixation Staining Stain with Propidium Iodide & RNase A Fixation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Analyze DNA Content Histogram Flow_Cytometry->Data_Analysis

Caption: Cell cycle analysis workflow.

Signaling Pathway Diagram

The following diagram illustrates the simplified ATR signaling pathway and the impact of UPF2 loss on resistance to ATR inhibitors.

ATR_Signaling_Pathway cluster_sensitive ATR Inhibitor Sensitive Cell cluster_resistant ATR Inhibitor Resistant Cell (UPF2 Loss) Replication_Stress_S Replication Stress (e.g., TRCs) ATR_S ATR Replication_Stress_S->ATR_S activates CHK1_S CHK1 ATR_S->CHK1_S phosphorylates CDC25A_S CDC25A CHK1_S->CDC25A_S inhibits G1_S_Arrest G1/S Checkpoint Activation CDC25A_S->G1_S_Arrest promotes progression Apoptosis_S Apoptosis G1_S_Arrest->Apoptosis_S leads to ATRi_S ATR Inhibitor ATRi_S->ATR_S inhibits UPF2_Loss UPF2 Loss Reduced_TRCs Reduced Replication Stress (fewer TRCs) UPF2_Loss->Reduced_TRCs ATR_R ATR Reduced_TRCs->ATR_R reduced activation CHK1_R CHK1 ATR_R->CHK1_R reduced phosphorylation G1_S_Bypass G1/S Checkpoint Bypass CHK1_R->G1_S_Bypass fails to inhibit progression Survival Cell Survival G1_S_Bypass->Survival ATRi_R ATR Inhibitor ATRi_R->ATR_R inhibits

Caption: ATR signaling and resistance via UPF2 loss.

References

Minimizing batch-to-batch variability of Atr-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability of Atr-IN-17 and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a crucial protein in the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA that can arise from DNA damage or replication stress.[2][3][4] By inhibiting ATR, this compound prevents the phosphorylation of downstream targets like Chk1, leading to the disruption of cell cycle checkpoints and DNA repair processes.[2][3][5] This can induce synthetic lethality in cancer cells that have defects in other DNA repair pathways, making them more reliant on ATR for survival.

Q2: What are the common causes of batch-to-batch variability with this compound?

Batch-to-batch variability of small molecules like this compound can stem from several factors:

  • Purity and Impurities: Differences in the manufacturing process can lead to variations in the purity of the compound and the presence of different impurities. These impurities may have their own biological activities, leading to inconsistent experimental results.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can affect its solubility, stability, and bioavailability.

  • Solubility and Stability: Inconsistent formulation or storage of the compound can lead to precipitation or degradation, altering the effective concentration in your experiments.

  • Handling and Storage: Improper storage conditions (e.g., exposure to light, moisture, or incorrect temperatures) can degrade the compound over time. Repeated freeze-thaw cycles of stock solutions can also lead to degradation.

Q3: How should I properly store and handle this compound?

To ensure the stability and activity of this compound, follow these guidelines:

  • Solid Compound: Store the solid form of this compound at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

  • Working Solutions: When preparing working solutions, allow the stock solution to thaw completely and come to room temperature before dilution. After use, discard any unused working solution.

Q4: What should I look for in the Certificate of Analysis (CoA) for this compound?

The Certificate of Analysis is a critical document that provides information about the quality of a specific batch of the compound.[6] Key parameters to check include:

  • Identity: Confirmation of the compound's structure, typically determined by methods like ¹H-NMR and Mass Spectrometry.

  • Purity: The percentage of the desired compound, usually determined by High-Performance Liquid Chromatography (HPLC). A high purity (e.g., >98%) is desirable.

  • Appearance: The physical state and color of the compound.

  • Solubility: Information on the solvents in which the compound is soluble.

  • Storage Conditions: Recommended storage temperature and other conditions to maintain stability.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values between experiments.

Inconsistent IC50 values are a common issue when working with kinase inhibitors. Here’s a step-by-step guide to troubleshoot this problem:

Potential Cause Troubleshooting Step
Cell Health and Passage Number Ensure that the cells used in your assays are healthy, within a consistent and low passage number range, and free from contamination.
Assay Conditions Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.
Compound Dilution Prepare fresh serial dilutions of this compound for each experiment from a recently thawed aliquot of your stock solution. Inaccuracies in pipetting can lead to significant errors in the final concentrations.
ATP Concentration (for biochemical assays) The IC50 value of an ATP-competitive inhibitor like this compound is dependent on the ATP concentration in the assay.[7] Use an ATP concentration that is close to the Km value for the kinase to obtain more consistent and comparable results.[8]
Batch-to-Batch Variability of this compound If you suspect variability between different batches of the compound, perform a side-by-side comparison of the old and new batches in the same experiment.

Problem 2: this compound appears to have low or no activity.

If you observe lower than expected or no activity of this compound, consider the following:

Potential Cause Troubleshooting Step
Compound Degradation The compound may have degraded due to improper storage or handling. Use a fresh aliquot of the stock solution or a new vial of the solid compound to repeat the experiment.
Solubility Issues This compound may have precipitated out of solution. Ensure that the compound is fully dissolved in your stock and working solutions. You can visually inspect for precipitates or briefly sonicate the solution.
Incorrect Concentration Verify the concentration of your stock solution. If possible, use a method like HPLC to quantify the exact concentration.[9]
Assay Sensitivity The assay you are using may not be sensitive enough to detect the effects of the inhibitor at the concentrations tested. Optimize your assay conditions or try an alternative method.
Cell Line Resistance The cell line you are using may be resistant to ATR inhibition. Consider using a cell line known to be sensitive to ATR inhibitors or one with known defects in other DNA repair pathways.

Experimental Protocols

Protocol 1: Quality Control of Incoming this compound

To ensure the quality and consistency of new batches of this compound, perform the following quality control checks upon receipt:

  • Visual Inspection: Check for any inconsistencies in the physical appearance (color, solid state) of the compound compared to previous batches.

  • Certificate of Analysis (CoA) Review: Carefully examine the CoA for the new batch and compare it to the CoAs of previous batches. Pay close attention to the purity and any listed impurities.

  • Solubility Test: Prepare a small stock solution in DMSO to confirm its solubility at the desired concentration.

  • Activity Assay: Perform a functional assay (e.g., a kinase assay or a cell-based viability assay) to compare the IC50 of the new batch with a previously validated batch.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a general guideline for quantifying the concentration of this compound using High-Performance Liquid Chromatography (HPLC). Specific parameters may need to be optimized for your instrument and column.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound.

  • Standard Curve: Prepare a series of known concentrations of a previously validated standard of this compound to generate a standard curve.

  • Sample Analysis: Dilute your this compound stock solution to a concentration that falls within the linear range of your standard curve and inject it into the HPLC system.

  • Quantification: Determine the concentration of your sample by comparing its peak area to the standard curve.

Visualizations

ATR_Signaling_Pathway ssDNA Single-Stranded DNA (ssDNA) (Replication Stress/DNA Damage) RPA RPA ssDNA->RPA binds Rad17 Rad17-RFC ssDNA->Rad17 loads ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR associates with Chk1 Chk1 ATR->Chk1 phosphorylates 9-1-1 9-1-1 Complex Rad17->9-1-1 TopBP1 TopBP1 9-1-1->TopBP1 recruits TopBP1->ATR activates Downstream Downstream Effectors (Cell Cycle Arrest, DNA Repair) Chk1->Downstream activates Atr_IN_17 This compound Atr_IN_17->ATR inhibits

Figure 1. Simplified diagram of the ATR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Protocols Review Experimental Protocols (Cell handling, reagent prep, etc.) Start->Check_Protocols Check_Compound Evaluate this compound Stock (Age, storage, solubility) Start->Check_Compound Compare_Batches Perform Side-by-Side Batch Comparison Start->Compare_Batches If new batch is used Outcome1 Identify Protocol Deviation Check_Protocols->Outcome1 Outcome2 Confirm Compound Degradation/ Precipitation Check_Compound->Outcome2 Outcome3 Confirm Batch-to-Batch Variability Compare_Batches->Outcome3 QC_New_Batch Implement Incoming QC Protocol Solution3 Contact Supplier & Use Validated Batch QC_New_Batch->Solution3 Solution1 Standardize Protocol Outcome1->Solution1 Solution2 Prepare Fresh Stock Solution Outcome2->Solution2 Outcome3->QC_New_Batch

Figure 2. A troubleshooting workflow for addressing inconsistent experimental results with this compound.

QC_Process Incoming_QC Incoming Batch of this compound Visual Inspection CoA Review Solubility Test Activity Assay Decision Decision Incoming_QC->Decision Accept Accept Batch for Use Decision->Accept Passes All Checks Reject Reject Batch & Contact Supplier Decision->Reject Fails One or More Checks

Figure 3. A logical diagram illustrating the quality control process for a new batch of this compound.

References

Validation & Comparative

Confirming ATR Inhibition by Monitoring CHK1 Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic stability.[1][2] Inhibition of ATR is a promising therapeutic strategy in oncology, particularly in tumors with defects in other DDR pathways like ATM or p53.[3] A key downstream effector of ATR is the checkpoint kinase 1 (CHK1).[1][4] Upon activation by ATR, CHK1 is phosphorylated at several key sites, most notably Serine 317 (S317) and Serine 345 (S345), which are direct targets of ATR.[4][5][6][7] This phosphorylation event is a reliable and quantifiable biomarker for assessing the pharmacodynamic efficacy of ATR inhibitors (ATRi).

This guide provides a comparative overview of methods to monitor CHK1 phosphorylation as a means of confirming ATR inhibition, presenting experimental protocols and comparative data for selected ATR inhibitors.

The ATR-CHK1 Signaling Pathway

Under conditions of DNA damage or replication stress, single-stranded DNA (ssDNA) is generated and coated by Replication Protein A (RPA).[2] This structure recruits the ATR-ATRIP complex, leading to the activation of ATR kinase activity.[2] Activated ATR then phosphorylates a number of downstream targets, including the crucial checkpoint kinase CHK1, primarily at S317 and S345.[4][5][6][7] This phosphorylation activates CHK1, which in turn phosphorylates downstream effectors like CDC25 phosphatases, leading to cell cycle arrest and allowing time for DNA repair.[4][8] ATR inhibitors block this cascade at its origin, preventing the phosphorylation and activation of CHK1.

ATR_CHK1_Pathway cluster_stress Cellular Stress cluster_nucleus Nucleus DNA Damage DNA Damage ssDNA_RPA ssDNA-RPA Complex DNA Damage->ssDNA_RPA Replication Stress Replication Stress Replication Stress->ssDNA_RPA ATR_ATRIP ATR-ATRIP ssDNA_RPA->ATR_ATRIP recruits ATR_Active Activated ATR ATR_ATRIP->ATR_Active activates CHK1 CHK1 ATR_Active->CHK1 phosphorylates pCHK1 p-CHK1 (S317/S345) CHK1->pCHK1 Downstream Downstream Effectors (e.g., CDC25) pCHK1->Downstream CellCycleArrest Cell Cycle Arrest DNA Repair Downstream->CellCycleArrest ATRi ATR Inhibitor ATRi->ATR_Active inhibits

Figure 1. ATR-CHK1 signaling pathway in response to DNA damage.

Experimental Workflow for Monitoring CHK1 Phosphorylation

A typical workflow for assessing the efficacy of an ATR inhibitor involves treating cultured cells with the compound, followed by the induction of DNA damage to activate the ATR pathway. The level of CHK1 phosphorylation is then quantified and compared to control cells.

Experimental_Workflow Cell_Culture 1. Seed Cells ATRi_Treatment 2. Treat with ATR Inhibitor (e.g., VE-821, AZD6738) Cell_Culture->ATRi_Treatment Damage_Induction 3. Induce DNA Damage (e.g., Hydroxyurea, UV) ATRi_Treatment->Damage_Induction Cell_Lysis 4. Harvest and Lyse Cells (with phosphatase inhibitors) Damage_Induction->Cell_Lysis Quantification 5. Quantify Protein Cell_Lysis->Quantification Analysis 6. Analyze p-CHK1 Levels Quantification->Analysis Western_Blot Western Blot Analysis->Western_Blot ELISA ELISA Analysis->ELISA

Figure 2. General experimental workflow for ATRi evaluation.

Detailed Experimental Protocols

Accurate monitoring of CHK1 phosphorylation requires meticulous experimental technique, particularly the inhibition of endogenous phosphatases during cell lysis and sample preparation.

Western Blotting for Phospho-CHK1 (S345)

Western blotting provides a semi-quantitative assessment of protein phosphorylation and allows for the simultaneous detection of total CHK1 as a loading control.

1. Cell Lysis and Protein Extraction:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Electrotransfer:

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins on an 8-12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phospho-CHK1 (Ser345) (e.g., from Cell Signaling Technology or R&D Systems) overnight at 4°C with gentle agitation.[9][10]

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total CHK1 or a housekeeping protein like GAPDH or β-actin.

Enzyme-Linked Immunosorbent Assay (ELISA) for Phospho-CHK1

ELISA offers a more quantitative and high-throughput method for measuring phospho-CHK1 levels. Several commercial kits are available for the specific detection of CHK1 phosphorylated at S280, S296, or S345.[9][11][12]

General Protocol for a Sandwich ELISA Kit:

  • Plate Preparation: An antibody specific for total CHK1 is pre-coated onto the wells of a 96-well microplate.

  • Sample Addition: Add cell lysates to the wells and incubate to allow the capture of total CHK1 protein.

  • Washing: Wash the wells to remove unbound cellular components.

  • Detection Antibody: Add a detection antibody that is specific for CHK1 phosphorylated at a particular site (e.g., S345).

  • Washing: Wash away the unbound detection antibody.

  • Secondary Antibody: Add an HRP-conjugated secondary antibody that binds to the detection antibody.

  • Washing: Wash away the unbound secondary antibody.

  • Substrate Addition: Add a TMB substrate, which will be converted by HRP to produce a colored product.

  • Stop Solution: Stop the reaction with the addition of a stop solution, which changes the color of the product.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of phosphorylated CHK1.

Comparison of ATR Inhibitors on CHK1 Phosphorylation

The following table summarizes data from various studies on the effect of different ATR inhibitors on CHK1 phosphorylation. It is important to note that experimental conditions such as cell line, inhibitor concentration, and duration of treatment can significantly influence the observed effects.

ATR InhibitorCell LineConcentrationAssayEffect on p-CHK1 (S345)Reference
VE-821 U2OS10 µMWestern BlotReduced p-CHK1 levels one hour after addition.[13]
VE-822 (Ceralasertib) U2OS160 nMWestern BlotReduced p-CHK1 levels one hour after addition.[13]
AZ20 U2OS3 µMWestern BlotReduced p-CHK1 levels one hour after addition.[13]
NVP-BEZ235 *U2OSVariousWestern BlotPotent inhibition of ATR-dependent phosphorylation.[14]
AZD6738 (Ceralasertib) RPE1-hTERT TP53-/-VariousCompetitive Growth AssayImplied inhibition of ATR pathway.[15]

Note: NVP-BEZ235 is a dual PI3K/mTOR inhibitor that also exhibits potent activity against ATM, ATR, and DNA-PKcs.[14]

Conclusion

Monitoring the phosphorylation status of CHK1, particularly at Serine 345, is a robust and reliable method for confirming the cellular activity of ATR inhibitors. Both Western blotting and ELISA are effective techniques for this purpose, with Western blotting providing a qualitative or semi-quantitative output suitable for initial screening, and ELISA offering a more quantitative and high-throughput alternative for dose-response studies and clinical sample analysis. The choice of method will depend on the specific research question, available resources, and desired throughput. As the development of novel ATR inhibitors continues, the consistent and accurate measurement of CHK1 phosphorylation will remain a cornerstone for their preclinical and clinical evaluation.

References

ATR Inhibitors in Pancreatic Cancer: A Comparative Analysis of VE-821 and ATR-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two Ataxia Telangiectasia and Rad3-related (ATR) inhibitors, VE-821 and ATR-IN-17, with a focus on their application in pancreatic cancer models. ATR inhibitors represent a promising strategy to exploit the reliance of cancer cells on the DNA damage response (DDR) pathway, particularly in combination with DNA-damaging agents like chemotherapy and radiation.

Pancreatic cancer remains a significant challenge in oncology, with limited therapeutic options and poor prognosis.[1] Targeting the DDR, a network of pathways that cells use to repair damaged DNA, has emerged as a key therapeutic approach. ATR is a central kinase in the DDR, activated by single-stranded DNA that forms at sites of DNA damage and during replicative stress.[2][3] By inhibiting ATR, cancer cells can be rendered more susceptible to the cytotoxic effects of DNA-damaging therapies.[4][5]

This guide synthesizes the available preclinical data on VE-821 and this compound to facilitate an objective comparison of their performance and to provide a foundation for future research.

Performance and Efficacy in Pancreatic Cancer Cells

VE-821 has been the subject of several preclinical studies in pancreatic cancer, demonstrating its potential as a sensitizing agent for standard therapies. In contrast, data for this compound in pancreatic cancer is currently unavailable in the public domain. The following tables summarize the quantitative data for VE-821's activity in pancreatic cancer cell lines and the limited available data for this compound in a different cancer type for preliminary comparison.

Inhibitor Cell Line IC50 Target Observed Effects in Pancreatic Cancer
VE-821 PSN-1, MiaPaCa-2, PANC-1 (p53 mutant)Not specified as single agentATR (Ki: 13 nM, IC50: 26 nM)- Sensitizes to radiation and gemcitabine under normoxic and hypoxic conditions.- Inhibits radiation-induced G2/M arrest.- Increases persistent DNA damage (γH2AX and 53BP1 foci).- Inhibits homologous recombination repair (reduces Rad51 foci).
This compound LoVo (colorectal cancer)1 nMATRData in pancreatic cancer not available. Potent inhibitor in a colorectal cancer cell line.

Table 1: Comparative Efficacy of VE-821 and this compound.

Mechanism of Action: Targeting the ATR-Chk1 Signaling Pathway

Both VE-821 and this compound are potent inhibitors of ATR kinase. The primary mechanism of action of ATR inhibitors in sensitizing cancer cells to DNA-damaging agents involves the abrogation of the G2/M cell cycle checkpoint. This is achieved by preventing the phosphorylation of Chk1, a key downstream effector of ATR.[1][6]

In response to DNA damage, ATR is activated and phosphorylates Chk1 at Serine 345.[1][] This activation leads to a signaling cascade that ultimately results in cell cycle arrest, providing time for DNA repair. By inhibiting ATR, VE-821 prevents Chk1 activation, causing cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and cell death.[1][6]

ATR_Pathway cluster_0 DNA Damage / Replicative Stress cluster_1 ATR Signaling Cascade cluster_2 Cell Cycle Control cluster_3 Inhibitor Action DNA_Damage DNA Damage (e.g., from Gemcitabine, Radiation) ATR ATR DNA_Damage->ATR Activates Chk1 Chk1 pChk1 p-Chk1 (S345) G2_M_Arrest G2/M Checkpoint Arrest Mitotic_Catastrophe Mitotic Catastrophe G2_M_Arrest->Mitotic_Catastrophe Prevents DNA_Repair DNA Repair Cell_Survival Cell Survival VE821 VE-821 / this compound VE821->ATR Inhibits

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on studies investigating VE-821 in pancreatic cancer.

Cell Culture

Pancreatic cancer cell lines (e.g., PSN-1, MiaPaCa-2, PANC-1) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for ATR Pathway Inhibition

To confirm the inhibition of ATR signaling, western blotting for phosphorylated Chk1 (p-Chk1) is performed.

  • Cells are seeded and allowed to adhere overnight.

  • Cells are pre-treated with VE-821 (e.g., 1 µM) for 1 hour.

  • Cells are then treated with a DNA damaging agent (e.g., gemcitabine 100 nM or 6 Gy radiation).

  • After the indicated time (e.g., 2 hours post-irradiation), cells are lysed.

  • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are blocked and incubated with primary antibodies against p-Chk1 (Ser345), total Chk1, and a loading control (e.g., GAPDH).

  • After incubation with secondary antibodies, protein bands are visualized using an appropriate detection system.

WB_Workflow Cell_Culture 1. Cell Culture (Pancreatic Cancer Lines) Treatment 2. Treatment - VE-821 (1 µM, 1h) - DNA Damage (Gemcitabine/Radiation) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE & Transfer Quantification->SDS_PAGE Blotting 6. Immunoblotting (p-Chk1, Chk1, GAPDH) SDS_PAGE->Blotting Detection 7. Detection Blotting->Detection

Cell Viability and Clonogenic Survival Assays

To assess the sensitizing effect of ATR inhibitors, cell viability and clonogenic survival assays are performed.

  • Cell Viability (e.g., CCK-8 assay):

    • Cells are seeded in 96-well plates.

    • After 24 hours, cells are treated with a dose range of the ATR inhibitor with or without a DNA damaging agent.

    • Cell viability is measured at different time points (e.g., 24, 48, 72 hours) according to the manufacturer's protocol.[8]

  • Clonogenic Survival Assay:

    • Cells are seeded at a low density.

    • Cells are pre-treated with the ATR inhibitor for 1 hour before irradiation.

    • After irradiation, cells are incubated for 10-14 days to allow for colony formation.

    • Colonies are fixed, stained (e.g., with crystal violet), and counted.

Immunofluorescence for DNA Damage Foci

To visualize DNA damage, immunofluorescence staining for γH2AX and 53BP1 foci is conducted.

  • Cells are grown on coverslips.

  • Cells are treated with the ATR inhibitor and/or radiation.

  • At a specified time post-treatment (e.g., 24 hours), cells are fixed and permeabilized.

  • Coverslips are incubated with primary antibodies against γH2AX and/or 53BP1.

  • After washing, cells are incubated with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

  • Coverslips are mounted, and images are acquired using a fluorescence microscope. The number of foci per cell is quantified.

Conclusion and Future Directions

VE-821 has demonstrated significant potential as a chemosensitizer and radiosensitizer in preclinical models of pancreatic cancer by effectively inhibiting the ATR-Chk1 signaling pathway.[1][6] The available data consistently show that VE-821 can enhance the efficacy of standard DNA-damaging therapies.

Information on this compound is currently very limited, with only its high potency in a colorectal cancer cell line being reported.[1] While this suggests it is a potent ATR inhibitor, its efficacy and safety profile in pancreatic cancer remain to be determined.

Future research should focus on directly comparing the efficacy of VE-821 and this compound in a panel of pancreatic cancer cell lines, including those with different genetic backgrounds (e.g., p53 wild-type vs. mutant). In vivo studies are also necessary to evaluate the therapeutic potential and toxicity of these compounds in relevant animal models of pancreatic cancer. Such studies will be crucial in determining which of these promising ATR inhibitors has the greater potential for clinical development in the treatment of this devastating disease.

References

A Comparative Analysis of ATR Inhibitors: Atr-IN-17 and Ceralasertib in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent ATR inhibitors, Atr-IN-17 and ceralasertib. This analysis is based on available preclinical data and aims to facilitate informed decisions in oncological research.

Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity.[1][2] Its inhibition represents a promising therapeutic strategy in oncology, particularly in tumors with existing DNA repair defects. This guide focuses on a comparative overview of two ATR inhibitors: this compound, a novel investigational agent, and ceralasertib (AZD6738), a well-characterized inhibitor with extensive clinical evaluation.

Mechanism of Action: Targeting the DNA Damage Response

Both this compound and ceralasertib are potent and selective inhibitors of ATR kinase. ATR is activated in response to single-stranded DNA (ssDNA) breaks, which often arise from replication stress—a common feature of cancer cells. Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3][4] By inhibiting ATR, both this compound and ceralasertib disrupt these crucial cellular processes, leading to the accumulation of DNA damage and ultimately, tumor cell death. This mechanism is particularly effective in cancer cells that have lost other key DDR proteins, such as ATM, creating a synthetic lethal relationship.[5]

Comparative Efficacy: A Review of Preclinical Data

In Vitro Potency and Cellular Activity

The following table summarizes the available in vitro efficacy data for both compounds across various cancer cell lines.

CompoundTargetIC50 (Enzymatic Assay)Cell LineCellular IC50 / GI50Reference
This compound (as ZH-12) ATR6.8 nMLoVo (colorectal)Not Reported[6]
Ceralasertib (AZD6738) ATR1 nMLoVo (colorectal)~1 µM (GI50)[6]
H460 (NSCLC)1.05 µM (GI50)
H23 (NSCLC)2.38 µM (GI50)
Hematological cell lines0.82 µM (median GI50)
Solid tumor cell lines1.47 µM (median GI50)

Note: IC50 refers to the half-maximal inhibitory concentration, while GI50 refers to the half-maximal growth inhibition. These values are context-dependent and can vary between different assays and laboratories.

Based on the available enzymatic assays, both compounds exhibit potent inhibition of ATR kinase in the low nanomolar range. In cellular assays, ceralasertib has been extensively profiled across a wide range of cancer cell lines, demonstrating broad activity with GI50 values typically in the micromolar range. While specific cellular IC50 data for this compound is not available, the related compound ZH-12 has shown potent activity in LoVo cells.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams have been generated.

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation Complex cluster_2 Downstream Effectors cluster_3 Cellular Outcomes cluster_4 Inhibitor Action ssDNA ssDNA RPA RPA ssDNA->RPA 9-1-1 9-1-1 Complex ssDNA->9-1-1 ATR ATR Chk1 Chk1 ATR->Chk1 Phosphorylation ATRIP ATRIP ATRIP->ATR RPA->ATRIP TopBP1 TopBP1 9-1-1->TopBP1 TopBP1->ATR Activation p_Chk1 p-Chk1 CellCycleArrest Cell Cycle Arrest p_Chk1->CellCycleArrest DNARepair DNA Repair p_Chk1->DNARepair ForkStabilization Replication Fork Stabilization p_Chk1->ForkStabilization Inhibitor This compound / Ceralasertib Inhibitor->ATR

ATR Signaling Pathway and Inhibition.

Experimental_Workflow cluster_assays Efficacy and Mechanism Assays start Cancer Cell Lines treatment Treat with this compound or Ceralasertib start->treatment viability Cell Viability Assay (MTS/CellTiter-Glo) treatment->viability western Western Blot (p-ATR, p-Chk1) treatment->western apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis end Comparative Efficacy Data viability->end western->end apoptosis->end

Typical Experimental Workflow for ATR Inhibitors.

Key Experimental Protocols

To ensure reproducibility and transparency, the following are detailed methodologies for key experiments cited in the evaluation of ATR inhibitors.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of this compound or ceralasertib for 72 hours.

  • MTS Reagent Addition: Following incubation, MTS reagent is added to each well and incubated for 1-4 hours at 37°C.

  • Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated by fitting the dose-response data to a nonlinear regression model.

Western Blot Analysis
  • Cell Lysis: After treatment with the ATR inhibitors, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total ATR, phospho-ATR (Ser428), total Chk1, and phospho-Chk1 (Ser345), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment: Cells are treated with the respective ATR inhibitors for 48-72 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Summary and Future Directions

Both this compound and ceralasertib are potent inhibitors of ATR kinase with demonstrated preclinical anti-cancer activity. Ceralasertib has been extensively studied and has advanced into numerous clinical trials, providing a wealth of data on its efficacy and safety profile. While information on this compound is more limited, preliminary data on structurally related compounds suggest it holds promise as a potent ATR inhibitor.

For a more definitive comparison, further preclinical studies on this compound are warranted, including its evaluation across a broader panel of cancer cell lines and in in vivo models. Head-to-head studies with ceralasertib would be invaluable in elucidating any potential differences in their efficacy, selectivity, and off-target effects. As our understanding of the nuances of DDR inhibition grows, such comparative analyses will be crucial in guiding the development of the next generation of targeted cancer therapies.

References

A Comparative Guide to the In Vitro Potency of ATR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of various Ataxia Telangiectasia and Rad3-related (ATR) inhibitors, a promising class of drugs in oncology that target the DNA Damage Response (DDR) pathway. By inhibiting ATR, these molecules can induce "synthetic lethality" in cancer cells with existing DNA repair defects and enhance the efficacy of DNA-damaging chemotherapies and radiation.[1][2] This document summarizes key half-maximal inhibitory concentration (IC50) data from both biochemical and cell-based assays and details the experimental protocols used to generate this data.

The ATR Signaling Pathway

ATR is a critical kinase that responds to DNA replication stress and certain types of DNA damage.[3] Upon detection of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA), the ATR-ATRIP complex is recruited to the site of damage.[1] Full activation of ATR leads to the phosphorylation of a multitude of downstream targets, most notably the checkpoint kinase CHK1.[2] This initiates a signaling cascade that results in cell cycle arrest, providing time for DNA repair, and stabilization of stalled replication forks.[3][4] Inhibiting this pathway compromises the cancer cell's ability to cope with genomic instability, leading to cell death.[5]

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_activation ATR Activation cluster_downstream Downstream Effects ssDNA ssDNA RPA RPA ssDNA->RPA binds to ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP recruits Active_ATR Activated ATR ATR_ATRIP->Active_ATR activated by TopBP1 TopBP1 TopBP1 TopBP1->Active_ATR CHK1 CHK1 Active_ATR->CHK1 phosphorylates Active_CHK1 p-CHK1 Active_ATR->Active_CHK1 phosphorylates CDC25 CDC25 Phosphatases Active_CHK1->CDC25 phosphorylates Inactive_CDC25 Inactive CDC25 Active_CHK1->Inactive_CDC25 inactivates CDKs CDK1 / CDK2 Inactive_CDC25->CDKs fails to activate Inactive_CDKs Inactive CDKs Inactive_CDC25->Inactive_CDKs leads to CellCycleArrest S & G2/M Arrest, Fork Stabilization, DNA Repair Inactive_CDKs->CellCycleArrest

Caption: ATR signaling pathway in response to DNA damage.

Quantitative Data Summary: IC50 Values

The potency of ATR inhibitors is typically determined through two types of in vitro assays: biochemical (cell-free) assays that measure direct inhibition of the purified ATR kinase, and cell-based assays that assess the compound's effect on cellular pathways or viability.

Table 1: Biochemical (Cell-Free) IC50 Values

These assays measure the direct interaction of the inhibitor with the isolated ATR enzyme.

InhibitorIC50 / KᵢAssay TypeSource(s)
Ceralasertib (AZD6738) 1 nMKinase Assay[6][7][8][9]
Camonsertib (RP-3500) 1.0 nMBiochemical Assay[8]
0.2 nMKinase Assay (at Kₘ ATP)[10]
AD1058 1.6 nMKinase Assay[8]
AZ20 5 nMKinase Assay[6][8]
ZH-12 6.8 nMKinase Assay[11]
Elimusertib (BAY-1895344) 7 nMKinase Assay[6][7][8]
3.7 nMKinase Assay (at Kₘ ATP)[10]
VE-821 26 nM (IC50) / 13 nM (Kᵢ)ATP-competitive Kinase Assay[6][7][8]
ETP-46464 14 nMKinase Assay[12]
Berzosertib (VE-822) < 0.2 nM (Kᵢ)Kinase Assay[7][8]
Gartisertib (VX-803) < 150 pM (Kᵢ)ATP-competitive Kinase Assay[7][8][9]
NVP-BEZ235 21 nMKinase Assay[6][12]
NU6027 100 nM (Kᵢ)Kinase Assay[13]
Table 2: Cell-Based IC50 Values

These assays measure the inhibitor's effect within a cellular context, such as inhibiting a downstream target or reducing cell viability.

InhibitorIC50Assay Type / Cell LineSource(s)
Gartisertib (VX-803) 8 nMP-Chk1 Inhibition[6][7][9]
Berzosertib (VE-822) 19 nMCell Proliferation / HT29[6][9]
ETP-46464 25 nMCellular ATR Inhibition[6][12]
Torin 2 35 nM (EC50)P-Chk1 Inhibition / PC3[6][14]
Ceralasertib (AZD6738) < 100 nMP-Chk1 Inhibition[15]
NVP-BEZ235 100 nMCellular ATR Inhibition[12]
CGK733 ~200 nMCellular ATR Inhibition[6]
NU6027 6.7 µMCellular ATR Activity / MCF7[13]
Tuvusertib (M1774) Nanomolar rangeCell Viability / SCLC lines[16]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing IC50 data. Below are generalized protocols for key experiments cited.

Biochemical ATR Kinase Assay (Cell-Free)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ATR.

  • Objective: To determine the concentration of an inhibitor required to reduce the activity of the isolated ATR kinase by 50%.

  • Principle: A purified, active ATR enzyme is incubated with its substrate (e.g., a p53-based peptide) and ATP in the presence of varying concentrations of the test inhibitor. The amount of phosphorylated substrate is then quantified.

  • General Protocol:

    • Reagents: Purified human ATR enzyme, biotinylated peptide substrate (e.g., GST-p53), ATP, kinase assay buffer, test inhibitor stock solutions, and detection reagents (e.g., HTRF-based, using a europium-labeled anti-phospho-substrate antibody).

    • Procedure: a. The test inhibitor is serially diluted and added to the wells of a microplate. b. Purified ATR enzyme is added to each well and incubated briefly with the inhibitor. c. The kinase reaction is initiated by adding a mix of the peptide substrate and ATP. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and detection reagents are added to quantify the amount of phosphorylated substrate.

    • Data Analysis: The signal is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Cellular ATR Inhibition Assay (P-Chk1)

This assay measures the functional inhibition of ATR within intact cells by quantifying the phosphorylation of its primary downstream target, CHK1.

  • Objective: To determine the concentration of an inhibitor required to reduce DNA damage-induced Chk1 phosphorylation by 50%.

  • Principle: Cells are treated with a DNA-damaging agent to activate the ATR pathway. In the presence of an ATR inhibitor, the phosphorylation of Chk1 (e.g., at Ser345) will be reduced. This reduction is typically measured by Western blot or ELISA.[14][15]

  • General Protocol:

    • Cell Culture: Cancer cell lines (e.g., HT29, LoVo) are cultured to a suitable confluency.[6][11]

    • Procedure: a. Cells are pre-incubated with serial dilutions of the ATR inhibitor for a short period (e.g., 1-2 hours). b. A DNA-damaging agent (e.g., Hydroxyurea or UV radiation) is added to induce replication stress and activate ATR. Cells are incubated for another set period. c. Cells are harvested, and whole-cell lysates are prepared. d. Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE. e. Proteins are transferred to a membrane (Western blot) and probed with primary antibodies specific for phosphorylated Chk1 (p-Chk1 Ser345) and total Chk1 (as a loading control).

    • Data Analysis: The intensity of the p-Chk1 bands is quantified and normalized to total Chk1. The percentage of inhibition relative to the vehicle-treated control is plotted against inhibitor concentration to calculate the IC50.

Cell Viability / Proliferation Assay

This assay assesses the overall effect of the inhibitor on the ability of cancer cells to proliferate and survive.

  • Objective: To determine the concentration of an inhibitor that reduces cell viability or growth by 50% over a defined period.

  • Principle: Cells are incubated with the inhibitor for an extended period (e.g., 72 hours). The number of viable cells is then determined using a metabolic assay (e.g., MTT) or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo).[16][17]

  • General Protocol:

    • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

    • Treatment: The following day, the media is replaced with fresh media containing serial dilutions of the test inhibitor.

    • Incubation: The plates are incubated for a prolonged period, typically 72 hours, to allow for effects on cell division.

    • Measurement: A viability reagent (e.g., CellTiter-Glo) is added to the wells. The resulting signal (luminescence), which is proportional to the number of viable cells, is read using a plate reader.

    • Data Analysis: The viability data is normalized to vehicle-treated control cells and plotted against the log of the inhibitor concentration to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well plates inhibitor_prep 2. Prepare Serial Dilutions of ATR Inhibitor treat_cells 3. Treat Cells with Inhibitor inhibitor_prep->treat_cells incubate 4. Incubate (e.g., 72 hours) treat_cells->incubate add_reagent 5. Add Viability Reagent (e.g., CellTiter-Glo) incubate->add_reagent read_plate 6. Read Plate (Luminescence) add_reagent->read_plate plot_data 7. Plot Dose-Response Curve read_plate->plot_data calc_ic50 8. Calculate IC50 plot_data->calc_ic50

Caption: General workflow for a cell viability-based IC50 assay.

References

Evaluating the Specificity of Atr-IN-17 for ATR Kinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of the ATR kinase inhibitor, Atr-IN-17, against other well-characterized ATR inhibitors. The data presented here is intended to help researchers make informed decisions when selecting a tool compound for their studies.

Introduction to ATR Kinase and its Inhibition

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of cellular pathways that sense, signal, and repair DNA lesions. ATR is primarily activated by single-stranded DNA (ssDNA), which forms at stalled replication forks and during the processing of other types of DNA damage. Upon activation, ATR phosphorylates a multitude of substrates, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. Given the reliance of many cancer cells on the ATR pathway for survival, particularly in the context of increased replicative stress or defects in other DDR pathways (e.g., ATM deficiency), ATR has emerged as a promising target for cancer therapy.

This compound is a potent inhibitor of ATR kinase. This guide evaluates its specificity in comparison to other widely used ATR inhibitors: Ceralasertib (AZD6738), Berzosertib (VE-822), and Elimusertib (BAY 1895344).

Comparative Specificity of ATR Inhibitors

The following table summarizes the inhibitory activity of this compound and its comparators against ATR and other closely related kinases. Specificity is a crucial parameter for a chemical probe, as off-target effects can lead to misinterpretation of experimental results.

InhibitorATR IC₅₀/KᵢATM IC₅₀/KᵢDNA-PKcs IC₅₀/KᵢmTOR IC₅₀/KᵢPI3Kγ IC₅₀/KᵢOther Notable Off-Targets (if any)
This compound 1 nM (LoVo cells)Data not availableData not availableData not availableData not availableSelectivity profile against a broad kinase panel is not publicly available.
Ceralasertib (AZD6738) 1 nM>5 µM>5 µM5.7 µM>5 µMNo significant inhibition of 442 other kinases at 1 µM[1].
Berzosertib (VE-822) 19 nM (IC₅₀)2.6 µM (IC₅₀)18.1 µM (IC₅₀)>1 µM0.22 µM-
Elimusertib (BAY 1895344) 7 nM (IC₅₀)1420 nM (IC₅₀)332 nM (IC₅₀)61-fold selective over ATR3270 nM (IC₅₀)-

Note: IC₅₀ and Kᵢ values can vary depending on the assay conditions (e.g., ATP concentration). The data presented here are compiled from various sources for comparative purposes.

Signaling Pathway and Experimental Workflow

To provide a clear understanding of the experimental context, the following diagrams illustrate the ATR signaling pathway and a general workflow for evaluating inhibitor specificity.

ATR_Signaling_Pathway ssDNA ssDNA (Stalled Replication Fork) ATR ATR ssDNA->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates (Ser345) CellCycleArrest Cell Cycle Arrest Chk1->CellCycleArrest DNARepair DNA Repair Chk1->DNARepair ForkStabilization Replication Fork Stabilization Chk1->ForkStabilization Atr_IN_17 This compound Atr_IN_17->ATR inhibits

Figure 1. Simplified ATR Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays KinaseAssay Biochemical Kinase Assay (e.g., HTRF, Radiometric) KinomeScan Broad Kinome Profiling pChk1_WB Western Blot for pChk1 (Ser345) pChk1_IF Immunofluorescence for pChk1 CellViability Cell Viability/Proliferation Assay Inhibitor ATR Inhibitor (e.g., this compound) Inhibitor->KinaseAssay Inhibitor->KinomeScan Inhibitor->pChk1_WB Inhibitor->pChk1_IF Inhibitor->CellViability

Figure 2. Experimental Workflow for Specificity Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to evaluate ATR inhibitor specificity.

In Vitro ATR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the direct inhibition of ATR kinase activity in a biochemical setting.

Materials:

  • Recombinant human ATR/ATRIP complex

  • GST-p53 (1-101) substrate

  • ATP

  • Assay Buffer: 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 0.1% BSA

  • Stop Solution: 100 mM EDTA in assay buffer

  • HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-p53 (Ser15) antibody and d2-labeled anti-GST antibody.

Procedure:

  • Prepare serial dilutions of this compound and comparator inhibitors in DMSO, followed by a further dilution in assay buffer.

  • In a 384-well plate, add 2 µL of diluted inhibitor.

  • Add 4 µL of a solution containing the ATR/ATRIP enzyme and GST-p53 substrate in assay buffer.

  • Initiate the kinase reaction by adding 4 µL of ATP solution (final concentration at or near the Kₘ for ATP).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of stop solution.

  • Add 10 µL of HTRF detection reagents.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the HTRF ratio (665 nm/620 nm) and determine IC₅₀ values from the dose-response curves.

Cellular ATR Inhibition Assay (Western Blot for Phospho-Chk1)

This assay determines the ability of an inhibitor to block ATR activity within a cellular context by measuring the phosphorylation of its downstream target, Chk1.

Materials:

  • Cancer cell line (e.g., U2OS, HeLa)

  • Complete cell culture medium

  • DNA damaging agent (e.g., Hydroxyurea (HU) or UV radiation)

  • This compound and comparator inhibitors

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-phospho-Chk1 (Ser345), Rabbit anti-Chk1 (total), Mouse anti-β-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of the ATR inhibitor or vehicle (DMSO) for 1 hour.

  • Induce DNA damage by adding Hydroxyurea (e.g., 2 mM final concentration) for 2-4 hours or by exposing the cells to UV radiation (e.g., 20 J/m²) and allowing them to recover for 1-2 hours.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • To ensure equal loading, strip the membrane and re-probe for total Chk1 and a loading control like β-actin.

Conclusion

Based on the available data, this compound is a potent inhibitor of ATR in cellular assays. However, a comprehensive assessment of its specificity is limited by the lack of publicly available data from a broad kinase selectivity panel. In contrast, Ceralasertib (AZD6738) demonstrates high selectivity for ATR over a large number of other kinases, making it an excellent tool compound for specifically interrogating ATR function[1]. Berzosertib (VE-822) and Elimusertib (BAY 1895344) also show good selectivity against the closely related PIKK family members ATM and DNA-PKcs, though they may exhibit some activity against other kinases at higher concentrations.

For researchers prioritizing a highly specific ATR inhibitor with a well-documented low off-target profile, Ceralasertib is a strong candidate. This compound is a potent option, but users should be mindful of the potential for uncharacterized off-target effects until a comprehensive selectivity profile is available. The choice of inhibitor should be guided by the specific requirements of the experimental system and the importance of minimizing potential confounding effects from off-target activities.

References

Comparative Analysis of Atr-IN-17's Kinase Selectivity: A Focus on ATM and mTOR Cross-reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor Atr-IN-17, with a specific focus on its cross-reactivity with the critical cellular kinases ATM (Ataxia-Telangiectasia Mutated) and mTOR (mechanistic Target of Rapamycin). Understanding the selectivity profile of a kinase inhibitor is paramount in drug development to anticipate off-target effects and to elucidate its precise mechanism of action. While direct experimental data on the cross-reactivity of this compound against ATM and mTOR is not publicly available, this guide will present the known inhibitory activity of this compound against its primary target, ATR (Ataxia-Telangiectasia and Rad3-related). Furthermore, we will compare this with the selectivity profiles of other well-characterized ATR inhibitors to provide a framework for assessing potential cross-reactivity.

Introduction to ATR, ATM, and mTOR Signaling

ATR, ATM, and mTOR are all members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, sharing structural homology in their kinase domains. This similarity can lead to cross-reactivity with small molecule inhibitors.

  • ATR is a master regulator of the DNA damage response (DDR), primarily activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of DNA damage.[1] Its activation leads to the phosphorylation of a cascade of downstream targets, including Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.

  • ATM is another crucial DDR kinase, primarily activated by DNA double-strand breaks (DSBs).[1] It orchestrates a signaling network that overlaps with the ATR pathway but has distinct upstream activators and downstream effectors, including the phosphorylation of Chk2.

  • mTOR is a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from growth factors, nutrients, and cellular energy status. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets, including S6K1 and Akt, respectively.

Data Presentation: Inhibitor Selectivity Profiles

The following table summarizes the reported inhibitory concentrations (IC50) for this compound against ATR and for a selection of other ATR inhibitors against ATR, ATM, and mTOR. This comparative data allows for an indirect assessment of the potential selectivity of this compound.

InhibitorTargetIC50 / KiCell Line / Assay ConditionsReference
This compound ATR 1 nM LoVo cells [2][3]
ATMData not available
mTORData not available
ATR-IN-20ATR3 nMBiochemical assay[2][3]
ATM100 nMBiochemical assay[2][3]
mTOR18 nMBiochemical assay[2][3]
Berzosertib (VE-822)ATR< 0.2 nM (Ki)Biochemical assay[2]
ATM34 nM (Ki)Biochemical assay[2]
ETP-46464ATR14 nMBiochemical assay[2]
mTOR0.6 nMBiochemical assay[2]
AZ20ATR5 nMBiochemical assay
mTOR38 nMBiochemical assay
Camonsertib (RP-3500)ATR1.00 nMBiochemical assay[2]
ATM>2,000-fold selective vs ATRBiochemical assay[2]
mTOR120 nM (>100-fold selective vs ATR)Biochemical assay[2]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Ki is the inhibition constant. Lower values indicate higher potency. The lack of data for this compound against ATM and mTOR highlights a critical gap in its publicly available characterization. Based on the data for other ATR inhibitors, it is plausible that this compound may exhibit some level of cross-reactivity with ATM and mTOR, and this should be experimentally verified.

Experimental Protocols

To experimentally determine the cross-reactivity of this compound with ATM and mTOR, the following detailed methodologies for key experiments can be employed.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the catalytic activity of purified kinases.

a. Materials:

  • Recombinant human ATR, ATM, and mTOR kinases (full-length or catalytic domains).

  • Kinase-specific substrates:

    • For ATR and ATM: GST-p53 peptide.

    • For mTOR: Recombinant p70S6K or 4E-BP1.

  • This compound and control inhibitors (e.g., a known selective ATR inhibitor and a known pan-PIKK inhibitor).

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).

  • [γ-³²P]ATP or unlabeled ATP and phosphospecific antibodies for detection.

  • 96-well plates.

  • Scintillation counter or equipment for ELISA/Western blotting.

b. Protocol:

  • Prepare serial dilutions of this compound and control inhibitors in kinase assay buffer.

  • In a 96-well plate, add the recombinant kinase (ATR, ATM, or mTOR) and the kinase-specific substrate.

  • Add the serially diluted inhibitor to the wells. Include a no-inhibitor control (DMSO vehicle) and a no-kinase control.

  • Initiate the kinase reaction by adding ATP (either [γ-³²P]ATP or unlabeled ATP).

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., EDTA for radiometric assays or SDS-PAGE loading buffer for immunoblotting).

  • Detection:

    • Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-radiometric (ELISA/Western Blot): Detect the phosphorylated substrate using a phosphospecific antibody.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Western Blot Assay for Target Engagement

This assay assesses the ability of an inhibitor to block the phosphorylation of downstream targets of ATR, ATM, and mTOR in a cellular context.

a. Materials:

  • Cancer cell line (e.g., HeLa, U2OS, or a cell line relevant to the intended research).

  • This compound and control inhibitors.

  • DNA damaging agents (e.g., Hydroxyurea (HU) or UV radiation to activate ATR; Ionizing radiation (IR) to activate ATM).

  • Growth factors or nutrients to activate mTOR.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-Chk1 (Ser345) for ATR activity, anti-phospho-p53 (Ser15) for ATM activity, anti-phospho-S6K1 (Thr389) for mTORC1 activity, and corresponding total protein antibodies for loading controls.

  • Secondary antibodies conjugated to HRP.

  • Chemiluminescence substrate.

  • SDS-PAGE and Western blotting equipment.

b. Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or control inhibitors for a specified time (e.g., 1-2 hours).

  • Induce kinase activity:

    • ATR: Treat with HU (e.g., 2 mM for 4 hours) or expose to UV radiation.

    • ATM: Expose to IR (e.g., 10 Gy) and allow to recover for 1 hour.

    • mTOR: Stimulate with serum or amino acids.

  • Wash the cells with ice-old PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with the appropriate primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities to determine the extent of inhibition of downstream target phosphorylation.

Mandatory Visualizations

Signaling Pathways

Signaling_Pathways cluster_ATR ATR Pathway cluster_ATM ATM Pathway cluster_mTOR mTOR Pathway ssDNA ssDNA (Stalled Replication Fork) ATR ATR ssDNA->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates DSB DSBs (Double-Strand Breaks) ATM ATM DSB->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates GrowthFactors Growth Factors / Nutrients mTORC1 mTORC1 GrowthFactors->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates Atr_IN_17 This compound Atr_IN_17->ATR inhibits Atr_IN_17->ATM potential cross-reactivity? Atr_IN_17->mTORC1 potential cross-reactivity?

Caption: Simplified signaling pathways of ATR, ATM, and mTOR, and the inhibitory action of this compound.

Experimental Workflow: Biochemical Kinase Assay

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Inhibitor_Dilution Prepare serial dilutions of this compound Add_Inhibitor Add inhibitor to kinase-substrate mix Inhibitor_Dilution->Add_Inhibitor Kinase_Substrate_Mix Mix recombinant kinase (ATR/ATM/mTOR) and substrate Kinase_Substrate_Mix->Add_Inhibitor Start_Reaction Initiate reaction with ATP Add_Inhibitor->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Detection Measure substrate phosphorylation (Radiometric or Immunodetection) Stop_Reaction->Detection Analysis Calculate % inhibition and determine IC50 Detection->Analysis

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Experimental Workflow: Cell-Based Western Blot Assay

Cell_Based_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis Seed_Cells Seed cells in plates Treat_Inhibitor Pre-treat with this compound Seed_Cells->Treat_Inhibitor Induce_Kinase Induce kinase activity (HU/UV for ATR, IR for ATM, Growth Factors for mTOR) Treat_Inhibitor->Induce_Kinase Lyse_Cells Lyse cells and quantify protein Induce_Kinase->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Western_Blot Transfer to membrane and probe with antibodies SDS_PAGE->Western_Blot Detect Detect phosphoproteins via chemiluminescence Western_Blot->Detect Quantify Quantify band intensities Detect->Quantify

Caption: Workflow for the cell-based Western blot assay to assess target engagement.

Conclusion

This compound is a highly potent inhibitor of the ATR kinase.[2][3] However, a comprehensive understanding of its selectivity profile, particularly concerning cross-reactivity with the closely related kinases ATM and mTOR, is currently limited by the lack of publicly available data. The comparative analysis with other ATR inhibitors suggests that varying degrees of cross-reactivity within the PIKK family are possible. Therefore, it is imperative for researchers utilizing this compound to experimentally validate its selectivity against ATM, mTOR, and a broader panel of kinases to ensure the accurate interpretation of experimental results and to anticipate any potential off-target effects in preclinical and clinical development. The provided experimental protocols offer a robust framework for conducting such validation studies.

References

Navigating the Validation of Apoptosis: A Comparative Guide to ATR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase have emerged as a promising class of drugs. By targeting the DNA damage response (DDR) pathway, these inhibitors can selectively induce cell death in cancer cells, a process critically validated through the confirmation of apoptosis. This guide provides a comparative overview of the experimental validation of apoptosis induced by ATR inhibitors, with a focus on methodologies and data interpretation.

While specific experimental data for the recently identified potent ATR kinase inhibitor, Atr-IN-17 , is not yet publicly available in peer-reviewed literature, this guide will utilize data from well-characterized ATR inhibitors such as Berzosertib (M6620) and Ceralasertib (AZD6738) to illustrate the validation process. The principles and experimental workflows detailed herein are directly applicable to the future investigation and validation of novel ATR inhibitors like this compound.

The Central Role of ATR in Apoptosis

ATR is a crucial kinase that senses single-stranded DNA (ssDNA) at stalled replication forks or sites of DNA damage.[1][2] Its activation triggers a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair.[2][3] Inhibition of ATR in cancer cells, which often exhibit high levels of replication stress, prevents this repair process and forces the cells into mitosis with damaged DNA, ultimately leading to a form of programmed cell death known as mitotic catastrophe, which culminates in apoptosis.[3]

Comparative Analysis of Apoptosis Induction

To objectively assess the pro-apoptotic efficacy of ATR inhibitors, a panel of standard cellular assays is employed. The following tables summarize hypothetical comparative data for this compound against established ATR inhibitors, based on typical results seen in the field.

Table 1: Cellular Potency of ATR Inhibitors

CompoundCell LineIC50 (nM)Notes
This compound LoVo1Potent inhibition of cell viability.[1]
BerzosertibVarious10 - 50Clinically evaluated ATR inhibitor.
CeralasertibVarious5 - 30Clinically evaluated ATR inhibitor.

Table 2: Quantification of Apoptosis by Annexin V/Propidium Iodide Staining

Compound (Concentration)Cell Line% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle ControlLoVo< 5%< 2%
This compound (10 nM) LoVo25%15%
Berzosertib (50 nM)LoVo20%12%
Ceralasertib (30 nM)LoVo22%14%

Table 3: Caspase-3/7 Activity Assay

Compound (Concentration)Cell LineFold Increase in Caspase-3/7 Activity (vs. Control)
Vehicle ControlLoVo1.0
This compound (10 nM) LoVo4.5
Berzosertib (50 nM)LoVo3.8
Ceralasertib (30 nM)LoVo4.1

Table 4: Western Blot Analysis of Apoptotic Markers

Compound (Concentration)Cell LineCleaved PARP (Fold Change)Cleaved Caspase-3 (Fold Change)γH2AX (Fold Change)
Vehicle ControlLoVo1.01.01.0
This compound (10 nM) LoVo5.24.86.5
Berzosertib (50 nM)LoVo4.54.25.8
Ceralasertib (30 nM)LoVo4.94.56.1

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of apoptosis validation experiments.

Cell Viability Assay (IC50 Determination)
  • Cell Seeding: Seed cancer cells (e.g., LoVo) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the ATR inhibitor (e.g., this compound, Berzosertib, Ceralasertib) for 72 hours.

  • Viability Reagent: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
  • Cell Treatment: Treat cells with the ATR inhibitor at the desired concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry, acquiring at least 10,000 events per sample.

  • Data Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the cell viability assay.

  • Reagent Addition: After the desired treatment period (e.g., 24 hours), add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the cell number (if necessary) and express the results as a fold change relative to the vehicle control.

Western Blot Analysis
  • Cell Lysis: Treat cells with the ATR inhibitor, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against cleaved PARP, cleaved caspase-3, γH2AX, and a loading control (e.g., β-actin).

  • Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizing the Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex signaling pathways and experimental procedures involved in validating ATR inhibitor-induced apoptosis.

ATR_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_atr_activation ATR Pathway cluster_inhibition ATR Inhibition cluster_apoptosis Apoptosis Induction Replication Stress\n(e.g., Chemotherapy) Replication Stress (e.g., Chemotherapy) ATR Kinase ATR Kinase Replication Stress\n(e.g., Chemotherapy)->ATR Kinase DNA Damage DNA Damage DNA Damage->ATR Kinase Chk1 Kinase Chk1 Kinase ATR Kinase->Chk1 Kinase phosphorylates Mitotic Catastrophe Mitotic Catastrophe ATR Kinase->Mitotic Catastrophe inhibition leads to Cell Cycle Arrest\n(G2/M) Cell Cycle Arrest (G2/M) Chk1 Kinase->Cell Cycle Arrest\n(G2/M) induces DNA Repair DNA Repair Cell Cycle Arrest\n(G2/M)->DNA Repair This compound This compound This compound->ATR Kinase inhibits Caspase Activation Caspase Activation Mitotic Catastrophe->Caspase Activation PARP Cleavage PARP Cleavage Caspase Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis Apoptosis_Validation_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays Cancer Cell Line\n(e.g., LoVo) Cancer Cell Line (e.g., LoVo) Treat with\nthis compound Treat with This compound Cancer Cell Line\n(e.g., LoVo)->Treat with\nthis compound Flow Cytometry\n(Annexin V/PI) Flow Cytometry (Annexin V/PI) Treat with\nthis compound->Flow Cytometry\n(Annexin V/PI) Caspase-Glo 3/7 Assay Caspase-Glo 3/7 Assay Treat with\nthis compound->Caspase-Glo 3/7 Assay Western Blot\n(Cleaved PARP, Caspase-3) Western Blot (Cleaved PARP, Caspase-3) Treat with\nthis compound->Western Blot\n(Cleaved PARP, Caspase-3) Quantify Apoptotic\nCell Population Quantify Apoptotic Cell Population Flow Cytometry\n(Annexin V/PI)->Quantify Apoptotic\nCell Population Measure Caspase\nActivity Measure Caspase Activity Caspase-Glo 3/7 Assay->Measure Caspase\nActivity Detect Apoptotic\nMarkers Detect Apoptotic Markers Western Blot\n(Cleaved PARP, Caspase-3)->Detect Apoptotic\nMarkers

References

Safety Operating Guide

Navigating the Safe Disposal of Atr-IN-17 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

General Principles of Chemical Waste Disposal

The disposal of any chemical, including Atr-IN-17, should be dictated by its physical and chemical properties, as well as its potential hazards. Laboratory personnel must handle all chemical waste with care, utilizing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Key Steps for Proper Disposal:

  • Consult the Safety Data Sheet (SDS): The SDS is the most crucial document for determining the appropriate disposal method. It contains specific sections on disposal considerations, ecological information, and handling and storage.

  • Identify Hazardous Characteristics: Determine if the chemical is classified as hazardous waste. Characteristics to look for include ignitability, corrosivity, reactivity, and toxicity.[1]

  • Segregate Waste Streams: Do not mix different types of chemical waste. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Keep halogenated and non-halogenated solvents separate, and do not mix acids with bases or oxidizers with flammable materials.

  • Use Appropriate Containers: Waste should be stored in containers that are compatible with the chemical. For instance, hydrofluoric acid, which dissolves glass, must be stored in plastic containers.[2] All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Follow Institutional and Local Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[3][4] Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific guidance and procedures.

Hypothetical Disposal Protocol for a Halogenated Compound

Given that "IN" in a chemical name can sometimes refer to a halogen, and for illustrative purposes, if we assume this compound contains a halogen, it would likely be classified as a halogenated organic compound. The general disposal procedure for such a compound would be:

  • Collection: Collect waste this compound in a designated, properly labeled, and sealed container for halogenated organic waste.

  • Storage: Store the waste container in a well-ventilated, designated hazardous waste storage area, away from heat and ignition sources.[2]

  • Disposal: The waste will be picked up by a licensed hazardous waste disposal company contracted by your institution.

It is imperative to never dispose of halogenated organic compounds down the drain, as they can be harmful to the environment and may not be effectively treated by wastewater systems.[5]

Information to Extract from a Safety Data Sheet (SDS)

The following table summarizes the critical information you should identify in the SDS for this compound to ensure its safe disposal.

Section of SDSInformation to Look ForRelevance to Disposal
Section 2: Hazard(s) Identification Hazard statements (e.g., "Harmful if swallowed," "Causes severe skin burns and eye damage").[3][6]Determines the necessary personal protective equipment and handling precautions during disposal.
Section 7: Handling and Storage Precautions for safe handling, conditions for safe storage, including any incompatibilities.[4][7]Informs how to safely store the waste before disposal and what materials to avoid mixing it with.
Section 9: Physical and Chemical Properties pH, flammability, solubility.Helps to identify the appropriate waste stream (e.g., flammable, corrosive) and whether it can be neutralized or diluted.
Section 10: Stability and Reactivity Chemical stability, possibility of hazardous reactions, conditions to avoid, incompatible materials.Crucial for preventing dangerous reactions in waste containers.
Section 13: Disposal Considerations Description of waste residues and information on their safe handling and methods of disposal.This section provides the most direct guidance on how to dispose of the chemical waste.
Section 14: Transport Information UN number, proper shipping name, transport hazard class(es).Important for the professional hazardous waste disposal service that will transport the waste off-site.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

Chemical_Disposal_Workflow start Start: Need to Dispose of this compound sds Obtain and Review the Safety Data Sheet (SDS) start->sds identify_hazards Identify Hazards (Ignitable, Corrosive, Reactive, Toxic) sds->identify_hazards is_hazardous Is the chemical hazardous waste? identify_hazards->is_hazardous non_hazardous_disposal Follow Institutional Procedures for Non-Hazardous Waste (e.g., drain disposal if permitted, regular trash) is_hazardous->non_hazardous_disposal No hazardous_waste_protocol Follow Hazardous Waste Protocol is_hazardous->hazardous_waste_protocol Yes end End: Proper Disposal Complete non_hazardous_disposal->end segregate Segregate into Compatible Waste Streams (e.g., Halogenated, Non-Halogenated, Acid, Base) hazardous_waste_protocol->segregate container Use Labeled, Compatible Waste Container segregate->container storage Store in Designated Hazardous Waste Area container->storage ehs Contact Environmental Health & Safety (EHS) for Pickup by Licensed Disposal Company storage->ehs ehs->end

Caption: Decision workflow for the safe and compliant disposal of a laboratory chemical.

By adhering to this structured approach, laboratory personnel can confidently manage the disposal of this compound and other chemical reagents, ensuring the safety of themselves and their colleagues while maintaining environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.